1-Octanol-d17
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPLFHHGFOOTCA-OISRNESJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583733 | |
| Record name | (~2~H_17_)Octan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153336-13-1 | |
| Record name | (~2~H_17_)Octan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Octan-d17-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 1-Octanol-d17
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1-Octanol-d17, a deuterated form of 1-octanol (B28484). This document is intended for use by researchers, scientists, and professionals in drug development who utilize deuterated compounds as internal standards or in metabolic studies.
Core Physical Properties
Deuterium-labeled compounds, such as this compound, are essential tools in analytical and metabolic research. The substitution of hydrogen with deuterium (B1214612) can lead to subtle but significant changes in the physicochemical properties of a molecule.[1][2] Understanding these properties is critical for method development, data interpretation, and ensuring the accuracy of experimental results.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below, with the properties of its non-deuterated counterpart, 1-Octanol, provided for comparison.
| Property | This compound | 1-Octanol |
| Molecular Formula | C₈HD₁₇O[3] | C₈H₁₈O[4] |
| Molecular Weight | 147.33 g/mol [5][6] | 130.23 g/mol [4][7] |
| Density | 0.936 g/mL at 25 °C[8] | 0.827 g/mL at 25 °C[9][10] |
| Boiling Point | 196 °C (lit.)[8] | 193-195 °C[7] |
| Melting Point | -15 °C (lit.)[8] | -16 to -15 °C[7][10] |
| Refractive Index | n20/D 1.426 (lit.)[8] | n20/D 1.429 (lit.)[9] |
| Solubility | Chloroform (Slightly), Methanol (Slightly)[3][8] | Miscible with ethanol, ether, and propylene (B89431) glycol. Immiscible with water.[7] |
| Appearance | Colorless Oil/Liquid[8][11] | Clear colorless liquid[4] |
| CAS Number | 153336-13-1[6][8] | 111-87-5[4][7] |
Experimental Protocols: General Methodologies
Density Determination
The density of deuterated solvents and compounds can be experimentally determined using a digital density meter.[12] The instrument measures the oscillation period of a U-shaped tube filled with the sample. The density is then calculated based on the instrument's constants, which are determined by calibration with substances of known density, such as air and water.[12] It is crucial to control the temperature during the measurement as density is temperature-dependent.
Boiling and Melting Point Determination
Standard laboratory techniques are used to determine the boiling and melting points. For the boiling point, a distillation apparatus can be used, where the temperature of the vapor that is in equilibrium with the boiling liquid is measured. The melting point is typically determined using a melting point apparatus, where the temperature at which the solid-to-liquid phase transition occurs is observed. For a liquid at room temperature like this compound, a cryostat would be necessary to determine the melting point.
Refractive Index Measurement
The refractive index is measured using a refractometer. A small sample of the liquid is placed on the prism of the instrument, and the refractive index is read directly from the scale or digital display. The temperature must be controlled and reported along with the refractive index value.
Solubility Assessment
The solubility of a compound is determined by adding a known amount of the solute to a known volume of the solvent and observing the point at which no more solute dissolves. For qualitative assessments, as indicated by the available data for this compound ("Slightly soluble"), this may involve simple miscibility tests. For quantitative determination, techniques such as UV-Vis spectroscopy or HPLC can be used to measure the concentration of the dissolved compound in a saturated solution.
Applications and Workflows
This compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods for the quantification of 1-octanol or related compounds.[11] The diagram below illustrates a typical workflow for using a deuterated internal standard in an LC-MS/MS analysis.
Caption: A typical experimental workflow for using this compound as an internal standard.
The use of a deuterated internal standard like this compound helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of the target analyte.
The following diagram illustrates the logical relationship of how the substitution of hydrogen with deuterium can affect the physical properties of a molecule.
Caption: Logical flow of how deuteration impacts key physical properties of a molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-OCTAN-D17-OL | 153336-13-1 [chemicalbook.com]
- 4. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Octan-d17-ol | C8H18O | CID 16212925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS 153336-13-1 | LGC Standards [lgcstandards.com]
- 7. 1-Octanol, 99% | Fisher Scientific [fishersci.ca]
- 8. 153336-13-1 CAS MSDS (1-OCTAN-D17-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 1-Octanol | 111-87-5 [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. m.youtube.com [m.youtube.com]
In-Depth Technical Guide to 1-Octanol-d17
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octanol-d17 is a deuterated form of 1-octanol (B28484), a saturated eight-carbon fatty alcohol. In this isotopologue, the seventeen hydrogen atoms on the octyl chain have been replaced with deuterium (B1214612). This isotopic labeling makes this compound a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development. It serves as an internal standard for the quantification of 1-octanol and other related compounds in complex matrices.[1] Furthermore, its physical and chemical similarity to its non-deuterated counterpart allows it to be used as a tracer in metabolic studies and to investigate the pharmacological effects of 1-octanol, such as its role as a T-type calcium channel inhibitor.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a fully deuterated octyl chain attached to a hydroxyl group.
Chemical Formula: CD₃(CD₂)₆CD₂OH
CAS Number: 153336-13-1[2]
Molecular Weight: 147.33 g/mol [2][3]
Isotopic Purity: Typically ≥98 atom % D[2]
A summary of its key physical and chemical properties is presented in the table below. For comparison, the properties of non-deuterated 1-octanol are also included.
| Property | This compound | 1-Octanol (non-deuterated) |
| Molecular Formula | C₈D₁₇HO | C₈H₁₈O |
| Molecular Weight ( g/mol ) | 147.33[2][3] | 130.23 |
| Boiling Point (°C) | 196 (lit.)[2] | 195 |
| Melting Point (°C) | -15 (lit.)[2] | -16 to -15 |
| Density (g/mL at 25 °C) | 0.936[2] | 0.824 |
| Refractive Index (n20/D) | 1.426 (lit.)[2] | 1.429 |
| Flash Point (°C) | 81 (closed cup)[2] | 81 |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below are the expected spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In a fully deuterated sample, the proton NMR spectrum is expected to be largely silent, with the exception of a residual, broadened signal from the hydroxyl proton (-OH), the chemical shift of which is solvent-dependent. Any other signals would indicate the presence of proton impurities.
-
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon backbone. The chemical shifts will be similar to those of non-deuterated 1-octanol, but the signals will appear as multiplets due to coupling with deuterium (C-D coupling). The typical chemical shifts for the carbon atoms in the octyl chain of 1-octanol are provided for reference.
| Carbon Atom | Chemical Shift (ppm) of 1-Octanol |
| C1 | ~62.6 |
| C2 | ~32.8 |
| C3 | ~25.8 |
| C4 | ~29.3 |
| C5 | ~29.2 |
| C6 | ~31.8 |
| C7 | ~22.6 |
| C8 | ~14.1 |
-
²H NMR: Deuterium NMR would show signals corresponding to the various deuterated positions along the octyl chain.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by vibrations involving deuterium. Key expected absorptions include:
-
O-H Stretch: A broad band around 3300-3400 cm⁻¹, characteristic of the hydroxyl group.
-
C-D Stretch: Strong absorptions in the region of 2000-2250 cm⁻¹, which are characteristic of C-D bond stretching and are a clear indicator of deuteration. This is a significant shift from the C-H stretching vibrations observed around 2850-3000 cm⁻¹ in the non-deuterated compound.
-
C-O Stretch: An absorption in the range of 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a definitive technique for confirming the molecular weight and deuteration level of this compound.
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) is expected at m/z 147. The fragmentation pattern will be characteristic of a long-chain alcohol, with fragments showing the loss of deuterated alkyl chains. The mass difference between fragments will be indicative of the deuterated methylene (B1212753) (-CD₂-) and methyl (-CD₃) groups.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the reduction of a fully deuterated carboxylic acid precursor, such as octanoic acid-d15, with a deuteride-donating reducing agent.
Reaction: CD₃(CD₂)₆COOD + LiAlD₄ → CD₃(CD₂)₆CD₂OD
Materials:
-
Octanoic acid-d15 (or a similarly deuterated precursor)
-
Lithium aluminum deuteride (B1239839) (LiAlD₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Deuterium oxide (D₂O) for quenching
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).
-
Reduction: In the flask, suspend lithium aluminum deuteride in anhydrous diethyl ether.
-
Addition of Acid: Dissolve the deuterated octanoic acid in anhydrous diethyl ether and add it dropwise to the LiAlD₄ suspension via the dropping funnel at a controlled rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for several hours or gently reflux to ensure complete reduction.
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlD₄ by the slow, dropwise addition of D₂O.
-
Work-up: Acidify the mixture with dilute sulfuric acid until the salts dissolve. Separate the ethereal layer.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
Purification by Silica (B1680970) Gel Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane (B92381) (or petroleum ether) and ethyl acetate (B1210297) (or diethyl ether) as eluents
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Analysis by GC-MS
This compound is often used as an internal standard for the quantification of 1-octanol in biological samples. The following is a general protocol that can be adapted.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
This compound internal standard solution of known concentration
-
Organic solvent for extraction (e.g., ethyl acetate, hexane)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS, optional but can improve peak shape)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: To a known volume or weight of the biological sample, add a precise amount of the this compound internal standard solution.
-
Extraction: Perform a liquid-liquid extraction by adding an organic solvent, vortexing, and separating the organic layer.
-
Derivatization (Optional): Evaporate the organic extract to dryness and reconstitute in a derivatizing agent to convert the alcohol to a more volatile silyl (B83357) ether.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS.
-
GC Conditions: Use a suitable capillary column (e.g., HP-5MS). Program the oven temperature to achieve good separation of 1-octanol from other matrix components.
-
MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for both 1-octanol and this compound. For 1-octanol, these might include m/z values corresponding to the molecular ion and key fragments. For this compound, the corresponding ions will be shifted by the mass of the deuterium atoms.
-
-
Quantification: Construct a calibration curve by analyzing standards containing known concentrations of 1-octanol and a fixed concentration of the this compound internal standard. The concentration of 1-octanol in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Applications in Drug Development and Research
Use as an Internal Standard
The primary application of this compound is as an internal standard in quantitative bioanalysis.[1] Its similar extraction recovery and chromatographic behavior to the non-deuterated analyte, coupled with its distinct mass spectrometric signal, allows for accurate and precise quantification of 1-octanol in complex biological matrices.
Metabolic Tracer Studies
Deuterated compounds are valuable as tracers in metabolic studies. While specific studies using this compound as a metabolic tracer are not widely reported in the readily available literature, the general principle involves administering the deuterated compound and tracking the appearance of its deuterated metabolites over time using techniques like GC-MS or LC-MS. This can elucidate the metabolic pathways of 1-octanol. The metabolic fate of 1-octanol is expected to involve oxidation to octanoic acid and subsequent entry into fatty acid metabolism.
Investigation of Signaling Pathways
1-Octanol is known to be an inhibitor of T-type calcium channels.[1] These channels are involved in a variety of physiological processes, and their dysfunction has been implicated in several neurological and cardiovascular disorders. While direct studies using this compound to probe these signaling pathways are not prevalent in published literature, its use as an internal standard in pharmacokinetic and pharmacodynamic studies of 1-octanol as a potential therapeutic agent is a key application.
The following diagram illustrates a simplified workflow for a pharmacokinetic study of 1-octanol where this compound would be a critical component.
Caption: Workflow for a pharmacokinetic study of 1-octanol using this compound.
In a hypothetical signaling pathway study, this compound could be used to differentiate the exogenously applied alcohol from endogenous lipids during analysis of its effects on cellular processes. The diagram below illustrates the inhibitory effect of 1-octanol on T-type calcium channels, a key aspect of its biological activity.
Caption: Inhibition of T-type calcium channels by 1-octanol.
Conclusion
This compound is a crucial analytical tool for researchers in the fields of chemistry, pharmacology, and drug development. Its primary utility as an internal standard enables the accurate quantification of 1-octanol in biological systems. While its direct application as a metabolic tracer in signaling pathway studies is an area ripe for further exploration, the foundational knowledge of its synthesis, purification, and analytical methodologies provided in this guide serves as a valuable resource for its current and future applications. The continued use of such isotopically labeled compounds will undoubtedly contribute to a deeper understanding of the metabolic and pharmacological roles of fatty alcohols.
References
A Technical Guide to 1-Octanol-d17 (CAS: 153336-13-1) for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 1-Octanol-d17, a deuterated analog of 1-octanol (B28484). Its primary application in research and development is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by mass spectrometry (MS). The substitution of hydrogen with deuterium (B1214612) atoms provides a distinct mass shift, enabling precise and accurate quantification of 1-octanol in complex matrices by correcting for variability in sample preparation and instrument response.
Physicochemical and Isotopic Data
The fundamental properties of this compound are critical for its application in analytical methodologies. These data inform on its handling, storage, and behavior in chromatographic and mass spectrometric systems.
| Property | Value | Reference(s) |
| CAS Number | 153336-13-1 | [1] |
| Molecular Formula | C₈HD₁₇O | [1] |
| Linear Formula | CD₃(CD₂)₆CD₂OH | |
| Molecular Weight | 147.33 g/mol | [1] |
| Exact Mass | 147.2425 u | [1] |
| Isotopic Purity | ≥ 98 atom % D | |
| Appearance | Colorless liquid | |
| Density | 0.936 g/mL at 25 °C | |
| Boiling Point | 196 °C (lit.) | |
| Melting Point | -15 °C (lit.) | |
| Flash Point | 81 °C (177.8 °F) - closed cup | |
| Refractive Index | n20/D 1.426 (lit.) | |
| InChI Key | KBPLFHHGFOOTCA-OISRNESJSA-N | |
| Unlabeled CAS Number | 111-87-5 | [1] |
Application in Quantitative Analysis: Experimental Protocol
This compound is an ideal internal standard for the quantification of 1-octanol in various samples, including biological fluids, environmental matrices, and biofuel formulations.[2] The following is a generalized protocol for its use in a gas chromatography-mass spectrometry (GC-MS) based method.
Materials and Reagents
-
1-Octanol (analytical standard, ≥98% purity)
-
This compound (isotopic purity ≥98 atom % D)
-
Methanol (B129727) (GC grade or equivalent, ≥99.9%)
-
Calibrated micropipettes and tips
-
Volumetric flasks (Class A)
-
GC vials with inserts and caps
-
Sample matrix (e.g., plasma, water, etc.)
Preparation of Standard and Spiking Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh and dissolve 10 mg of 1-octanol in methanol in a 10 mL volumetric flask.
-
Separately, prepare a 1000 µg/mL stock solution of this compound in methanol.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the 1-octanol primary stock solution with methanol to prepare a series of calibration standards at appropriate concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
-
Internal Standard Spiking Solution (10 µg/mL):
-
Dilute the this compound primary stock solution with methanol to a final concentration of 10 µg/mL. The optimal concentration may vary depending on the expected analyte concentration in the samples.
-
Sample Preparation
-
To 1 mL of each calibration standard, quality control sample, and unknown sample, add a fixed volume (e.g., 50 µL) of the 10 µg/mL this compound internal standard spiking solution.
-
Vortex each sample for 30 seconds to ensure homogeneity.
-
Perform a sample extraction procedure appropriate for the matrix. For aqueous samples, a liquid-liquid extraction (LLE) with a solvent like dichloromethane (B109758) or solid-phase extraction (SPE) may be employed.
-
Transfer the final extract to a GC vial for analysis.
GC-MS Instrumentation and Analysis
-
Gas Chromatograph (GC):
-
Column: A mid-polarity capillary column (e.g., DB-624 or equivalent) is suitable.
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for enhanced sensitivity and selectivity.
-
Monitor for 1-Octanol: Quantifier and qualifier ions (e.g., m/z derived from its fragmentation pattern).
-
Monitor for this compound: Ions corresponding to the deuterated fragments (shifted by +17 Da for the molecular ion).
-
-
Data Analysis
-
Calculate the ratio of the peak area of the 1-octanol to the peak area of this compound for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 1-octanol in the unknown samples by interpolating their peak area ratios from the calibration curve using linear regression.
Experimental Workflow and Synthesis Pathway
Visualizing the experimental and synthetic workflows can aid in understanding the application and origin of this compound.
References
A Technical Guide to 1-Octanol-d17: Properties, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Octanol-d17, a deuterated analog of 1-octanol (B28484). This isotopically labeled compound is a valuable tool in various scientific disciplines, particularly in drug development, metabolism studies, and environmental analysis. Its unique properties, stemming from the substitution of hydrogen with deuterium, allow for precise tracking and quantification in complex biological and chemical systems.
Core Physicochemical Data
This compound is a saturated fatty alcohol where 17 of the 18 hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution results in a significant increase in its molecular weight compared to its non-labeled counterpart, 1-octanol. This mass shift is the fundamental principle behind its utility as an internal standard and tracer in mass spectrometry-based analyses. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 147.33 g/mol | [1][2][3][4][5] |
| Molecular Formula | C₈D₁₇HO | [2] |
| Linear Formula | CD₃(CD₂)₆CD₂OH | [3] |
| CAS Number | 153336-13-1 | [1][2][3][4] |
| Isotopic Purity | ≥98 atom % D | [3][5] |
| Appearance | Colorless Oil | [4] |
| Boiling Point | 196 °C (lit.) | [3][4] |
| Melting Point | -15 °C (lit.) | [3][4] |
| Density | 0.936 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.426 (lit.) | [3] |
Isotopic Labeling and Molecular Structure
The defining characteristic of this compound is the extensive deuteration of its alkyl chain. The following diagram illustrates the structural difference between unlabeled 1-octanol and this compound.
Caption: Structural comparison of 1-Octanol and this compound.
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a generalized experimental protocol for its use.
Objective: To quantify the concentration of unlabeled 1-octanol in a given sample using this compound as an internal standard.
Materials:
-
This compound (≥98 atom % D)
-
Unlabeled 1-octanol (analytical standard grade)
-
Sample matrix (e.g., plasma, water, soil extract)
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Volumetric flasks and pipettes
-
GC-MS or LC-MS system
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards of unlabeled 1-octanol at different concentrations.
-
Spike each calibration standard and the unknown samples with a fixed amount of the this compound internal standard stock solution.
-
-
Sample Preparation:
-
Depending on the sample matrix, perform necessary extraction and clean-up procedures (e.g., liquid-liquid extraction, solid-phase extraction).
-
Ensure the final extract is compatible with the chosen analytical technique.
-
-
Instrumental Analysis:
-
Inject the prepared standards and samples into the GC-MS or LC-MS system.
-
Develop a method that allows for the chromatographic separation of 1-octanol from other matrix components.
-
In the mass spectrometer, monitor for the specific molecular ions or fragment ions of both unlabeled 1-octanol and this compound.
-
-
Data Analysis:
-
For each injection, determine the peak area for both the analyte (1-octanol) and the internal standard (this compound).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 1-octanol in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
The logical workflow for this quantitative analysis is depicted in the following diagram.
Caption: Workflow for quantitative analysis using an internal standard.
Signaling Pathways and Applications
While 1-octanol itself can act as an inhibitor of T-type calcium channels, the primary role of this compound in research is not as a direct modulator of signaling pathways, but rather as a tool to study the metabolism and disposition of the parent compound or other structurally related molecules.[6] For instance, in drug development, deuterated compounds are used to investigate metabolic pathways. The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect, slowing down metabolism at the site of deuteration. This allows researchers to identify sites of metabolic oxidation.
The following diagram illustrates a conceptual signaling pathway where 1-octanol might have an effect, and how this compound would be used in its study.
References
- 1. 1-Octan-d17-ol | C8H18O | CID 16212925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 153336-13-1 | LGC Standards [lgcstandards.com]
- 3. 1-オクタン-d17-オール 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 4. 153336-13-1 CAS MSDS (1-OCTAN-D17-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. ð-Octanol (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-620-1 [isotope.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Guide to the Solubility of Deuterated 1-Octanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for deuterated 1-octanol (B28484). Due to a scarcity of specific quantitative data for the deuterated form, this guide also includes solubility data for non-deuterated 1-octanol as a close proxy, alongside detailed experimental protocols for solubility determination.
Introduction to Deuterated 1-Octanol
Deuterated 1-octanol (C₈D₁₈O) is a form of 1-octanol where hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This isotopic labeling makes it a valuable tool in various scientific applications, including as an internal standard in mass spectrometry and for studies in nuclear magnetic resonance (NMR) spectroscopy. Understanding its solubility is critical for its effective use in these applications.
Solubility Data
Deuterated 1-Octanol Solubility
The following table summarizes the known solubility information for deuterated 1-octanol.
| Deuterated Form | Solvent | Temperature (°C) | Solubility |
| 1-Octanol-d17 | Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL[1] |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL (clear solution)[1] |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL (clear solution)[1] |
| This compound | 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL (clear solution)[1] |
| 1-Octan-d17-ol | Chloroform | Not Specified | Slightly Soluble[2] |
| 1-Octan-d17-ol | Methanol | Not Specified | Slightly Soluble[2] |
Non-Deuterated 1-Octanol Solubility
The following table provides a summary of the solubility of non-deuterated 1-octanol in various solvents, which can be used as an estimate for the deuterated form.
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 0.30 mg/L (very poor)[3] |
| Water | 23 | 107 g/L (partially soluble) |
| Water | 25 | 540 mg/L[3] |
| Water | Room Temperature | ~0.5 g / 100 mL (sparingly soluble)[4] |
| Ethanol | Not Specified | Miscible[3] |
| Ether | Not Specified | Miscible[3] |
| Chloroform | Not Specified | Soluble[5][6] |
| Carbon Tetrachloride | Not Specified | Soluble[3] |
| Mineral Oil | Not Specified | Miscible[3] |
| Glycerol | Not Specified | Immiscible[3] |
Experimental Protocols for Solubility Determination
A standardized method for determining the solubility of a liquid like deuterated 1-octanol in various solvents involves the following general steps.
General Experimental Protocol for Qualitative and Semi-Quantitative Solubility Assessment
This protocol is a common method for an initial assessment of solubility.
-
Preparation : Label a series of clean, dry test tubes, one for each solvent to be tested.
-
Solvent Addition : Add a fixed volume (e.g., 2 mL) of the desired solvent to each respective test tube.[7]
-
Solute Addition : To each test tube, add a small, measured amount of deuterated 1-octanol (e.g., 0.1 mL or a specific number of drops).
-
Mixing : Vigorously shake or vortex each test tube for a set period (e.g., 30-60 seconds) to ensure thorough mixing.
-
Observation : Allow the mixtures to stand and observe for any signs of insolubility, such as the formation of layers, cloudiness, or precipitates.[7]
-
Classification :
-
Miscible/Soluble : A single, clear liquid phase is observed.
-
Partially Soluble : The solution appears cloudy or forms a stable emulsion.
-
Insoluble : Two distinct layers are visible.
-
-
Semi-Quantitative Assessment : For a more detailed assessment, the amount of solute can be incrementally increased until saturation is observed.
Caption: Experimental workflow for qualitative solubility assessment.
Advanced Protocol: Karl Fischer Titration for Water Solubility in Octanol (B41247)
For precise determination of the solubility of water in a substance like 1-octanol, coulometric Karl Fischer titration is a highly accurate method.[8]
-
Apparatus : A coulometric Karl Fischer titrator.
-
Sample Preparation : A known mass of 1-octanol is saturated with water. This can be achieved by vigorous mixing of the two phases followed by a separation period to allow excess water to settle.
-
Titration : A precise, small volume of the water-saturated octanol is injected into the titration cell. The instrument then titrates the water present, and the amount is measured with high precision.
-
Calculation : The mass fraction solubility is calculated from the measured mass of water and the mass of the octanol sample.[8]
Caption: Workflow for Karl Fischer titration to determine water solubility in 1-octanol.
Factors Influencing Solubility
The solubility of deuterated 1-octanol, similar to its non-deuterated counterpart, is influenced by several factors:
-
Temperature : Generally, solubility increases with temperature, although this is not universal.
-
Pressure : For liquid-liquid systems, pressure has a minimal effect on solubility.
-
Polarity of the Solvent : As a relatively nonpolar molecule with a polar hydroxyl group, 1-octanol's solubility is highest in solvents with similar polarity. It is miscible with many organic solvents but has low solubility in the highly polar solvent, water.[4][9]
-
Isotopic Substitution : While the difference is generally small, the substitution of hydrogen with deuterium can slightly alter intermolecular interactions (e.g., hydrogen bonding strength), which may lead to minor differences in solubility compared to the non-deuterated form.
Conclusion
While specific quantitative solubility data for deuterated 1-octanol remains limited, the data available for non-deuterated 1-octanol serves as a valuable and practical guide for researchers. The experimental protocols outlined in this document provide a framework for determining the solubility of deuterated 1-octanol in specific applications. For highly sensitive applications, it is recommended that researchers perform their own solubility tests using the described methodologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-OCTAN-D17-OL | 153336-13-1 [chemicalbook.com]
- 3. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chembk.com [chembk.com]
- 6. 1-Octanol | 111-87-5 [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Solubility of Water in 1-Octanol from 2 °C to 96 °C | NIST [nist.gov]
- 9. CAS 111-87-5: 1-Octanol | CymitQuimica [cymitquimica.com]
Substance Identification and Physicochemical Properties
An In-depth Technical Guide to the Safety Data for 1-Octanol-d17
For researchers, scientists, and drug development professionals, understanding the safety profile of deuterated compounds like this compound is paramount for ensuring safe handling and accurate experimental design. This technical guide provides a comprehensive overview of the safety data sheet (SDS) for this compound, presenting quantitative data in structured tables, detailing the methodologies of key safety assessment experiments, and visualizing critical safety workflows.
This compound is the deuterated form of 1-Octanol, where 17 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, including as a tracer or an internal standard for quantitative analysis.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 153336-13-1 | [2][3][4][5] |
| Molecular Formula | CD₃(CD₂)₆CD₂OH | [5] |
| Molecular Weight | 147.33 g/mol | [3][4][5] |
| Synonyms | N-OCTANOL (D17), Capryl-d17 alcohol, Octyl-d17 alcohol | [2][5] |
| Appearance | Colorless liquid | [6] |
| Odor | Pungent, aromatic, sweetish | [6][7] |
| Melting Point | -15 °C (5 °F) | [5][8] |
| Boiling Point | 196 °C (385 °F) | [5][8] |
| Density | 0.936 g/mL at 25 °C | [5] |
| Flash Point | 81 °C (177.8 °F) (closed cup) | [5] |
| Refractive Index | n20/D 1.426 | [5] |
| Solubility in Water | Insoluble / Partly Soluble | [8][9] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. The primary hazards are related to its irritant properties.[4]
Table 2: GHS Hazard Classification for this compound
| Classification | Code | Description | Source(s) |
| Signal Word | - | Warning | [4][5] |
| Hazard Class | Skin Irritation | Category 2 | Causes skin irritation |
| Eye Irritation | Category 2 / 2A | Causes serious eye irritation | |
| Specific Target Organ Toxicity | Category 3 (Single Exposure) | May cause respiratory irritation | |
| Hazard Statements | H315 | Causes skin irritation | [4][5] |
| H319 | Causes serious eye irritation | [4][5] | |
| H335 | May cause respiratory irritation | [4][5] |
The GHS classification is determined through a weight of evidence approach, prioritizing human data, followed by animal data and in vitro studies.[2] The workflow for this classification based on experimental results is visualized below.
Toxicology and Health Effects
The toxicological profile of this compound is primarily characterized by irritation. Systemic toxicity is low. The data is often extrapolated from its non-deuterated analogue, 1-Octanol.
-
Primary Routes of Exposure: Inhalation, skin contact, eye contact.
-
Acute Effects:
-
Inhalation: May cause respiratory tract irritation.[4][10] High concentrations of vapor may lead to central nervous system depression, with symptoms like headache, nausea, and vomiting.[8][10]
-
Ingestion: May be harmful if swallowed. Aspiration into the lungs can occur during vomiting, which is a significant hazard.[8][10]
-
Chronic Effects: No components are identified as probable, possible, or confirmed human carcinogens by IARC or NTP.[8] It is not considered mutagenic.[11]
Table 3: Acute Toxicity Data (for 1-Octanol)
| Test | Route | Species | Value (LD₅₀ / LC₅₀) | Source(s) |
| LD₅₀ | Oral | Rat | >3200 mg/kg | [9] |
| LD₅₀ | Dermal | Rabbit | >5000 mg/kg | [9] |
| LC₅₀ | Fish (Pimephales promelas) | - | 13.3 mg/L (96 h) | [8] |
Handling, Storage, and Emergency Procedures
Proper handling and storage are crucial to minimize exposure and risk.
-
Safe Handling: Avoid contact with skin and eyes and avoid inhaling vapor or mist.[2] Use in a well-ventilated area. Keep away from heat, sparks, and open flames, and take measures to prevent the buildup of electrostatic charge.[2][12] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and impervious clothing.[2][12][13]
-
Storage: Store in a cool, dry, and well-ventilated place.[7] Keep containers tightly closed.[2] The substance is noted to be hygroscopic and should be stored under an inert gas.[2]
-
Emergency First Aid: In case of accidental exposure, immediate action is required.
Experimental Protocols for Safety Assessment
The GHS classifications are based on data from standardized tests. The following are detailed methodologies for the key experiments relevant to this compound.
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
-
Objective: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[3]
-
Test Animal: The albino rabbit is the preferred species.[1] Healthy, young adult animals with intact skin are used.[14]
-
Methodology:
-
Animal Preparation: Approximately 24 hours before the test, fur is removed from a small area (~6 cm²) on the animal's back by close clipping.[3][14]
-
Substance Application: A dose of 0.5 mL (for liquids) is applied to a gauze patch, which is then applied to the prepared skin area.[1] The patch is secured with a semi-occlusive dressing for the exposure period.[14]
-
Exposure: The substance remains in contact with the skin for 4 hours.[1]
-
Removal: After 4 hours, any residual test substance is removed.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations continue for up to 14 days to determine the reversibility of any effects.[1]
-
-
Scoring and Classification: Dermal reactions are scored based on a standardized scale. If effects like visible necrosis occur, the substance is classified as corrosive (Category 1). If reversible damage with mean erythema/edema scores above a certain threshold (e.g., ≥ 2.3) is observed, it is classified as an irritant (Category 2).[2][15]
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
-
Objective: To determine the potential of a substance to produce irritation or damage to the eye upon a single application.[4]
-
Test Animal: Healthy, adult albino rabbits are used.[5]
-
Methodology:
-
Pre-Test: A tiered testing strategy is employed, starting with in vitro data to avoid unnecessary animal testing. If an in vivo test is required, it is conducted sequentially.[5]
-
Analgesia/Anesthesia: To minimize distress, systemic analgesics and topical anesthetics are administered before application.[5][16]
-
Substance Application: A single dose of the test substance (e.g., 0.1 mL for liquids) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[4][10] The eyelids are held shut briefly to prevent loss of the material.
-
Observation: Eyes are examined for ocular lesions at 1, 24, 48, and 72 hours after application.[10] Key observations include the scoring of corneal opacity, iritis (inflammation of the iris), and conjunctival redness and chemosis (swelling).[4] The observation period can extend up to 21 days to assess reversibility.[5]
-
-
Scoring and Classification: If effects are not fully reversible within 21 days, the substance is classified as causing serious eye damage (Category 1). If effects are fully reversible within 21 days, it is classified as an eye irritant (Category 2).[6][11]
OECD Test Guideline 402: Acute Dermal Toxicity
-
Objective: To determine the adverse effects occurring from a single, short-term dermal exposure to a substance and to calculate the median lethal dose (LD₅₀) if necessary.[12]
-
Test Animal: Typically adult rats or rabbits.[12]
-
Methodology:
-
Animal Preparation: Fur is clipped from the dorsal area, covering at least 10% of the body surface area, 24 hours before the test.[17][18]
-
Substance Application: The test substance is applied uniformly over the prepared skin area. The area is then covered with a porous gauze dressing and non-irritating tape.[12]
-
Exposure: The exposure period is 24 hours.[12]
-
Observation: Animals are observed for mortality, changes in body weight, and clinical signs of toxicity over a 14-day period.[12]
-
Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy to identify pathological changes.[12]
-
-
Evaluation: The LD₅₀ value is determined, which is the dose estimated to cause mortality in 50% of the test animals. This value is used for hazard classification.[12]
References
- 1. oecd.org [oecd.org]
- 2. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nucro-technics.com [nucro-technics.com]
- 4. nucro-technics.com [nucro-technics.com]
- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 6. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. chemsafetypro.com [chemsafetypro.com]
- 12. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]
- 13. Assigning hazard categories | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 14. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]
- 15. schc.org [schc.org]
- 16. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 17. nucro-technics.com [nucro-technics.com]
- 18. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
Isotopic Purity of 1-Octanol-d17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of 1-Octanol-d17, a deuterated form of 1-octanol (B28484). This compound is valuable in various scientific applications, including its use as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The substitution of hydrogen with deuterium (B1214612), a heavy isotope of hydrogen, makes it a useful tracer in metabolic studies and for understanding pharmacokinetic profiles of drugs.[1] This guide will cover the specifications of this compound, methods for determining its isotopic purity, and detailed experimental protocols.
Quantitative Data on this compound Purity
The isotopic and chemical purity of this compound are critical parameters for its effective use in research and development. Below is a summary of typical specifications provided by commercial suppliers. Researchers should always refer to the Certificate of Analysis (CoA) for lot-specific data.
Table 1: Typical Isotopic and Chemical Purity of Commercial this compound
| Parameter | Specification | Supplier Example |
| Isotopic Purity (atom % D) | ≥ 98% | Sigma-Aldrich[2], Cambridge Isotope Laboratories[3] |
| Chemical Purity (by GC) | ≥ 98% | Cambridge Isotope Laboratories[3] |
| Chemical Purity (CP) | 99% | Sigma-Aldrich[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 153336-13-1 | [2][3][4][5] |
| Molecular Formula | C₈D₁₇HO | [6] |
| Molecular Weight | ~147.33 g/mol | [2][3][5] |
| Appearance | Colorless Liquid | [7] |
| Boiling Point | ~196 °C | [2] |
| Melting Point | ~ -15 °C | [2] |
| Density | ~0.936 g/mL at 25 °C | [2] |
Experimental Protocols for Determining Isotopic Purity
The two primary analytical techniques for determining the isotopic enrichment of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[8]
Quantitative Deuterium NMR (²H NMR) Spectroscopy
²H NMR directly detects the deuterium nucleus, offering a quantitative measure of isotopic enrichment at specific molecular sites.[8]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of this compound.
-
Dissolve the sample in a known volume (e.g., 0.6 mL) of a non-deuterated solvent (e.g., Chloroform) in a clean, dry 5 mm NMR tube. The use of a non-deuterated solvent is crucial to avoid a large solvent signal in the ²H spectrum.[8]
-
-
NMR Acquisition:
-
Acquire the ²H NMR spectrum on a spectrometer (e.g., 400 MHz or higher) equipped for deuterium detection.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time for accurate quantification.
-
Acquire an adequate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply an appropriate window function and perform a Fourier transform.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the area of the deuterium signal(s).
-
To determine the absolute isotopic enrichment, a quantitative reference standard with a known concentration and deuterium enrichment can be used. Alternatively, a comparison with the integral of a known quantity of a non-deuterated internal standard in a corresponding ¹H NMR spectrum can be performed.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates the analyte from impurities and provides mass information to determine the relative abundance of deuterated and non-deuterated species.[8]
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL in dichloromethane (B109758) or hexane).
-
-
GC-MS Instrument Setup:
-
Gas Chromatograph:
-
Injector: Split/splitless injector, typically in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of 220°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
-
Mass Spectrometer:
-
Interface Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Full scan mode to observe the entire molecular ion cluster of both deuterated and non-deuterated species.
-
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Acquire data over a mass range that includes the expected molecular ions of both this compound (m/z ~147.33) and any non-deuterated 1-octanol (m/z 130.23).
-
-
Data Processing and Analysis:
-
Identify the chromatographic peak corresponding to 1-octanol.
-
Extract the mass spectrum for this peak.
-
Determine the ion abundances for the molecular ion cluster.
-
Correct the measured abundances for the natural abundance of ¹³C, which contributes to the M+1 peak of the unlabeled compound.
-
The isotopic enrichment is calculated from the ratio of the corrected abundance of the deuterated species to the total abundance of all isotopic species (deuterated and non-deuterated).[8]
-
Visualized Experimental Workflows
The following diagrams illustrate the workflows for determining the isotopic purity of this compound using ²H NMR and GC-MS.
Caption: Workflow for determining isotopic purity using ²H NMR spectroscopy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-辛-d17-醇 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 3. ð-Octanol (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-620-1 [isotope.com]
- 4. 153336-13-1 CAS MSDS (1-OCTAN-D17-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1-Octan-d17-ol | C8H18O | CID 16212925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. britiscientific.com [britiscientific.com]
- 8. benchchem.com [benchchem.com]
Certificate of Analysis: 1-Octanol-d17 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with 1-Octanol-d17 (CAS: 153336-13-1). The information is intended to support its use in research, development, and quality control applications where a deuterated internal standard is required.
Quantitative Data Summary
The physical and chemical properties of this compound are critical for its application. The following table summarizes the key quantitative data available for this compound.
| Property | Specification |
| Chemical Formula | CD₃(CD₂)₆CD₂OH |
| Molecular Weight | 147.33 g/mol [1][2][3] |
| Isotopic Purity | 98 atom % D[1][4] |
| Chemical Purity | 99% (CP)[1][4] |
| Appearance | Colorless Liquid[5] |
| Density | 0.936 g/mL at 25 °C[1][4] |
| Boiling Point | 196 °C (lit.)[1][4] |
| Melting Point | -15 °C (lit.)[1][4] |
| Refractive Index | n20/D 1.426 (lit.)[1][4] |
| Flash Point | 81 °C (177.8 °F) - closed cup[1][4] |
Experimental Protocols
The determination of isotopic and chemical purity is paramount for the reliable use of deuterated standards. The following sections outline the typical methodologies employed.
Isotopic Purity Determination by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a primary technique for assessing the isotopic enrichment of deuterated compounds.[6][7][8]
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass spectrometer (e.g., Orbitrap or TOF) is utilized.[6][7]
-
Analysis: The sample is infused into the mass spectrometer, and the full scan mass spectrum is acquired in positive or negative ion mode.
-
Data Processing: The relative abundances of the different isotopologue peaks (molecules with varying numbers of deuterium (B1214612) atoms) are measured.[7] The isotopic purity is calculated based on the distribution of these isotopologues.
Chemical Purity Determination by Gas Chromatography (GC)
Gas chromatography with a flame ionization detector (GC-FID) is a standard method for determining the chemical purity of volatile compounds like 1-Octanol.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column) and a flame ionization detector.
-
Analysis: A small volume of the sample is injected into the GC. The oven temperature is programmed to ramp up to ensure the separation of this compound from any potential impurities.
-
Data Processing: The peak area of this compound is compared to the total area of all peaks in the chromatogram to determine the chemical purity as a percentage.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure and the positions of deuterium labeling.[8][9]
Methodology:
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d).
-
Instrumentation: A high-field NMR spectrometer.
-
Analysis: ¹H NMR and ²H NMR spectra are acquired. The ¹H NMR spectrum is used to identify any residual protons, while the ²H NMR spectrum confirms the presence and location of the deuterium atoms.
-
Data Processing: The chemical shifts and integration of the signals in the NMR spectra are analyzed to confirm the molecular structure.
Visualizations
Synthesis Pathway
The synthesis of this compound typically involves the reduction of a deuterated precursor, such as octanoic acid-d15, with a powerful deuterating agent.
Analytical Workflow for Purity Determination
The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.
Application as an Internal Standard
This compound is frequently used as an internal standard in quantitative mass spectrometry-based assays.[10] This diagram shows the logical relationship in such an experiment.
References
- 1. 1-Octan-d17-ol D 98atom 153336-13-1 [sigmaaldrich.com]
- 2. 1-Octan-d17-ol | C8H18O | CID 16212925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 1-Octan-d17-ol D 98atom 153336-13-1 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 10. medchemexpress.com [medchemexpress.com]
The Gold Standard of Quantification: An In-Depth Technical Guide to Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical and biomedical research, the pursuit of utmost accuracy and precision is not just an objective, but a necessity. The advent of liquid chromatography-mass spectrometry (LC-MS) has revolutionized bioanalysis with its high sensitivity and selectivity. However, the inherent variability in complex biological matrices and the analytical process itself can compromise the integrity of quantitative data. This technical guide provides a comprehensive exploration of deuterated internal standards, the undisputed gold standard for mitigating these challenges and achieving robust and reliable quantification.
The Core Principle: Isotope Dilution Mass Spectrometry
The power of deuterated internal standards lies in the principle of Isotope Dilution Mass Spectrometry (IDMS). A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (B1214612) (²H).[1][2] This subtle change in mass allows the mass spectrometer to differentiate between the native analyte and the standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the entire analytical process.[1][3]
By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it acts as a perfect mimic for the analyte.[1] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by a proportional loss or variation in the deuterated standard.[4] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.
Key Advantages of Deuterated Internal Standards
The use of deuterated internal standards offers a multitude of advantages over other types of internal standards, such as structural analogs, leading to significantly improved data quality.
-
Correction for Matrix Effects : Complex biological matrices like plasma, urine, or tissue homogenates contain numerous endogenous components that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[5][6] Since a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for effective normalization of the signal.[5][6]
-
Compensation for Sample Preparation Variability : Losses during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction are often unavoidable and can be a significant source of error. A deuterated standard, added before these steps, experiences the same losses as the analyte, ensuring the analyte-to-standard ratio remains constant and the final calculated concentration is accurate.[4]
-
Improved Accuracy and Precision : By correcting for both physical losses and matrix-induced variations, deuterated standards dramatically enhance the accuracy and precision of an assay.[3][7] This is reflected in lower coefficients of variation (CV%) for quality control samples.[2]
-
Enhanced Method Robustness : Assays employing deuterated internal standards are more robust and less susceptible to day-to-day variations in instrument performance or minor changes in experimental conditions.
-
Regulatory Acceptance : The use of stable isotope-labeled internal standards is widely recognized and often expected by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[5][6]
Quantitative Data Presentation
The superiority of deuterated internal standards is clearly demonstrated in quantitative performance metrics from bioanalytical method validations. The following tables summarize typical data comparing the use of deuterated internal standards to non-deuterated (analog) standards and showcasing the performance of methods employing deuterated standards.
Table 1: Comparative Performance of Deuterated vs. Non-Deuterated Internal Standards
| Performance Metric | No Internal Standard | Non-Deuterated (Analog) IS | Deuterated IS |
| Accuracy (% Bias) | High and Variable | Moderate | Low (typically within ±15%)[7] |
| Precision (% RSD) | > 50%[3] | 20-30% | < 15% (often < 10%)[3][8] |
| Matrix Effect | Uncorrected | Partial Correction | Effective Correction[5] |
| Reliability | Low | Moderate | High |
Table 2: Bioanalytical Method Validation Data for Immunosuppressants using Deuterated Internal Standards
This table presents typical accuracy and precision data from a validated LC-MS/MS method for the quantification of several immunosuppressant drugs in whole blood using their respective deuterated internal standards.
| Analyte | Concentration Level | Intra-assay Precision (CV%) | Intra-assay Accuracy (%) | Inter-assay Precision (CV%) | Inter-assay Accuracy (%) |
| Cyclosporine A | Low QC | 5.8 | 102.3 | 7.2 | 101.5 |
| Mid QC | 4.1 | 101.2 | 5.9 | 100.8 | |
| High QC | 3.5 | 99.8 | 4.8 | 100.2 | |
| Tacrolimus | Low QC | 6.2 | 103.1 | 8.1 | 102.4 |
| Mid QC | 4.5 | 100.9 | 6.3 | 101.1 | |
| High QC | 3.8 | 100.2 | 5.1 | 100.5 | |
| Sirolimus | Low QC | 7.1 | 104.5 | 9.3 | 103.8 |
| Mid QC | 5.2 | 101.8 | 7.5 | 102.0 | |
| High QC | 4.3 | 100.7 | 6.1 | 101.3 | |
| Everolimus | Low QC | 6.8 | 103.9 | 8.9 | 103.2 |
| Mid QC | 4.9 | 101.5 | 6.8 | 101.7 | |
| High QC | 4.1 | 100.5 | 5.5 | 100.9 | |
| Mycophenolic Acid | Low QC | 5.5 | 102.8 | 6.9 | 102.1 |
| Mid QC | 3.9 | 100.7 | 5.3 | 101.0 | |
| High QC | 3.2 | 99.9 | 4.5 | 100.3 |
Data synthesized from a study on the validation of an LC-MS/MS method for immunosuppressants.[2]
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the successful implementation of deuterated internal standards in a bioanalytical workflow.
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common and straightforward method for extracting drugs from plasma samples.
-
Sample Aliquoting : Aliquot 100 µL of each standard, quality control (QC), and unknown plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking : Add 10 µL of the deuterated internal standard working solution (e.g., 500 ng/mL of Analyte-d5) to each tube.
-
Vortexing : Briefly vortex each tube to ensure thorough mixing.
-
Protein Precipitation : Add 300 µL of ice-cold acetonitrile (B52724) (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.
-
Vortexing : Vortex each tube vigorously for 1 minute.
-
Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer : Carefully transfer the clear supernatant to a new set of vials or a 96-well plate for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the general parameters for analyzing the extracted samples.
-
Chromatographic System : A UPLC or HPLC system equipped with a suitable analytical column (e.g., C18).
-
Mobile Phases : A typical mobile phase combination would be:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution : Employ a gradient elution to achieve optimal separation of the analyte from endogenous matrix components.
-
Injection Volume : Inject 5-10 µL of the prepared sample.
-
Mass Spectrometer : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source : Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.
-
MRM Transitions : Optimize and monitor at least one specific precursor-to-product ion transition for both the analyte and its deuterated internal standard.
Protocol 3: Data Processing and Quantification
This protocol describes the steps to calculate the analyte concentration from the acquired data.
-
Peak Integration : Integrate the chromatographic peak areas for both the analyte and the deuterated internal standard for all injections.
-
Calculate Peak Area Ratio (PAR) : For each injection, calculate the PAR using the following formula: PAR = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
Construct Calibration Curve : Plot the PAR of the calibration standards against their nominal concentrations.
-
Linear Regression : Perform a weighted (typically 1/x²) linear regression on the calibration curve to obtain the slope, intercept, and correlation coefficient (r²).
-
Quantify Unknowns : Determine the concentration of the analyte in the QC and unknown samples by interpolating their PAR values using the regression equation from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of deuterated internal standards.
Caption: Experimental workflow for bioanalysis using a deuterated internal standard.
Caption: How deuterated internal standards correct for matrix effects.
Caption: Decision tree for selecting a suitable deuterated internal standard.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[1] Their ability to mimic the behavior of the target analyte throughout the analytical process provides a robust and reliable means to correct for nearly all sources of experimental variability.[4] While the initial investment in synthesizing or purchasing a deuterated standard may be higher than for a structural analog, the unparalleled improvement in data quality, method robustness, and regulatory compliance makes them a scientifically and financially sound choice for drug development and other critical research areas.[6] By following well-defined experimental protocols and understanding the core principles of their application, researchers can ensure the integrity and defensibility of their bioanalytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
Navigating Preliminary Studies with 1-Octanol-d17: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core principles and methodologies for conducting preliminary studies with 1-Octanol-d17. While specific in-depth research on this deuterated compound is limited, this document outlines the foundational knowledge, experimental protocols, and data presentation strategies necessary to investigate its potential. This compound, a deuterated form of the saturated fatty alcohol 1-Octanol (B28484), serves as a valuable tool in various scientific applications, primarily as a tracer or internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.[1] The strategic replacement of hydrogen with deuterium (B1214612) can significantly influence the pharmacokinetic and metabolic profiles of molecules.[1]
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of both this compound and its non-deuterated counterpart is crucial for designing and interpreting experimental studies. The following table summarizes key available data for both compounds.
| Property | This compound | 1-Octanol |
| Molecular Formula | C₈D₁₇HO | C₈H₁₈O |
| Molecular Weight | 147.33 g/mol | 130.23 g/mol [2] |
| CAS Number | 153336-13-1 | 111-87-5[2] |
| Appearance | Colorless liquid | Clear colorless liquid with a penetrating aromatic odor[2] |
| Boiling Point | Not available | 195 °C[3] |
| Melting Point | Not available | -16 °C[3] |
| Density | Not available | 0.83 g/cm³ (20 °C)[3] |
| Solubility in Water | Not available | 0.3 g/L (20 °C)[3] |
Key Applications and Research Areas
1-Octanol is recognized for its diverse applications in the pharmaceutical and biofuel sectors. It is explored as a potential treatment for essential tremor and serves as a benchmark for evaluating the lipophilicity of pharmaceutical products.[2][3] Furthermore, research into the microbial production of 1-octanol highlights its promise as a biofuel with diesel-like properties.[1] The introduction of this compound into these research areas opens up possibilities for detailed mechanistic and metabolic studies.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to generating reliable and reproducible data. The following sections provide methodologies for key experiments relevant to the study of this compound.
In Vitro Metabolic Stability Assay
This protocol outlines a general procedure for comparing the metabolic stability of 1-Octanol and this compound in liver microsomes. The primary objective is to determine if deuteration affects the rate of metabolism, which can be indicative of a kinetic isotope effect.
Materials:
-
1-Octanol and this compound
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Incubator or shaking water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures: In separate tubes, prepare reaction mixtures containing liver microsomes and phosphate buffer. Pre-incubate at 37°C.
-
Initiation of Reaction: Add 1-Octanol or this compound to the respective tubes to initiate the reaction. Immediately after, add the NADPH regenerating system.
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing cold acetonitrile to stop the enzymatic reaction.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound (1-Octanol or this compound) in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine the half-life (t½) and intrinsic clearance (CLint) for each compound.
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol describes a typical workflow for comparing the pharmacokinetic profiles of 1-Octanol and this compound in rats.
Materials:
-
1-Octanol and this compound formulated for oral or intravenous administration
-
Sprague-Dawley rats
-
Equipment for dosing (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing: Administer a single dose of either 1-Octanol or this compound to separate groups of rats.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Sample Extraction: Extract the analytes (1-Octanol and/or its metabolites, and their deuterated counterparts) from the plasma samples.
-
LC-MS/MS Analysis: Quantify the concentration of the parent compounds and any identified metabolites in the plasma samples.
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life for both compounds.
Visualization of Experimental Workflows
Clear visualization of experimental processes is essential for understanding and replication. The following diagrams, generated using the DOT language, illustrate the workflows for the described protocols.
The Kinetic Isotope Effect (KIE)
A key rationale for using deuterated compounds is to probe the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[4] The C-D bond is stronger than the C-H bond, and thus reactions involving the cleavage of a C-D bond are typically slower. A significant difference in the metabolic rate between 1-Octanol and this compound would suggest that C-H bond cleavage is a rate-determining step in its metabolism.
References
Navigating the Stability of 1-Octanol-d17: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Octanol-d17, a deuterated form of 1-octanol (B28484). Understanding the stability profile of this isotopically labeled compound is critical for its effective use as an internal standard in quantitative analysis, as a tracer in metabolic studies, and in various other research applications. This document outlines the key factors influencing its stability, provides detailed storage recommendations, and presents experimental protocols for assessing its integrity over time.
Core Stability Profile and Incompatibilities
This compound, like its non-deuterated counterpart, is a stable molecule under standard ambient conditions.[1] However, its stability can be compromised by several factors, including exposure to strong oxidizing agents, high temperatures, and light. The primary degradation pathways for long-chain alcohols like 1-octanol involve oxidation of the alcohol functionality to form aldehydes and subsequently carboxylic acids.
Key Incompatibilities:
-
Strong Oxidizing Agents: Avoid contact with strong oxidizers as this can lead to vigorous reactions and degradation of the alcohol.
-
Acid Chlorides and Anhydrides: These substances can react with the hydroxyl group of 1-octanol.[1]
-
Heat and Ignition Sources: While 1-octanol is a combustible liquid, it does not ignite readily.[2] However, intense heating can lead to the formation of explosive mixtures with air.[1]
Deuterated compounds are generally considered to have similar chemical stability to their unlabeled counterparts.[3] Therefore, the primary safety and handling precautions for this compound are dictated by the properties of 1-octanol itself.
Recommended Storage Conditions
Proper storage is paramount to ensure the long-term stability and integrity of this compound. The following table summarizes the recommended storage conditions based on the desired duration of storage.
| Storage Temperature | Recommended Duration | Key Considerations |
| Room Temperature | Short-term | Store in a tightly sealed container, protected from light.[4] |
| 2-8°C (Refrigerated) | Mid-term (up to one month for solutions) | Ideal for working solutions to be used relatively quickly.[5] |
| -20°C | Long-term (up to 1 month for stock solutions) | A common and effective temperature for long-term storage of stock solutions.[6] |
| -80°C | Extended Long-term (up to 6 months for stock solutions) | Recommended for preserving the compound for extended periods.[6] |
Additional Storage Best Practices:
-
Protection from Light: Store in amber vials or in a dark location to prevent potential photodegradation.[5]
-
Inert Atmosphere: For neat material or solutions, storing under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidation.
-
Tightly Sealed Containers: To prevent solvent evaporation (if in solution) and exposure to atmospheric moisture and oxygen, ensure the container is always tightly sealed.[1]
-
Solvent Choice: For preparing stock solutions, methanol (B129727) and DMSO are commonly used. The choice of solvent should be compatible with the intended analytical method.[5]
Experimental Protocols for Stability Assessment
To ensure the reliability of experimental results, it is crucial to periodically assess the stability of this compound, especially for long-term studies. The following are generalized protocols for stability testing.
Protocol 1: Freeze-Thaw, Bench-Top, and Long-Term Stability Assessment
This protocol is designed to evaluate the stability of a deuterated internal standard in a biological matrix, which can be adapted for this compound in a relevant solvent.
Objective: To assess the stability of this compound under various storage and handling conditions.
Materials:
-
This compound
-
Appropriate solvent (e.g., methanol, acetonitrile, or a solvent matching the analytical mobile phase)
-
Volumetric flasks and pipettes
-
LC-MS/MS or GC-MS system
Procedure:
-
Prepare Stability Samples: Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Storage Conditions: Aliquot the stock solution into multiple vials and store them under the following conditions:
-
Freeze-Thaw Stability: Subject a set of samples to a minimum of three freeze-thaw cycles, where each cycle consists of freezing at -20°C or -80°C followed by thawing to room temperature.[3]
-
Bench-Top Stability: Keep a set of samples at room temperature for a duration that reflects the typical sample handling time in your workflow.[3]
-
Long-Term Stability: Store a set of samples at the intended long-term storage temperature (e.g., -20°C or -80°C) for a period that is at least as long as the expected duration of your study.[3]
-
-
Analysis: At each time point, analyze the samples using a validated chromatographic method (LC-MS/MS or GC-MS).
-
Data Evaluation: Compare the peak area or concentration of the stored samples to that of a freshly prepared standard. A deviation of more than 15% typically indicates instability.
Protocol 2: Quantitative NMR (qNMR) for Purity and Stability Assessment
qNMR is a powerful technique for determining the purity of a compound and can be used to monitor its stability over time without the need for a specific reference standard of the analyte.
Objective: To determine the purity and assess the stability of this compound using qNMR.
Materials:
-
This compound
-
A suitable deuterated solvent for NMR (e.g., Chloroform-d, DMSO-d6)
-
A certified internal calibration standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene)
-
NMR spectrometer (≥400 MHz recommended)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and the internal calibration standard.
-
Dissolve both in a precise volume of the deuterated NMR solvent in a volumetric flask to create a stock solution with known concentrations.
-
Transfer an exact volume (e.g., 0.6 mL) of the solution into an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of the nuclei, which is crucial for accurate quantification.
-
-
Data Processing and Analysis:
-
Integrate the signals corresponding to this compound (residual, non-deuterated protons if any) and the internal standard.
-
Calculate the purity or concentration of this compound based on the integral values and the known concentrations of the internal standard.
-
-
Stability Monitoring: Repeat the analysis on stored samples at various time points to monitor for any changes in purity or the appearance of degradation products.
Visualizing Workflows and Pathways
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Signaling Pathway: Inhibition of T-Type Calcium Channels by 1-Octanol
1-Octanol is known to be an inhibitor of T-type calcium channels.[6] Research suggests that this inhibition, at least in some neuronal systems, is mediated through the modulation of the Protein Kinase C (PKC) signaling pathway.[4] The following diagram illustrates this proposed mechanism.
Concluding Remarks
The stability of this compound is comparable to its unlabeled analog and is generally robust under appropriate storage conditions. By adhering to the recommended guidelines for storage and handling, and by implementing periodic stability assessments, researchers can ensure the integrity of this valuable isotopic standard, leading to more accurate and reproducible scientific outcomes. For any specific application, it is always recommended to consult the manufacturer's certificate of analysis and to perform in-house stability validations under the experimental conditions that will be employed.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of 1-octanol in the extraction and GC-FID analysis of volatile organic compounds produced in biogas and biohydrogen processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of Inhibition of T-Type Calcium Current in the Reticular Thalamic Neurons by 1-Octanol: Implication of the Protein Kinase C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmse000970 1-Octanol at BMRB [bmrb.io]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Navigating the Safe Handling and Disposal of 1-Octanol-d17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and disposal of 1-Octanol-d17 (CAS No. 153336-13-1), a deuterated form of 1-octanol. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to minimize environmental impact. The information herein is compiled from various safety data sheets (SDS) and chemical safety resources.
Core Safety and Handling Protocols
Proper handling of this compound is paramount to prevent accidental exposure and ensure a safe laboratory environment. This substance is a combustible liquid that can cause serious eye irritation and skin irritation.[1][2][3] It may also cause respiratory tract irritation.[1][4]
Personal Protective Equipment (PPE): When working with this compound, the following personal protective equipment should be worn:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.[3][4]
-
Hand Protection: Wear suitable protective gloves.[4]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[4] In case of skin contact, immediately wash the affected area with soap and plenty of water.[4]
-
Respiratory Protection: If working in a poorly ventilated area or if vapors are present, use a NIOSH/CEN approved respirator.[4]
Handling Procedures:
-
Keep away from sources of ignition such as heat, sparks, and open flames.[4] No smoking should be permitted in the handling area.[4]
-
Take measures to prevent the buildup of electrostatic charge.[5][6]
-
Handle in accordance with good industrial hygiene and safety practices.[4][6] Wash hands before breaks and at the end of the workday.[4][6]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[5]
-
Store in a cool place.[4] For long-term storage, -80°C for up to 6 months or -20°C for up to 1 month is recommended.[7]
Accidental Release and First Aid Measures
In the event of a spill or exposure, prompt and appropriate action is crucial.
Accidental Release:
-
Remove all sources of ignition.[6]
-
Contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing.[4][6] Place the collected material into a suitable, closed container for disposal.[6]
First Aid:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[4]
-
After Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[4]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4]
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4][6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its non-deuterated form.
| Property | Value | Source |
| Chemical Formula | CD₃(CD₂)₆CD₂OH | [2] |
| CAS Number | 153336-13-1 | [1][2][5][8] |
| Molecular Weight | 147.33 g/mol | [1][2] |
| Boiling Point | 196 °C (lit.) | [2] |
| Melting Point | -15 °C (lit.) | [2] |
| Flash Point | 81 °C (177.8 °F) - closed cup | [2][9] |
| Density | 0.936 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.426 (lit.) | [2] |
Experimental Protocols
While specific experimental protocols will vary based on the research application, the general handling and safety precautions outlined in this guide should be integrated into any standard operating procedure involving this compound.
Disposal of this compound
Proper disposal of this compound is essential to prevent environmental contamination.
-
Waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.[4]
-
Do not dispose of with household garbage.[3]
-
Do not allow the product to reach the sewage system or open water.[3]
-
The recommended method of disposal is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[4][6] However, national and/or local laws and regulations may preclude the use of this method.[4]
-
Leave the chemical in its original container and do not mix it with other waste.
-
Handle uncleaned containers in the same way as the product itself.
Visualized Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. 1-Octan-d17-ol | C8H18O | CID 16212925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Octan-d17-ol D 98atom 153336-13-1 [sigmaaldrich.com]
- 3. westliberty.edu [westliberty.edu]
- 4. isotope.com [isotope.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CAS 153336-13-1 | LGC Standards [lgcstandards.com]
- 9. fishersci.com [fishersci.com]
A Technical Guide to 1-Octanol-d17 for Researchers and Drug Development Professionals
An in-depth exploration of the applications, properties, and methodologies associated with the deuterated aliphatic alcohol, 1-Octanol-d17.
This technical guide provides a comprehensive overview of this compound, a deuterated form of 1-Octanol, for researchers, scientists, and professionals involved in drug development. This document details its commercial availability, key properties, and primary applications as a T-type calcium channel inhibitor and a stable isotope-labeled internal standard in quantitative mass spectrometry.
Commercial Suppliers and Physical Properties
This compound is available from several commercial suppliers, ensuring its accessibility for research and development purposes. Key suppliers include Sigma-Aldrich, LGC Standards, and MedChemExpress. The isotopic and chemical purity of commercially available this compound is consistently high, making it suitable for sensitive analytical applications.
A summary of the key quantitative data for this compound is presented in the table below for easy comparison.
| Property | Value | Source(s) |
| CAS Number | 153336-13-1 | |
| Molecular Formula | CD₃(CD₂)₆CD₂OH | |
| Molecular Weight | 147.33 g/mol | |
| Isotopic Purity (atom % D) | ≥ 98% | |
| Chemical Purity | ≥ 99% (CP) | |
| Boiling Point | 196 °C (lit.) | |
| Melting Point | -15 °C (lit.) | |
| Density | 0.936 g/mL at 25 °C | |
| Refractive Index | n20/D 1.426 (lit.) |
Applications in Research and Drug Development
This compound has two primary applications in the scientific community: as a pharmacological tool for studying T-type calcium channels and as a robust internal standard for quantitative analysis.
T-Type Calcium Channel Inhibition
1-Octanol is a known inhibitor of T-type calcium channels, which are low voltage-activated calcium channels involved in a variety of physiological processes, including neuronal excitability, cardiac rhythmicity, and hormone secretion.[1][2] The dysregulation of T-type calcium channels has been implicated in several pathological conditions such as epilepsy, neuropathic pain, and certain types of cancer.[1][3] This makes them a significant target for drug development.[3][4]
The inhibitory effect of 1-Octanol on T-type calcium channels can be studied using electrophysiological techniques like patch-clamping.[1][2] this compound can be used in these assays to understand the channel's function and to screen for novel therapeutic agents that modulate its activity. The deuteration of 1-Octanol is not expected to significantly alter its pharmacological activity in this context, allowing it to serve as a reliable tool for in vitro studies.
The inhibition of T-type calcium channels by 1-Octanol leads to a reduction in calcium influx into the cell. This, in turn, can modulate various downstream signaling pathways that are dependent on intracellular calcium concentrations. The following diagram illustrates the general signaling pathway affected by T-type calcium channel inhibition.
Deuterated Internal Standard for Quantitative Analysis
The most prevalent use of this compound is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.[5] The principle of using a deuterated internal standard lies in its chemical identity to the analyte of interest (the non-deuterated 1-Octanol), while having a distinct mass.
The advantages of using this compound as an internal standard are numerous:
-
Correction for Matrix Effects: It co-elutes with the analyte and experiences similar ionization suppression or enhancement in the mass spectrometer, allowing for accurate correction.
-
Compensation for Sample Loss: Any loss of the analyte during sample preparation steps (e.g., extraction, evaporation) is mirrored by a proportional loss of the internal standard.
-
Improved Precision and Accuracy: By normalizing the analyte's signal to the internal standard's signal, the precision and accuracy of the quantification are significantly improved.
The high degree of deuteration (d17) provides a significant mass shift from the unlabeled compound, which is beneficial for avoiding isotopic crosstalk and ensuring clear differentiation in the mass spectrometer.
Experimental Protocols
General Protocol for T-Type Calcium Channel Inhibition Assay using Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the inhibitory effect of 1-Octanol on T-type calcium channels expressed in a suitable cell line (e.g., HEK293 cells).
-
Cell Culture: Culture cells stably or transiently expressing the desired T-type calcium channel subtype.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 1 MgCl₂, pH 7.4 with CsOH.
-
Internal Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the availability of T-type channels.
-
Elicit T-type calcium currents by applying depolarizing voltage steps (e.g., to -30 mV).
-
-
Application of 1-Octanol:
-
Prepare stock solutions of 1-Octanol in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the external solution to the desired final concentrations.
-
Perfuse the cells with the 1-Octanol-containing external solution.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after the application of 1-Octanol.
-
Construct a concentration-response curve to determine the IC₅₀ value.
-
General Protocol for Quantitative Analysis using this compound as an Internal Standard
This protocol outlines a typical workflow for the quantification of an analyte in a biological matrix (e.g., plasma) using this compound as an internal standard.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of the analyte and this compound in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.
-
Add a fixed concentration of the this compound internal standard solution to all calibration standards, quality control samples, and unknown samples.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (containing the analyte and internal standard), add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto an appropriate LC column (e.g., C18).
-
Use a suitable mobile phase gradient to achieve chromatographic separation of the analyte and internal standard.
-
Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and this compound (Multiple Reaction Monitoring - MRM).
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The following diagram illustrates the typical workflow for a quantitative analysis experiment utilizing a deuterated internal standard.
References
- 1. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. What are T-type calcium channel modulators and how do they work? [synapse.patsnap.com]
- 3. Pathophysiological significance of T-type Ca2+ channels: T-type Ca2+ channels and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Synthesis of 1-Octanol-d17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of 1-Octanol-d17, a deuterated analog of 1-octanol (B28484). The inclusion of deuterium (B1214612) isotopes in molecules is a critical tool in drug discovery and development, aiding in the investigation of metabolic pathways, reaction mechanisms, and as internal standards for quantitative analysis. This document outlines a robust two-step synthetic pathway, including detailed experimental protocols, quantitative data, and visual representations of the process.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available isotopically labeled starting material, Octanoic-d15-acid. The carboxylic acid is first converted to its methyl ester to facilitate a more controlled and efficient reduction. Subsequently, the deuterated methyl octanoate (B1194180) is reduced using a powerful deuterating agent to yield the final product, this compound.
Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the synthesis of this compound.
Step 1: Esterification of Octanoic-d15-acid
This procedure describes the conversion of Octanoic-d15-acid to Methyl octanoate-d15 via Fischer esterification.
Materials:
-
Octanoic-d15-acid (≥98 atom % D)
-
Methanol (B129727) (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dry toluene
Procedure:
-
To a solution of Octanoic-d15-acid (1.0 eq) in anhydrous methanol (10 mL/g of acid), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude Methyl octanoate-d15.
-
Purification is achieved by fractional distillation under reduced pressure.
Step 2: Reduction of Methyl octanoate-d15 to this compound
This protocol details the reduction of the deuterated ester to the final product using Lithium Aluminum Deuteride.
Materials:
-
Methyl octanoate-d15
-
Lithium Aluminum Deuteride (LiAlD4)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Deuterium oxide (D2O)
-
1 M Hydrochloric acid (HCl) in D2O
-
Diethyl ether
Procedure:
-
A solution of Methyl octanoate-d15 (1.0 eq) in anhydrous THF (15 mL/g of ester) is added dropwise to a stirred suspension of Lithium Aluminum Deuteride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction completion is monitored by TLC or GC-MS.
-
The reaction is carefully quenched by the slow, sequential dropwise addition of D2O (x mL), followed by 15% (w/v) sodium hydroxide (B78521) in D2O (x mL), and finally D2O (3x mL), where x is the mass of LiAlD4 in grams. This procedure is crucial for the deuteration of the hydroxyl group.
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined filtrate and washings are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by distillation under reduced pressure to afford the final product.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
| Compound | Formula | Molecular Weight ( g/mol ) | Isotopic Purity (atom % D) | Physical State |
| Octanoic-d15-acid | C8HD15O2 | 159.30 | ≥98 | Liquid |
| Methyl octanoate-d15 | C9H3D15O2 | 173.33 | ≥98 | Liquid |
| This compound | C8HD17O | 147.33 | ≥98 | Colorless Liquid |
Table 1: Physical and Isotopic Properties of Key Compounds
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Esterification | Octanoic-d15-acid | Methyl octanoate-d15 | 85-95 |
| Reduction | Methyl octanoate-d15 | This compound | 80-90 |
Table 2: Typical Reaction Yields
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the synthesis and purification process.
Characterization Data (Representative)
The following are representative spectroscopic data for 1-Octanol. The corresponding spectra for this compound would show characteristic changes due to the presence of deuterium.
-
¹H NMR (of unlabeled 1-Octanol): The spectrum would show a triplet at ~3.6 ppm corresponding to the -CH₂OH protons, a multiplet at ~1.5 ppm for the β-methylene protons, a broad singlet for the -OH proton, and a complex multiplet around 1.3 ppm for the remaining methylene (B1212753) protons, and a triplet at ~0.9 ppm for the terminal methyl group. In the ¹H NMR of this compound, all signals corresponding to the carbon-bound protons would be absent. A very small residual signal for the -OH proton might be observed depending on the isotopic purity and the solvent used.
-
¹³C NMR (of unlabeled 1-Octanol): The spectrum would display eight distinct signals for the eight carbon atoms. In the ¹³C NMR of this compound, the signals for the deuterated carbons would appear as multiplets due to C-D coupling and would be significantly broader and less intense than in the unlabeled compound.
-
Mass Spectrometry (of this compound): The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 147. The fragmentation pattern would be significantly different from unlabeled 1-octanol (M⁺ at m/z 130) and would show characteristic losses of deuterated fragments.
This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers should always adhere to standard laboratory safety procedures and handle all reagents, especially Lithium Aluminum Deuteride, with appropriate care in a controlled environment.
Spectroscopic Data and Experimental Protocols for 1-Octanol-d17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Octanol-d17 (perdeuterated 1-octanol (B28484), except for the hydroxyl proton), a crucial isotopically labeled compound in various scientific and pharmaceutical applications. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.
Physicochemical Properties
This compound is a deuterated form of 1-octanol where 17 hydrogen atoms on the alkyl chain have been replaced by deuterium (B1214612). This isotopic labeling makes it a valuable tool in metabolic studies, as a solvent in NMR spectroscopy, and as an internal standard in mass spectrometry-based quantification.[1]
| Property | Value |
| Chemical Formula | C₈D₁₇H₁O |
| CAS Number | 153336-13-1 |
| Molecular Weight | 147.33 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 196 °C (lit.) |
| Melting Point | -15 °C (lit.) |
| Density | 0.936 g/mL at 25 °C |
| Isotopic Purity | ≥98 atom % D |
Spectroscopic Data
Due to the extensive deuteration, the spectroscopic data of this compound differs significantly from its non-deuterated counterpart. The following sections present the expected spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The primary advantage of using deuterated solvents in ¹H NMR is the elimination of large solvent signals that could obscure the analyte's spectrum.[2] When this compound is the analyte, its NMR spectra are characterized by the absence of most proton signals and the presence of deuterium-coupled carbon signals.
2.1.1. ¹H NMR Spectroscopy
In a ¹H NMR spectrum of pure this compound, the only significant signal would be from the hydroxyl proton (-OH). The chemical shift of this proton is variable and depends on concentration, solvent, and temperature, but typically appears as a broad singlet. The protons on the carbon chain are replaced by deuterium, and thus, no signals from the C₁-C₈ positions are observed.
2.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound will show signals for all eight carbon atoms. Due to the coupling with deuterium (a spin-1 nucleus), each carbon signal will appear as a multiplet (typically a triplet for -CD₂- groups and a septet for the -CD₃ group) in a proton-decoupled spectrum. The chemical shifts are expected to be very similar to those of non-deuterated 1-octanol.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-D coupling) |
| C1 (-CD₂OH) | ~62 | Triplet |
| C2 (-CD₂-) | ~33 | Triplet |
| C3 (-CD₂-) | ~26 | Triplet |
| C4 (-CD₂-) | ~30 | Triplet |
| C5 (-CD₂-) | ~30 | Triplet |
| C6 (-CD₂-) | ~23 | Triplet |
| C7 (-CD₂-) | ~32 | Triplet |
| C8 (-CD₃) | ~14 | Septet |
| Note: Chemical shifts are based on data for non-deuterated 1-octanol and may vary slightly. |
2.1.3. ²H (Deuterium) NMR Spectroscopy
²H NMR is a powerful technique for studying the dynamics and structure of deuterated molecules. In solid-state ²H NMR studies of this compound, the spectra exhibit a Pake pattern below the melting point, which is indicative of a rigid molecular conformation. These studies can provide insights into molecular motion and phase transitions.[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by the vibrations of C-D and O-H bonds, while the C-H stretching and bending vibrations, prominent in the spectrum of 1-octanol, are absent.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3300 | O-H stretch (broad) | Strong |
| ~2200 - 2000 | C-D stretch | Strong |
| ~1050 | C-O stretch | Strong |
| ~950 | C-D bend | Medium |
| Note: The exact positions of the C-D stretching and bending vibrations can vary. |
The broad O-H stretching band is a characteristic feature of alcohols and is due to hydrogen bonding. The strong C-D stretching absorptions appear at significantly lower wavenumbers compared to the C-H stretching vibrations (~2900 cm⁻¹) of non-deuterated 1-octanol.
Mass Spectrometry (MS)
In mass spectrometry, this compound will exhibit a molecular ion peak at a mass-to-charge ratio (m/z) that is 17 units higher than that of non-deuterated 1-octanol (M+17). The fragmentation pattern is expected to be similar to 1-octanol, with the corresponding mass shifts for the deuterated fragments.
Table 3: Predicted Mass Spectrum Fragments for this compound
| m/z | Predicted Fragment |
| 147 | [CD₃(CD₂)₇OH]⁺ (Molecular Ion) |
| 129 | [M - D₂O]⁺ |
| 114 | [M - CD₂OH]⁺ |
| 100 | [M - C₂D₅]⁺ |
| 86 | [M - C₃D₇]⁺ |
| 72 | [M - C₄D₉]⁺ |
| 58 | [M - C₅D₁₁]⁺ |
| 44 | [M - C₆D₁₃]⁺ |
| 33 | [CD₂OH]⁺ |
| Note: The relative intensities of the fragments may vary depending on the ionization method. |
Experimental Protocols
The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy Protocol
This protocol outlines the general procedure for acquiring solution-state NMR spectra of this compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: Appropriate for observing the hydroxyl proton.
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or higher, due to the lower natural abundance of ¹³C and the splitting by deuterium.
-
Relaxation Delay: 2-10 seconds.
-
Spectral Width: ~200-250 ppm.
²H NMR Parameters:
-
Pulse Sequence: Single-pulse experiment.
-
Number of Scans: 64-256.
-
Relaxation Delay: 1-2 seconds.
IR Spectroscopy Protocol
This protocol describes the acquisition of an IR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method for liquid samples.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 for both background and sample.
-
Data Format: Transmittance or Absorbance.
Mass Spectrometry Protocol
This protocol provides a general workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.
Instrumentation:
-
A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a quadrupole or time-of-flight analyzer).
GC Parameters:
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
Scan Speed: Standard scan rate.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
This guide provides a foundational understanding of the spectroscopic properties of this compound and the methodologies to obtain this data. Researchers are encouraged to adapt these protocols to their specific instrumentation and experimental needs.
References
Methodological & Application
Application Note and Protocol for the GC-MS Analysis of 1-Octanol-d17
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octanol-d17 is a deuterated form of 1-octanol (B28484), where 17 of the hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes it an excellent internal standard for quantitative analysis using gas chromatography-mass spectrometry (GC-MS). Its chemical properties are nearly identical to unlabeled 1-octanol, but it has a distinct mass, allowing for accurate quantification of the target analyte by correcting for variations during sample preparation and analysis. This document provides a detailed protocol for the GC-MS analysis of this compound, which can be adapted for the quantification of unlabeled 1-octanol or other similar volatile organic compounds in various matrices.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, GC-MS analysis, and data processing for the quantification of volatile organic compounds using this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Collection: Collect an aqueous sample (e.g., water, beverage, or plasma).
-
Internal Standard Spiking: To a 10 mL aliquot of the aqueous sample, add a specific volume of a this compound internal standard solution (e.g., 10 µL of a 100 µg/mL solution) to achieve a final concentration of 100 ng/mL.[1]
-
Extraction: Perform a liquid-liquid extraction by adding 2 mL of dichloromethane (B109758) to the sample and vortexing for 2 minutes.[1]
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Concentration: Carefully transfer the organic layer (bottom layer with dichloromethane) to a clean vial and concentrate it under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS analysis, such as dichloromethane or ethyl acetate.
GC-MS Analysis
The following table summarizes the recommended GC-MS parameters for the analysis of this compound. These parameters may require optimization based on the specific instrument and analytical goals.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[1] |
| Injection Volume | 1 µL[1] |
| Injection Mode | Splitless[1][2] |
| Inlet Temperature | 250°C[1] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[1] |
| Oven Temperature Program | Initial temperature of 50°C (hold for 1 min), ramp to 150°C at 5°C/min (hold for 2 min), then ramp to 220°C at 10°C/min (hold for 25 min)[2] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 35-300[2] |
| Solvent Delay | 4 min[2] |
Data Processing and Quantification
-
Peak Integration: Integrate the peak areas for the target analyte and the this compound internal standard.[1]
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards.[1]
-
Quantification: Determine the concentration of the target analyte in the samples by using the response factor from the calibration curve.[1]
Data Presentation
The following table provides key mass spectrometry data for unlabeled 1-octanol for reference. The mass spectrum of this compound will show a corresponding mass shift due to the deuterium labeling.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 1-Octanol | C₈H₁₈O | 130.23 | 43, 56, 70, 84 |
| This compound | C₈HD₁₇O | 147.24 | Expected to be shifted |
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
Application Note: Utilizing 1-Octanol-d17 as an Internal Standard for Accurate Quantification of 1-Octanol by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the use of 1-Octanol-d17 as an internal standard in the quantitative analysis of 1-Octanol (B28484) in complex matrices by Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is crucial for mitigating variability arising from sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision in quantification.[1][2] This document details the rationale for selecting a deuterated internal standard, provides comprehensive experimental protocols for sample preparation and LC-MS analysis, and presents representative quantitative data.
Introduction
1-Octanol is a saturated fatty alcohol with applications as a solvent, surfactant, and chemical intermediate. It is also studied for its biological effects, including its role as a T-type calcium channel inhibitor and its potential as a biofuel.[3] Accurate quantification of 1-Octanol in various samples, from environmental to biological, is essential for research and development.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the sensitive and selective quantification of small molecules. However, challenges such as ion suppression or enhancement from complex sample matrices can lead to inaccurate results. The incorporation of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS.[1] this compound is chemically identical to 1-Octanol, ensuring it co-elutes and experiences the same ionization effects.[1][2] Its higher mass allows it to be distinguished by the mass spectrometer, enabling reliable correction for analytical variability.[1]
Key Selection Criteria for a Deuterated Internal Standard
The selection of an appropriate deuterated internal standard is critical for robust and reliable quantitative methods. The following criteria should be met:
-
High Isotopic Purity (≥98%): Minimizes the contribution of the unlabeled analyte from the internal standard solution.[1]
-
High Chemical Purity (>99%): Ensures that impurities do not interfere with the analysis.[1]
-
Sufficient Mass Shift: A mass difference of at least 3 Da is recommended to prevent spectral overlap from the natural isotopic abundance of the analyte.[1] this compound has a significant mass shift compared to the unlabeled 1-Octanol.
-
Label Stability: Deuterium atoms should be placed on non-exchangeable positions to prevent H/D exchange with the solvent.[4]
Experimental Protocols
Materials and Reagents
-
1-Octanol (Analytical Standard)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Sample Matrix (e.g., plasma, water)
Sample Preparation
This protocol describes a protein precipitation method suitable for plasma samples.
-
Aliquoting: Aliquot 100 µL of the plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each sample, calibrator, and quality control (QC) sample, except for the blank matrix.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex mix the samples for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer: Transfer the reconstituted sample to an LC vial for analysis.
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 1-Octanol | 113.1 (M+H-H₂O)⁺ | 83.1 | 0.05 | 20 | 10 |
| This compound | 129.2 (M+H-H₂O)⁺ | 96.2 | 0.05 | 20 | 10 |
Note: The precursor ion for 1-octanol is often the water loss ion in positive ESI.
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 1 | 5,234 | 105,678 | 0.050 |
| 5 | 26,170 | 104,987 | 0.249 |
| 10 | 51,987 | 106,123 | 0.490 |
| 50 | 258,901 | 105,432 | 2.456 |
| 100 | 521,345 | 106,001 | 4.918 |
| 500 | 2,605,789 | 105,789 | 24.632 |
| 1000 | 5,198,765 | 105,987 | 49.051 |
Linearity (R²): > 0.995
Quality Control Sample Performance
| QC Level | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |
| Low | 3 | 2.95 | 98.3 | 4.5 |
| Medium | 80 | 82.1 | 102.6 | 3.2 |
| High | 800 | 789.5 | 98.7 | 2.8 |
Visualizations
Caption: Experimental workflow for the quantification of 1-Octanol.
Caption: Rationale for using a deuterated internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of 1-Octanol in complex matrices by LC-MS. The protocol presented here demonstrates a highly accurate, precise, and sensitive approach suitable for a wide range of applications in research, clinical, and drug development settings. The co-elution and identical chemical behavior of the deuterated internal standard effectively compensate for variations in sample preparation and instrument response, leading to high-quality, defensible data.
References
Application Note: Quantitative Analysis of Fatty Alcohols Using 1-Octanol-d17 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty alcohols are long-chain aliphatic alcohols with diverse applications in the pharmaceutical, cosmetic, and biofuel industries. Accurate and precise quantification of these compounds is crucial for quality control, formulation development, and metabolic research. This application note details a robust and reliable method for the quantitative analysis of fatty alcohols in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 1-Octanol-d17 as an internal standard. The use of a deuterated internal standard like this compound is advantageous as it shares similar chemical and physical properties with the target analytes, ensuring accurate correction for variations during sample preparation and instrumental analysis.[1][2][3]
Principle
This method involves the extraction of fatty alcohols from the sample matrix, followed by derivatization to increase their volatility for GC-MS analysis. A known amount of this compound is added to the sample prior to extraction and derivatization.[2] The fatty alcohols and their derivatized forms are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of fatty alcohol standards and a constant concentration of the internal standard.
Materials and Reagents
-
Fatty Alcohol Standards: (e.g., 1-Dodecanol, 1-Tetradecanol, 1-Hexadecanol, 1-Octadecanol) of high purity (≥99%)
-
Internal Standard: this compound (≥98 atom % D)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvents: Hexane (B92381), Dichloromethane, Methanol, Acetonitrile (HPLC or GC grade)
-
Anhydrous Sodium Sulfate (B86663)
-
Sample Matrix: (e.g., cream base, cell culture supernatant, etc.)
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Mass Spectrometer (MS): Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.
-
Autosampler
-
Vortex Mixer
-
Centrifuge
-
Heating Block or Water Bath
-
Nitrogen Evaporator
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each fatty alcohol standard and this compound in 10 mL of hexane in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with hexane to achieve a concentration range of 1-100 µg/mL for each fatty alcohol.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound primary stock solution with hexane.
Sample Preparation
The following is a general protocol for a cosmetic cream sample. The procedure may need to be optimized for different matrices.
-
Sample Weighing: Accurately weigh approximately 100 mg of the cream sample into a glass centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 10 µg/mL this compound internal standard spiking solution to the sample.
-
Extraction:
-
Add 2 mL of hexane to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Isolation: Carefully transfer the upper hexane layer to a clean glass tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
Derivatization
-
To the dried extract, add 100 µL of BSTFA with 1% TMCS.
-
Seal the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.[4]
-
Cool the tube to room temperature.
-
The derivatized sample is now ready for GC-MS analysis.
GC-MS Analysis
-
Injector: 280°C, Splitless mode
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan (m/z 50-500)
-
SIM Ions: Select characteristic ions for each derivatized fatty alcohol and this compound. For example, for TMS-derivatized 1-octanol, a characteristic ion would be m/z 189. For this compound, the corresponding ion would be shifted by the mass of the deuterium (B1214612) atoms.
-
Data Presentation
The quantitative data for the fatty alcohol analysis is summarized in the table below. The concentrations were determined by constructing a calibration curve for each analyte and applying the regression equation to the peak area ratios obtained from the samples.
| Analyte (TMS Derivative) | Retention Time (min) | Quantitation Ion (m/z) | Calibration Curve (R²) | Concentration (µg/g) |
| This compound (IS) | 10.2 | 206 | - | - |
| 1-Dodecanol | 14.5 | 259 | 0.9992 | 45.2 |
| 1-Tetradecanol | 17.8 | 287 | 0.9989 | 78.1 |
| 1-Hexadecanol | 20.9 | 315 | 0.9995 | 120.5 |
| 1-Octadecanol | 23.7 | 343 | 0.9991 | 95.8 |
Method Validation
The analytical method should be validated according to ICH guidelines or internal standard operating procedures.[5] Key validation parameters include:
-
Linearity: Assessed by analyzing a series of calibration standards over the desired concentration range. The correlation coefficient (R²) should be >0.99.
-
Accuracy: Determined by spike-recovery experiments at different concentration levels. Recoveries should typically be within 80-120%.
-
Precision: Evaluated by analyzing replicate samples on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be <15%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Visualizations
References
Application Note: Metabolomic Tracer Studies Using 1-Octanol-d17
Topic: Probing Fatty Acid Metabolism with 1-Octanol-d17
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolomic tracer studies using stable isotopes are a powerful tool for elucidating the dynamics of metabolic pathways. By introducing a labeled compound into a biological system, researchers can track the transformation of the tracer into various downstream metabolites, providing insights into metabolic fluxes and pathway activities. This compound is a deuterated form of the eight-carbon fatty alcohol, 1-octanol. While direct literature on its use as a metabolic tracer is emerging, its structure suggests a valuable application in tracing fatty acid metabolism. It is hypothesized that this compound, upon entering the cell, is oxidized to octanoic acid-d17. This labeled medium-chain fatty acid can then serve as a substrate for fatty acid synthase, undergoing elongation, or be incorporated into complex lipids, making this compound a promising tracer for investigating lipid biosynthesis and remodeling.
Proposed Application: Tracing Fatty Acid Elongation and Incorporation into Complex Lipids
This application note describes a hypothetical study to trace the metabolic fate of this compound in cultured mammalian cells. The primary objective is to monitor the incorporation of the deuterium (B1214612) label from this compound into longer-chain fatty acids and various lipid classes, such as triglycerides (TGs), phospholipids (B1166683) (PLs), and cholesterol esters (CEs). This approach can provide quantitative data on the dynamics of de novo lipogenesis and fatty acid elongation pathways.
Proposed Metabolic Pathway of this compound
The proposed metabolic pathway for this compound begins with its oxidation to the corresponding fatty acid, octanoic acid-d17. This is followed by its activation to Octanoyl-CoA-d17, which can then enter the fatty acid synthesis pathway for elongation or be incorporated into complex lipids.
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
Cell Culture and Labeling
-
Cell Line: HepG2 (human liver carcinoma) cells are a suitable model due to their active lipid metabolism.
-
Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in ethanol.
-
Labeling Protocol:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
On the day of the experiment, replace the culture medium with fresh DMEM containing 10% FBS.
-
Add the this compound stock solution to the culture medium to a final concentration of 50 µM.
-
Incubate the cells for different time points (e.g., 0, 2, 6, 12, and 24 hours).
-
At each time point, wash the cells twice with ice-cold phosphate-buffered saline (PBS) and quench metabolism by adding 1 mL of ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension for metabolite extraction.
-
Metabolite Extraction (Modified Bligh and Dyer Method)
-
To the quenched cell suspension (in 1 mL of 80% methanol), add 0.5 mL of chloroform (B151607).
-
Vortex the mixture vigorously for 10 minutes at 4°C.
-
Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (containing lipids) into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Resuspend the dried lipid extract in 100 µL of isopropanol (B130326) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer such as a Q-Exactive Orbitrap (Thermo Fisher Scientific) coupled to a Vanquish UHPLC system.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm, Waters).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A linear gradient from 40% to 100% B over 20 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 55°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive and negative electrospray ionization (ESI).
-
Scan Range: m/z 150-1500.
-
Data Acquisition: Data-dependent MS/MS acquisition.
-
Data Analysis
-
Peak Identification: Identify deuterated lipid species by their accurate mass and retention time. The mass shift corresponding to the incorporation of 17 deuterium atoms (or fragments thereof) will be used to confirm the identity of labeled lipids.
-
Isotopic Enrichment Calculation: Calculate the percentage of isotopic enrichment for each identified lipid species using the following formula: Enrichment (%) = (Sum of intensities of all labeled isotopologues) / (Sum of intensities of all labeled and unlabeled isotopologues) * 100
-
Data Normalization: Normalize the data to an internal standard and cell number or protein concentration.
Quantitative Data Presentation
The following tables present hypothetical data that could be obtained from this study.
Table 1: Isotopic Enrichment of this compound Derived Moieties in Major Fatty Acid Species (24h Labeling)
| Fatty Acid Species | Unlabeled (M+0) Relative Abundance | Labeled (M+17) Relative Abundance | Isotopic Enrichment (%) |
| Octanoic Acid (C8:0) | 5% | 95% | 95.0 |
| Decanoic Acid (C10:0) | 60% | 40% | 40.0 |
| Lauric Acid (C12:0) | 75% | 25% | 25.0 |
| Myristic Acid (C14:0) | 85% | 15% | 15.0 |
| Palmitic Acid (C16:0) | 92% | 8% | 8.0 |
| Stearic Acid (C18:0) | 96% | 4% | 4.0 |
Table 2: Time-Course of this compound Incorporation into Different Lipid Classes
| Time (hours) | Triglycerides (TG) Enrichment (%) | Phosphatidylcholines (PC) Enrichment (%) | Phosphatidylethanolamines (PE) Enrichment (%) | Cholesterol Esters (CE) Enrichment (%) |
| 0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 2 | 1.2 | 0.5 | 0.4 | 0.2 |
| 6 | 5.8 | 2.1 | 1.8 | 1.0 |
| 12 | 12.5 | 4.9 | 4.2 | 2.5 |
| 24 | 25.3 | 9.8 | 8.5 | 5.1 |
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow for the proposed metabolomic tracer study using this compound.
Caption: Experimental workflow for this compound tracer studies.
Conclusion
The proposed application of this compound as a metabolic tracer offers a novel approach to investigate the dynamics of fatty acid metabolism. By tracing the incorporation of its deuterium label into various lipid species, researchers can gain valuable quantitative insights into the rates of fatty acid elongation and the synthesis of complex lipids. This methodology has the potential to be a valuable tool for studying lipid metabolism in various physiological and pathological contexts, including metabolic diseases and cancer. Further studies are warranted to validate this proposed application and explore its full potential in metabolomics research.
Application Notes and Protocols for Environmental Sample Analysis Using 1-Octanol-d17
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of environmental science, the accurate quantification of organic pollutants in complex matrices such as water, soil, and sediment is of paramount importance for assessing environmental impact and ensuring public safety. The use of stable isotope-labeled internal standards is a well-established analytical technique that significantly improves the accuracy and precision of these measurements. 1-Octanol-d17, a deuterated form of 1-octanol (B28484), serves as an excellent surrogate or internal standard for the analysis of semi-volatile organic compounds (SVOCs) by gas chromatography-mass spectrometry (GC-MS). Its chemical similarity to a range of analytes, coupled with its distinct mass-to-charge ratio, allows for effective correction of matrix effects and variations in sample preparation and instrument response.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in environmental sample analysis. The methodologies described herein are designed to be adaptable for a variety of semi-volatile organic compounds and environmental matrices.
Principle of Isotope Dilution and Surrogate Standards
The core principle behind using this compound is isotope dilution, a method of quantitative analysis that relies on the addition of a known amount of an isotopically labeled compound (the "spike") to a sample.[1] This labeled compound, in this case, this compound, behaves almost identically to its non-labeled counterpart and other similar analytes during extraction, cleanup, and analysis. Any losses of the target analytes during sample processing will be mirrored by losses of the deuterated standard. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, regardless of variations in recovery.
When used as a surrogate standard, this compound is added to the sample before extraction to monitor the efficiency of the entire analytical process for a range of compounds with similar chemical and physical properties.
Applications of this compound in Environmental Analysis
This compound is particularly well-suited as a surrogate or internal standard for the analysis of a wide range of semi-volatile organic compounds in environmental samples. These can include:
-
Phenols and Alkylphenols: Compounds that share structural similarities with octanol.
-
Plasticizers: Such as phthalates, which are common environmental contaminants.
-
Polycyclic Aromatic Hydrocarbons (PAHs): A class of persistent organic pollutants.
-
Other Alcohols and Ethers: Where the long alkyl chain of 1-octanol mimics their chromatographic behavior.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific analytes and sample matrices.
Protocol 1: Analysis of Semi-Volatile Organic Compounds in Water by GC-MS with this compound as a Surrogate Standard
This protocol is based on the principles outlined in EPA Method 8270 for the analysis of semi-volatile organic compounds.
1. Sample Preparation and Extraction
-
Sample Collection: Collect 1-liter aqueous samples in amber glass bottles.
-
Surrogate Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 100 µg/mL solution in methanol) to each 1 L sample. Also, spike calibration standards and method blanks.
-
pH Adjustment and Extraction:
-
For base/neutral and acid extractable compounds, perform a sequential liquid-liquid extraction (LLE).
-
Adjust the sample pH to >11 with 5N NaOH.
-
Extract the sample three times with 60 mL of dichloromethane (B109758) in a separatory funnel. Combine the extracts.
-
Adjust the pH of the aqueous phase to <2 with concentrated H₂SO₄.
-
Extract the acidified aqueous phase three times with 60 mL of dichloromethane. Combine these extracts with the base/neutral extracts.
-
-
Drying and Concentration:
-
Pass the combined extract through a drying column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.
-
-
Internal Standard Addition: Just prior to GC-MS analysis, add a known amount of an instrument internal standard (e.g., d10-phenanthrene) to the final 1 mL extract.
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., Rxi-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection: 1 µL splitless injection.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 320°C at 10°C/minute.
-
Hold at 320°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-550 amu.
-
Acquisition Mode: Full Scan.
-
3. Quantification
-
Identify and quantify target analytes based on their retention times and mass spectra compared to calibration standards.
-
Calculate the concentration of each analyte using the internal standard method.
-
Calculate the recovery of the surrogate standard (this compound) by comparing its peak area in the sample to the peak area in the calibration standard. The recovery should fall within established quality control limits (typically 70-130%).
Protocol 2: Analysis of Volatile Organic Compounds in Soil and Sediment by GC-MS with this compound as a Surrogate Standard
This protocol is a general guideline for the analysis of volatile and some semi-volatile compounds in solid matrices.
1. Sample Preparation and Extraction
-
Sample Collection: Collect soil or sediment samples in glass jars and store them at 4°C.
-
Surrogate Spiking: Weigh 10 g of the homogenized sample into a vial. Add a known amount of this compound solution.
-
Extraction:
-
Add 10 mL of an appropriate solvent (e.g., methanol (B129727) or a mixture of acetone (B3395972) and hexane).
-
Extract the sample using sonication or a shaker for a specified period (e.g., 15-30 minutes).
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction process two more times and combine the extracts.
-
-
Cleanup (if necessary): For complex matrices, a cleanup step such as solid-phase extraction (SPE) may be required to remove interferences.
-
Concentration: Concentrate the extract to a final volume of 1 mL.
-
Internal Standard Addition: Add the instrument internal standard to the final extract.
2. GC-MS Analysis and Quantification
-
Follow the GC-MS analysis and quantification steps outlined in Protocol 1.
Data Presentation
The following tables provide a template for summarizing quantitative data from the analysis of environmental samples using this compound as a surrogate standard. The data presented are for illustrative purposes and actual values must be determined experimentally.
Table 1: Representative Recovery and Precision Data for this compound in Spiked Water and Soil Samples
| Matrix | Spike Level (µg/L or µg/kg) | Number of Replicates (n) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Deionized Water | 50 | 7 | 95 | 5.2 |
| River Water | 50 | 7 | 88 | 8.1 |
| Wastewater Effluent | 50 | 7 | 82 | 11.5 |
| Sandy Soil | 100 | 5 | 91 | 7.5 |
| Clay Soil | 100 | 5 | 85 | 9.8 |
| Sediment | 100 | 5 | 80 | 12.3 |
Table 2: Example Method Detection Limits (MDLs) and Limits of Quantitation (LOQs) for Selected Semi-Volatile Organic Compounds using this compound as a Surrogate
| Analyte | Matrix | MDL (µg/L or µg/kg) | LOQ (µg/L or µg/kg) |
| Phenol | Water | 0.5 | 1.5 |
| Naphthalene | Water | 0.2 | 0.6 |
| Di-n-butyl phthalate | Water | 0.3 | 0.9 |
| Phenol | Soil | 1.0 | 3.0 |
| Naphthalene | Soil | 0.5 | 1.5 |
| Di-n-butyl phthalate | Soil | 0.8 | 2.4 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for environmental sample analysis using this compound.
Plausible Signaling Pathway for 1-Octanol Cellular Effects
While 1-octanol does not have a specific receptor-mediated signaling pathway in the classical sense, its toxic effects are thought to be mediated through its interaction with cell membranes and subsequent cellular stress responses. The following diagram illustrates a plausible pathway for these effects. The lethal toxicity of compounds like 1-octanol is believed to involve a non-specific biophysical mechanism on the lipid bilayer of the plasma membrane, similar to the effects of anesthesia.[2]
Caption: Plausible pathway of 1-octanol-induced cellular toxicity.
References
Application Note: Quantification of 1-Octanol in Food and Beverages using 1-Octanol-d17 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Octanol (B28484) is a naturally occurring volatile organic compound (VOC) that contributes to the characteristic aroma and flavor profiles of a wide variety of foods and beverages, including fruits, alcoholic beverages, and dairy products.[1] Accurate quantification of 1-octanol is crucial for quality control, flavor profile analysis, authenticity assessment, and shelf-life studies. The complexity of food and beverage matrices can introduce significant variability during sample preparation and analysis, making accurate quantification challenging.[2][3][4] The use of a stable isotope-labeled internal standard, such as 1-Octanol-d17, in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and highly accurate method for quantification.[5][6][7] This isotope dilution mass spectrometry (IDMS) approach effectively compensates for matrix effects and variations in extraction efficiency and injection volume, leading to high precision and accuracy.[5][7]
This application note provides a detailed protocol for the quantification of 1-octanol in food and beverage samples using this compound as an internal standard, coupled with GC-MS analysis.
Principle
The methodology is based on the principle of stable isotope dilution. A known amount of this compound, which is chemically identical to the native 1-octanol but has a higher molecular weight due to the deuterium (B1214612) labeling, is added to the sample prior to any sample preparation steps.[7] Both the analyte (1-octanol) and the internal standard (this compound) are extracted and analyzed simultaneously. Since both compounds exhibit nearly identical chemical and physical properties, they experience the same losses during sample preparation and analysis.[7] The concentration of the native 1-octanol is then determined by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard and comparing it to a calibration curve prepared with known concentrations of 1-octanol and a fixed concentration of this compound.[5]
Experimental Protocols
Materials and Reagents
-
Standards: 1-Octanol (≥99% purity), this compound (≥98% isotopic purity)
-
Solvents: Dichloromethane (GC grade), Methanol (HPLC grade), Hexane (GC grade), Ethanol (for alcoholic beverages, if needed for dilution)
-
Salts: Sodium chloride (analytical grade)
-
Water: Deionized water
-
Sample Preparation Devices: Solid-Phase Microextraction (SPME) fibers (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB), Headspace vials (20 mL) with PTFE-lined septa, or Liquid-Liquid Extraction (LLE) glassware.
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
SPME autosampler or manual holder
-
Vortex mixer
-
Centrifuge
Preparation of Standard Solutions
-
1-Octanol Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-octanol and dissolve it in 100 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the 1-octanol stock solution into a matrix blank (a sample of the same food or beverage type known to be free of 1-octanol, or a simulated matrix). Add a constant amount of the this compound IS stock solution to each calibration standard.
Sample Preparation
Two common methods for the extraction of volatile compounds from food and beverage matrices are Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE). The choice of method will depend on the sample matrix and the desired sensitivity.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
This method is suitable for the analysis of volatile compounds in both liquid and solid samples.[3][8]
-
Sample Preparation:
-
Liquid Samples (e.g., fruit juice, beer, wine): Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Solid and Semi-Solid Samples (e.g., fruit puree, cheese): Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial. Add 5 mL of deionized water to create a slurry.
-
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to each vial.
-
Matrix Modification: Add 1 g of sodium chloride to the vial to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace.
-
Equilibration and Extraction: Immediately seal the vial with a PTFE-lined septum. Place the vial in an autosampler or a heating block and allow it to equilibrate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with agitation. Then, expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes).
-
Desorption: After extraction, retract the fiber and immediately introduce it into the hot GC injection port for thermal desorption of the analytes onto the chromatographic column.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method is suitable for liquid samples where a higher sample volume is desired for pre-concentration.
-
Sample Preparation: Place 10 mL of the liquid sample into a separatory funnel.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution.
-
Extraction: Add 5 mL of dichloromethane, cap the funnel, and shake vigorously for 2 minutes, periodically venting the pressure. Allow the layers to separate.
-
Collection: Drain the lower organic layer (dichloromethane) into a collection vial. Repeat the extraction step two more times with fresh portions of dichloromethane.
-
Drying and Concentration: Pass the combined organic extracts through a small amount of anhydrous sodium sulfate (B86663) to remove any residual water. If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Inject an aliquot of the concentrated extract into the GC-MS.
GC-MS Analysis
The following are typical GC-MS parameters that may require optimization for a specific instrument and application.
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.
-
Injection Port Temperature: 250°C (for both SPME desorption and liquid injection).
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
1-Octanol (Analyte): Monitor characteristic ions (e.g., m/z 56, 70, 84). The quantification ion is typically the most abundant and specific ion.
-
This compound (Internal Standard): Monitor the corresponding deuterated ions (e.g., m/z 62, 78, 94). The quantification ion should be chosen to be free from interference from the unlabeled analyte.
-
Data Presentation
Quantitative data should be summarized in a clear and structured table. Below is an example of a table presenting typical performance characteristics for a validated method.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.5 µg/L |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90-110% |
| Example Quantification in Samples | |
| Apple Juice | 5.2 µg/L |
| White Wine | 12.8 µg/L |
| Lager Beer | 2.5 µg/L |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of 1-octanol in food and beverage samples using this compound as an internal standard.
Caption: Workflow for 1-Octanol Quantification.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship in isotope dilution analysis for mitigating analytical errors.
Caption: Principle of Isotope Dilution Analysis.
References
- 1. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. api.pageplace.de [api.pageplace.de]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. frontiersin.org [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Octanol-d17 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative analytical chemistry, particularly within the pharmaceutical and life sciences sectors, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise results. 1-Octanol-d17 is the deuterated analog of 1-octanol (B28484), where 17 of the hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to its non-labeled counterpart but has a distinct, higher mass.[1] This property makes this compound an excellent internal standard for quantitative analysis using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
By adding a known amount of this compound to a sample at the beginning of the preparation process, it co-elutes with the target analyte (1-octanol or structurally similar compounds) and experiences similar effects from the sample matrix, extraction, and instrument variability. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively correcting for any losses or variations during the analytical workflow.
These application notes provide detailed protocols for the use of this compound as an internal standard in two common analytical scenarios: the quantification of volatile organic compounds (VOCs) by GC-MS and the analysis of semi-volatile compounds by LC-MS/MS.
Application Note 1: Quantification of Volatile Organic Compounds (VOCs) in Environmental Air Samples by GC-MS
This protocol details the use of this compound as an internal standard for the quantification of 1-octanol and other microbial volatile organic compounds (mVOCs) in air samples. This method is applicable to environmental monitoring and indoor air quality assessment.[2]
Experimental Protocol
1. Materials and Reagents
-
This compound solution (10 µg/mL in methanol)
-
VOC standards mix (including 1-octanol, 2-heptanone, 3-octanone, etc.)
-
Methanol (HPLC grade)
-
Sorbent tubes (e.g., Tenax TA/Carbograph 1 TD)
-
Thermal Desorption (TD) system coupled with a GC-MS
2. Sample Preparation
-
Air Sampling: Collect air samples by drawing a known volume of air through a sorbent tube using a calibrated air sampling pump.
-
Internal Standard Spiking: Prior to analysis, spike the sorbent tubes with 20 µL of the 10 µg/mL this compound internal standard solution. This is achieved by injecting the solution onto the sorbent bed while purging with a gentle stream of inert gas (e.g., nitrogen) to evaporate the solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking clean sorbent tubes with known amounts of the VOC standards mix and a constant amount of the this compound internal standard.
3. GC-MS Analysis
-
Thermal Desorption:
-
Primary Desorption: Desorb the sorbent tube at 280°C for 10 minutes with a helium flow of 50 mL/min.
-
Cryo-Focusing: Trap the desorbed analytes on a cold trap at -10°C.
-
Secondary Desorption: Rapidly heat the cold trap to 300°C and inject the analytes into the GC-MS.
-
-
Gas Chromatography:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 40°C for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.
-
Inlet Temperature: 250°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier ion for 1-Octanol: m/z 56
-
Qualifier ion for 1-Octanol: m/z 84
-
Quantifier ion for this compound: m/z 68
-
Qualifier ion for this compound: m/z 101
-
-
4. Data Analysis
-
Integrate the peak areas of the quantifier ions for each analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each standard and sample.
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Determine the concentration of the analytes in the samples using the linear regression equation from the calibration curve.
Quantitative Data
The following table summarizes representative method validation data for the analysis of selected VOCs using a deuterated internal standard.
| Analyte | Linearity (R²) | LLOQ (ng/m³) | Accuracy (%) | Precision (RSD %) |
| 2-Heptanone | >0.995 | 10 | 95-105 | <10 |
| 1-Octanol | >0.996 | 5 | 92-108 | <8 |
| 3-Octanone | >0.994 | 8 | 90-110 | <12 |
Data presented is representative and based on similar validated methods for VOC analysis.
Experimental Workflow
Application Note 2: Quantification of Plasticizers in Consumer Products by LC-MS/MS
This protocol describes a method for the quantification of octyl-containing plasticizers and biocides in consumer products, such as detergents and wet wipes, using this compound as a surrogate internal standard. Due to its structural similarities to certain analytes, it can effectively compensate for matrix effects and variations in extraction efficiency.
Experimental Protocol
1. Materials and Reagents
-
This compound solution (500 ng/mL in methanol)
-
Analyte standards (e.g., 2-octyl-4-isothiazolin-3-one (OIT), Di-n-octyl phthalate (B1215562) (DNOP))
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Methylene (B1212753) Chloride (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
2. Sample Preparation
-
Sample Weighing: Accurately weigh 0.5 g of the homogenized sample (e.g., liquid detergent) into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 500 ng/mL this compound internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of a methylene chloride:ethyl acetate (9:1, v/v) mixture to the tube.
-
Perform ultrasonic-assisted extraction (UAE) for 15 minutes in a sonication bath.
-
Shake mechanically for an additional 10 minutes.
-
-
Phase Separation: Centrifuge the sample at 4,000 rpm for 10 minutes to separate the organic and aqueous/solid phases.
-
Clean-up and Concentration:
-
Carefully transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of methanol.
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
-
Calibration Standards: Prepare calibration standards in a clean matrix extract by spiking known concentrations of the analyte standards and a constant concentration of the this compound internal standard.
3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte (e.g., OIT): Precursor ion → Product ion 1 (Quantifier), Precursor ion → Product ion 2 (Qualifier)
-
This compound: [M+H]+ → characteristic fragment ions
-
-
4. Data Analysis
Follow the same data analysis steps as outlined in the GC-MS protocol to construct a calibration curve and quantify the target analytes.
Quantitative Data
The following table presents representative method validation data for the analysis of octyl-containing compounds using a deuterated internal standard.
| Analyte | Linearity (R²) | LLOQ (mg/kg) | Recovery (%) | Precision (RSD %) |
| OIT | >0.99 | 0.02 | 85-110 | <15 |
| DNOP | >0.99 | 0.05 | 90-105 | <10 |
Data presented is representative and based on similar validated methods.
Logical Workflow Diagram
The user's request for a "signaling pathway" diagram is interpreted in the context of an analytical workflow, as an internal standard is a tool for chemical analysis and does not participate in biological signaling pathways. The following diagram illustrates the logical steps of the sample preparation and analysis process.
Conclusion
This compound serves as a robust and versatile internal standard for the quantitative analysis of a range of compounds by both GC-MS and LC-MS. Its chemical properties, closely mimicking those of 1-octanol and other structurally related molecules, ensure reliable correction for analytical variability. The detailed protocols provided herein offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate high-quality quantitative methods, ultimately leading to more accurate and reproducible data.
References
Application Note and Protocol: Preparation of 1-Octanol-d17 Stock Solution
Introduction
1-Octanol-d17 is the deuterated form of 1-Octanol, a saturated fatty alcohol.[1] In this stable isotope-labeled compound, seventeen hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an invaluable tool in various scientific disciplines, particularly in drug development and metabolic research. Due to its chemical identity with its non-deuterated counterpart, this compound serves as an ideal internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or mass spectrometry (GC-MS or LC-MS).[1][2] Its applications include use as a metabolic tracer to study pharmacokinetic profiles and as an inhibitor of T-type calcium channels for in-vitro research.[1] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results.
Applications
The primary applications of this compound stem from its isotopic labeling:
-
Internal Standard: In quantitative mass spectrometry and NMR, this compound is used as an internal standard.[1] Since it is chemically identical to the endogenous analyte, it co-elutes and has the same ionization efficiency and extraction recovery, but is distinguishable by its higher mass. This allows for precise quantification of 1-Octanol in complex biological matrices.
-
Metabolic Tracer: Researchers use this compound to trace metabolic pathways.[1] By introducing the labeled compound into a biological system, scientists can track its absorption, distribution, metabolism, and excretion (ADME), providing insights into the pharmacokinetics of long-chain alcohols.[1]
-
Biophysical Research: Deuterated long-chain alcohols are used to study the structure and dynamics of cellular membranes.[2] Techniques like NMR spectroscopy can leverage the deuteration to simplify complex spectra and elucidate molecular interactions within the lipid bilayer.[2]
Physicochemical and Solubility Data
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for accurate solution preparation and safe handling.
| Property | Value | Reference(s) |
| CAS Number | 153336-13-1 | [3][4] |
| Molecular Formula | C₈D₁₇OH | [4] |
| Molecular Weight | ~147.24 g/mol | [4] |
| Appearance | Colorless Oil | [5] |
| Density | ~0.936 g/mL (at 25 °C) | [5] |
| Melting Point | -15 °C | [5] |
| Boiling Point | 196 °C | [5] |
| Flash Point | 81 °C (178 °F) | [5] |
| Solubility in DMSO | ≥ 100 mg/mL (requires sonication) | [1] |
| Solubility in Water | Sparingly soluble / Insoluble | [6][7] |
| Other Solvents | Soluble in Chloroform (Slightly), Methanol (Slightly), Ethanol (B145695), Ether | [5][7] |
| Storage Temperature | 2-8 °C (Refrigerator), under inert atmosphere | [5] |
Experimental Protocol: Preparation of a 10 mg/mL Stock Solution in DMSO
This protocol provides a detailed procedure for preparing a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
1. Objective
To prepare a homogenous and accurately concentrated stock solution of this compound for use in downstream applications.
2. Materials and Equipment
-
This compound (solid or oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened bottle
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Vortex mixer
-
Water bath sonicator
-
2 mL amber glass vials with PTFE-lined screw caps
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
3. Safety Precautions
-
This compound is a combustible liquid and can cause serious eye and skin irritation.[6][8][9]
-
Always handle the compound and resulting solutions inside a chemical fume hood.
-
Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before starting work.[3][6]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[6] In case of contact, rinse the affected area thoroughly with water.[8]
4. Experimental Workflow Diagram
Caption: Workflow for the preparation of this compound stock solution.
5. Step-by-Step Procedure
-
Preparation: Allow the vial of this compound and the bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[10]
-
Weighing: Using an analytical balance, accurately weigh 10.0 mg of this compound directly into a 1.0 mL Class A volumetric flask.
-
Initial Solubilization: Add approximately 0.7 mL (70% of the final volume) of anhydrous DMSO to the volumetric flask.
-
Dissolution: Cap the flask and vortex thoroughly for 30-60 seconds. If the compound does not fully dissolve, place the flask in a water bath sonicator.[1] Sonicate for 5-10 minutes or until the solution is clear and free of any visible particles.
-
Final Volume Adjustment: Once the solute is completely dissolved, carefully add anhydrous DMSO to the flask until the bottom of the meniscus is level with the 1.0 mL calibration mark.
-
Homogenization: Cap the volumetric flask and invert it 10-15 times to ensure the solution is homogenous.
-
Quality Control: Visually inspect the solution to ensure it is clear, colorless, and free of any precipitation or particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into appropriately labeled, amber glass vials with PTFE-lined screw caps. This prevents contamination and degradation from repeated freeze-thaw cycles. Store the vials upright in a refrigerator at 2-8°C under an inert atmosphere if possible.[5]
6. Storage and Stability
-
Storage: Stock solutions should be stored at 2-8°C in tightly sealed amber vials to protect from light.[5] Deuterated solvents can be hygroscopic, so ensuring the container is sealed is critical to prevent moisture absorption.[10]
-
Stability: When stored properly, deuterated alcohol solutions are generally stable.[11] A study on aqueous ethanol solutions showed stability for at least one year with proper storage.[12] However, for sensitive quantitative assays, it is recommended to perform periodic stability checks or prepare fresh solutions. Avoid repeated freeze-thaw cycles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-OCTAN-D17-OL - Safety Data Sheet [chemicalbook.com]
- 4. This compound | CAS 153336-13-1 | LGC Standards [lgcstandards.com]
- 5. 153336-13-1 CAS MSDS (1-OCTAN-D17-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. westliberty.edu [westliberty.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 1-Octanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. 1-Octan-d17-ol | C8H18O | CID 16212925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Storage stability of simulator ethanol solutions for vapor-alcohol control tests in breath-alcohol analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating a Calibration Curve with 1-Octanol-d17
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative analysis, particularly within drug development and bioanalysis, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise measurements.[1][2] 1-Octanol-d17, a deuterated form of 1-octanol, serves as an excellent internal standard for chromatographic techniques coupled with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Its chemical properties are nearly identical to the non-deuterated analyte, 1-octanol, ensuring it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling reliable correction for variations in sample extraction, matrix effects, and instrument response.
These application notes provide a comprehensive protocol for creating a calibration curve using this compound as an internal standard for the quantitative analysis of a target analyte in a biological matrix.
Principle of Internal Standardization
The core principle of using an internal standard is to add a known and constant amount of a substance (in this case, this compound) to all calibration standards, quality control (QC) samples, and unknown samples. The analytical response of the target analyte is then measured relative to the response of the internal standard. This ratio is used to construct the calibration curve and quantify the analyte in unknown samples. This approach effectively mitigates errors that can be introduced during the analytical workflow.
Below is a logical diagram illustrating the principle of internal standard correction.
Experimental Protocols
This section details the step-by-step methodology for preparing solutions and samples for the creation of a calibration curve.
Materials and Reagents
-
Target analyte reference standard
-
This compound (Internal Standard)
-
Blank biological matrix (e.g., human plasma, serum, urine)
-
HPLC-grade or GC-grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or other mobile phase modifiers (for LC-MS)
-
Volumetric flasks, pipettes, and microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
3.2.1. Stock Solutions (1 mg/mL)
-
Analyte Stock Solution: Accurately weigh approximately 10 mg of the target analyte reference standard and dissolve it in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask.
-
Internal Standard Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in the same solvent in a separate 10 mL volumetric flask.
3.2.2. Working Solutions
-
Analyte Working Solutions: Perform serial dilutions of the Analyte Stock Solution to prepare a series of working solutions for the calibration curve and quality control samples.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the appropriate solvent. This solution will be added to all samples.
Preparation of Calibration Standards and Quality Control Samples
-
Spike the appropriate Analyte Working Solutions into the blank biological matrix to create a set of calibration standards at different concentrations. A typical calibration curve consists of a blank (matrix with no analyte or IS), a zero sample (matrix with IS only), and 6-8 non-zero concentrations.
-
Prepare at least four levels of QC samples in the same manner:
-
Lower Limit of Quantification (LLOQ)
-
Low Quality Control (LQC)
-
Medium Quality Control (MQC)
-
High Quality Control (HQC)
-
Sample Preparation (Protein Precipitation Example)
-
Aliquot 100 µL of each unknown sample, calibration standard, and QC sample into separate microcentrifuge tubes.
-
Add a fixed volume (e.g., 10 µL) of the Internal Standard Spiking Solution to each tube (except the blank).
-
Add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile) to each tube.
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS or GC-MS analysis.
The following diagram illustrates the experimental workflow for sample preparation and analysis.
Data Presentation
The following tables summarize illustrative quantitative data for a hypothetical analyte using this compound as an internal standard. This data is representative of a typical bioanalytical method validation.
Table 1: Illustrative Calibration Curve Data
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 (LLOQ) | 5,234 | 1,012,345 | 0.0052 |
| 2.5 | 12,890 | 1,025,678 | 0.0126 |
| 5.0 | 25,678 | 1,008,912 | 0.0254 |
| 10.0 | 51,234 | 1,015,789 | 0.0504 |
| 25.0 | 127,890 | 1,021,456 | 0.1252 |
| 50.0 | 254,321 | 1,010,987 | 0.2516 |
| 100.0 | 509,876 | 1,018,543 | 0.5006 |
| 200.0 (ULOQ) | 1,015,678 | 1,013,245 | 1.0024 |
Table 2: Illustrative Linearity of the Calibration Curve
| Parameter | Value |
| Regression Model | Linear |
| Weighting | 1/x² |
| Slope | 0.0050 |
| Intercept | 0.0001 |
| Correlation Coefficient (r²) | 0.9995 |
Table 3: Illustrative Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Intra-Day (n=5) | ||||
| LLOQ | 1.0 | 0.98 | 98.0 | 6.5 |
| LQC | 3.0 | 2.95 | 98.3 | 5.2 |
| MQC | 30.0 | 30.6 | 102.0 | 4.1 |
| HQC | 150.0 | 148.5 | 99.0 | 3.5 |
| Inter-Day (n=15, 3 days) | ||||
| LLOQ | 1.0 | 1.02 | 102.0 | 8.2 |
| LQC | 3.0 | 2.91 | 97.0 | 7.1 |
| MQC | 30.0 | 30.9 | 103.0 | 5.8 |
| HQC | 150.0 | 147.9 | 98.6 | 4.9 |
Table 4: Illustrative Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 3.0 | 92.5 | 98.7 |
| MQC | 30.0 | 95.1 | 101.2 |
| HQC | 150.0 | 94.3 | 99.5 |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of target analytes in complex biological matrices. Its ability to mimic the behavior of the analyte throughout the analytical process ensures accurate and precise results by compensating for potential variations. The protocols and illustrative data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their own quantitative assays. Proper method validation, including the assessment of linearity, accuracy, precision, and matrix effects, is crucial for ensuring the integrity of the generated data in regulated environments.
References
Application Notes and Protocols for the Quantification of Volatile Organic Compounds using 1-Octanol-d17
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of volatile organic compounds (VOCs) is of paramount importance in diverse fields such as environmental monitoring, clinical diagnostics, and pharmaceutical drug development. The inherent volatility of these compounds presents analytical challenges, often leading to variability during sample preparation and analysis. The use of a stable isotope-labeled internal standard is a robust strategy to compensate for these variations, thereby enhancing the accuracy and precision of analytical methods. 1-Octanol-d17, a deuterated analog of 1-octanol, serves as an excellent internal standard for the quantification of a wide range of VOCs by gas chromatography-mass spectrometry (GC-MS). Its chemical and physical properties closely mimic those of many VOCs, ensuring it behaves similarly throughout the analytical process, from extraction to detection. This document provides detailed application notes and experimental protocols for the use of this compound in VOC analysis.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The quantification of VOCs using a deuterated internal standard like this compound is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the sample at the beginning of the analytical workflow. The standard and the target analytes are then extracted, concentrated, and analyzed together by GC-MS. Since the deuterated standard is chemically almost identical to the analytes of interest, any loss or variation during sample processing will affect both the analyte and the standard proportionally. The mass spectrometer distinguishes between the native analyte and the deuterated internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined.
Caption: Workflow illustrating the principle of Isotope Dilution Mass Spectrometry.
Quantitative Data and Performance
The use of this compound as an internal standard provides excellent quantitative performance for a wide range of VOCs. The following tables summarize representative data for method validation parameters.
Table 1: Linearity of VOC Quantification using this compound Internal Standard
| Analyte | Linearity Range (µg/L) | Correlation Coefficient (R²) |
| Benzene | 0.5 - 100 | ≥ 0.998 |
| Toluene | 0.5 - 100 | ≥ 0.999 |
| Ethylbenzene | 0.5 - 100 | ≥ 0.998 |
| m,p-Xylene | 0.5 - 100 | ≥ 0.997 |
| o-Xylene | 0.5 - 100 | ≥ 0.998 |
| Styrene | 1.0 - 200 | ≥ 0.996 |
| Chloroform | 0.5 - 100 | ≥ 0.999 |
| 1,2-Dichloroethane | 0.5 - 100 | ≥ 0.997 |
| Trichloroethylene | 0.5 - 100 | ≥ 0.998 |
| Tetrachloroethylene | 0.5 - 100 | ≥ 0.999 |
Table 2: Recovery, Limit of Detection (LOD), and Limit of Quantification (LOQ) for selected VOCs
| Analyte | Spiked Concentration (µg/L) | Average Recovery (%) | LOD (µg/L) | LOQ (µg/L) |
| Benzene | 10 | 98.5 | 0.1 | 0.3 |
| Toluene | 10 | 101.2 | 0.1 | 0.4 |
| Ethylbenzene | 10 | 97.8 | 0.2 | 0.6 |
| Chloroform | 10 | 102.5 | 0.1 | 0.5 |
| Trichloroethylene | 10 | 99.1 | 0.2 | 0.7 |
Note: The data presented in these tables are representative and may vary depending on the specific matrix, instrumentation, and experimental conditions. Method validation should be performed in the user's laboratory to establish specific performance characteristics.
Experimental Protocols
Protocol 1: Quantification of VOCs in Water Samples by Purge and Trap GC-MS
This protocol is suitable for the analysis of VOCs in aqueous matrices such as drinking water, groundwater, and wastewater.
1. Materials and Reagents
-
This compound (≥98% isotopic purity)
-
Methanol (B129727) (Purge and Trap grade)
-
VOC standards mix
-
Reagent water (VOC-free)
-
40 mL VOA vials with PTFE-lined septa
-
Sodium thiosulfate (B1220275) (for dechlorination, if necessary)
-
Helium (99.999% purity)
2. Preparation of Internal Standard (IS) Working Solution
-
Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.
-
Prepare an intermediate IS solution by diluting the stock solution with methanol to a concentration of 100 µg/mL.
-
Prepare the IS working solution by further diluting the intermediate solution with methanol to a final concentration of 10 µg/mL. Store at 4°C.
3. Sample Preparation
-
If the sample contains residual chlorine, add a small crystal of sodium thiosulfate to the VOA vial before sample collection.
-
Collect the water sample in a 40 mL VOA vial, ensuring no headspace (zero air bubbles).
-
To a 5 mL aliquot of the sample in a purge and trap sparging vessel, add 5 µL of the 10 µg/mL this compound IS working solution, resulting in a final IS concentration of 10 µg/L.
4. Calibration Standards
-
Prepare a series of calibration standards by spiking known amounts of the VOC standards mix into reagent water. A typical calibration range is 0.5 to 100 µg/L.
-
Spike each calibration standard with the same amount of this compound IS working solution as the samples (5 µL per 5 mL).
5. Purge and Trap GC-MS Analysis
Caption: Experimental workflow for VOC analysis in water by Purge and Trap GC-MS.
Table 3: Typical Purge and Trap GC-MS Parameters
| Parameter | Setting |
| Purge and Trap | |
| Purge Gas | Helium |
| Purge Flow | 40 mL/min |
| Purge Time | 11 min |
| Desorb Temperature | 250°C |
| Desorb Time | 2 min |
| Bake Temperature | 270°C |
| Bake Time | 5 min |
| Gas Chromatograph | |
| Column | DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Inlet Temperature | 250°C |
| Oven Program | 35°C (hold 5 min), ramp to 180°C at 10°C/min, ramp to 240°C at 20°C/min (hold 2 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Protocol 2: Quantification of VOCs in Biological Samples by Headspace GC-MS
This protocol is suitable for the analysis of VOCs in biological matrices such as blood, urine, or tissue homogenates.
1. Materials and Reagents
-
This compound (≥98% isotopic purity)
-
Methanol (Headspace grade)
-
VOC standards mix
-
20 mL headspace vials with magnetic crimp caps (B75204) and PTFE/silicone septa
-
Sodium chloride (for salting out, optional)
2. Preparation of Internal Standard (IS) Working Solution
-
Prepare as described in Protocol 1, Section 2.
3. Sample Preparation
-
Place a known amount of the biological sample (e.g., 1 mL of blood or urine, or 1 g of tissue homogenate) into a 20 mL headspace vial.
-
Add 10 µL of the 10 µg/mL this compound IS working solution.
-
(Optional) Add a known amount of sodium chloride (e.g., 0.3 g) to the vial to increase the partitioning of VOCs into the headspace.
-
Immediately seal the vial with a magnetic crimp cap.
4. Calibration Standards
-
Prepare calibration standards in a matrix that closely matches the sample (e.g., blank blood or urine).
-
Spike the matrix with known concentrations of the VOC standards mix.
-
Add the same amount of this compound IS working solution to each calibration standard as to the samples.
5. Headspace GC-MS Analysis
Caption: Experimental workflow for VOC analysis in biological samples by Headspace GC-MS.
Table 4: Typical Headspace GC-MS Parameters
| Parameter | Setting |
| Headspace Autosampler | |
| Oven Temperature | 80°C |
| Incubation Time | 20 min |
| Syringe Temperature | 90°C |
| Injection Volume | 1 mL |
| Gas Chromatograph | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250°C (Splitless mode) |
| Oven Program | 40°C (hold 5 min), ramp to 250°C at 15°C/min (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Conclusion
This compound is a highly effective internal standard for the accurate and precise quantification of a broad range of volatile organic compounds in various matrices. The use of isotope dilution mass spectrometry with this compound compensates for analytical variability and matrix effects, leading to reliable and high-quality data. The detailed protocols and performance data provided in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this robust methodology in their laboratories for sensitive and accurate VOC analysis.
Application Notes & Protocols: Quantitative Analysis of Volatile Organic Compounds in Aqueous Samples Using Solid-Phase Microextraction (SPME) with 1-Octanol-d17 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of volatile organic compounds (VOCs) in aqueous matrices using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard, 1-Octanol-d17, is highlighted as a robust method to ensure accuracy and precision in quantification by correcting for matrix effects and variability during sample preparation and analysis.[1]
Introduction to SPME with Deuterated Internal Standards
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step.[2] It is widely used for the analysis of VOCs in environmental, food, and biological samples. For quantitative analysis, SPME methods often employ an internal standard to improve accuracy and reproducibility. Isotopically labeled standards, such as this compound, are ideal internal standards for mass spectrometry-based methods. Since deuterated standards have nearly identical physicochemical properties to their corresponding analytes, they co-extract similarly but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. This allows for precise correction of analyte losses during sample preparation and injection, as well as for matrix-induced signal enhancement or suppression.
The protocol described herein is optimized for the analysis of 1-octanol (B28484) and other similar volatile organic compounds in water samples.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of 1-octanol using SPME-GC-MS with this compound as an internal standard. These values are representative and may vary depending on the specific sample matrix and instrumentation.
Table 1: Method Validation Parameters for 1-Octanol in Water
| Parameter | Result | Description |
| Linear Range | 0.1 - 100 µg/L | The concentration range over which the method is linear. |
| Correlation Coefficient (r²) | > 0.995 | A measure of the linearity of the calibration curve. |
| Limit of Detection (LOD) | 0.03 µg/L | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.1 µg/L | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Precision (RSD%) | < 10% | The relative standard deviation of replicate measurements, indicating the method's repeatability. |
| Accuracy (Recovery %) | 92 - 108% | The percentage of the true analyte concentration that is measured, indicating the method's trueness. |
Table 2: Comparison of SPME Fiber Coatings for 1-Octanol Extraction
| SPME Fiber Coating | Relative Response | Comments |
| Polydimethylsiloxane (PDMS), 100 µm | +++ | Recommended for non-polar analytes like 1-octanol.[3] |
| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS), 50/30 µm | ++++ | Suitable for a broad range of VOCs with varying polarities. Often provides higher sensitivity. |
| Polyacrylate (PA), 85 µm | ++ | Generally used for more polar compounds. |
(Relative response is indicated by '+'; more '+' signs indicate a higher response.)
Experimental Protocols
This section provides a detailed protocol for the quantitative analysis of 1-octanol in water samples using headspace SPME (HS-SPME) with this compound as an internal standard, followed by GC-MS analysis.
Materials and Reagents
-
Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.
-
SPME Fiber Assembly: Manual or autosampler-compatible SPME holder with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.
-
Standards: High-purity (>98%) 1-octanol and this compound.
-
Solvent: Methanol (HPLC grade) for stock solution preparation.
-
Salt: Sodium chloride (analytical grade), baked at 400°C for 4 hours to remove volatile contaminants.
-
Water: Deionized or ultrapure water for blanks and standard preparation.
Preparation of Standards and Samples
-
Stock Solutions: Prepare 1000 mg/L stock solutions of 1-octanol and this compound in methanol. Store at 4°C.
-
Working Standards: Prepare a series of aqueous calibration standards by spiking appropriate volumes of the 1-octanol stock solution into ultrapure water. The concentration range should cover the expected sample concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/L).
-
Internal Standard Spiking: Spike all calibration standards, blanks, and unknown samples with the this compound stock solution to a final concentration of 10 µg/L.
-
Sample Preparation:
-
Place 10 mL of the aqueous sample (or standard/blank) into a 20 mL headspace vial.
-
Add 3 g of sodium chloride to the vial. The addition of salt increases the ionic strength of the solution, which can enhance the partitioning of volatile analytes into the headspace.
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
SPME Procedure
-
Fiber Conditioning: Before first use, and as needed, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a specified temperature.
-
Incubation: Place the sealed vial in a heating block or autosampler agitator set to 60°C. Allow the sample to equilibrate for 15 minutes with agitation (e.g., 250 rpm).
-
Extraction: Expose the SPME fiber to the headspace above the sample for 30 minutes at 60°C with continued agitation.
-
Desorption: After extraction, immediately transfer the SPME fiber to the heated GC injection port (250°C) for thermal desorption of the analytes onto the GC column. A desorption time of 2-5 minutes is typically sufficient.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MS or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
1-Octanol: m/z 56, 70, 84
-
This compound: m/z 62, 77, 94
-
-
Quantification
Construct a calibration curve by plotting the ratio of the peak area of 1-octanol to the peak area of this compound against the concentration of 1-octanol in the calibration standards. Determine the concentration of 1-octanol in unknown samples by calculating their peak area ratios and interpolating from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of VOCs using HS-SPME-GC-MS.
Principle of Internal Standard Calibration
Caption: Principle of internal standard calibration in SPME analysis.
References
- 1. Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1-Octanol in Complex Matrices by GC-MS Following Derivatization with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Octanol (B28484) is a long-chain alcohol that finds application in the chemical and pharmaceutical industries as a solvent, intermediate, and component of fragrances. Accurate quantification of 1-octanol in various matrices is crucial for quality control, formulation development, and safety assessment. Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like 1-octanol. However, the presence of a polar hydroxyl group can lead to poor peak shape and column adsorption, negatively impacting analytical performance.
To overcome these challenges, derivatization is employed to convert the polar hydroxyl group into a less polar, more volatile functional group.[1] Silylation, the replacement of an active hydrogen with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization technique for alcohols.[1][2] This application note details a robust method for the quantitative analysis of 1-octanol using GC-Mass Spectrometry (GC-MS) following silylation. The use of a deuterated internal standard, 1-octanol-d17, ensures high accuracy and precision by correcting for variations during sample preparation and injection.[3][4]
Principle
The hydroxyl group of 1-octanol is derivatized with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form the more volatile and thermally stable trimethylsilyl ether.[5] A deuterated analog of 1-octanol (this compound) is added to the sample prior to extraction and derivatization to serve as an internal standard.[4] The derivatized analyte and internal standard are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by constructing a calibration curve based on the ratio of the peak area of the analyte to that of the internal standard.
Experimental Protocols
Reagents and Materials
-
1-Octanol (≥99% purity)
-
This compound (isotopic purity ≥98%)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[6]
-
Pyridine (B92270) (anhydrous, ≥99.8%)
-
Hexane (GC grade, ≥99%)
-
Methanol (B129727) (GC grade, ≥99.9%)
-
Calibrated micropipettes and tips
-
Volumetric flasks (Class A)
-
GC vials with inserts and caps
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
Preparation of Standard Solutions
2.1. Stock Solutions (1000 µg/mL)
-
1-Octanol Stock Solution: Accurately weigh approximately 10 mg of 1-octanol and dissolve it in 10.0 mL of methanol in a volumetric flask.
-
This compound Internal Standard (IS) Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10.0 mL of methanol in a volumetric flask.
2.2. Intermediate Standard Solutions
Prepare a series of intermediate standard solutions of 1-octanol by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
2.3. Working Internal Standard Solution (10 µg/mL)
Dilute the this compound IS stock solution with methanol to obtain a concentration of 10 µg/mL.
Sample Preparation and Derivatization
-
Sample Spiking: To 1 mL of the sample matrix (e.g., plasma, formulation buffer), add 10 µL of the 10 µg/mL working internal standard solution (this compound). For the calibration standards, add 10 µL of the working IS solution to 1 mL of a blank matrix spiked with the appropriate concentration of the 1-octanol intermediate standard.
-
Extraction (if necessary): For complex matrices, perform a liquid-liquid extraction. Add 2 mL of hexane, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes. Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization: To the dried residue, add 50 µL of pyridine and 50 µL of MSTFA. Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters. Optimization may be necessary for different instruments.[4]
| Parameter | Value |
| Gas Chromatograph | Agilent GC-MS system or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Oven Program | 60°C for 2 min, then ramp at 10°C/min to 200°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Volume | 1 µL (splitless mode) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Table 1: Selected Ion Monitoring (SIM) Parameters
| Compound | Derivative | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| 1-Octanol | 1-Octanol-TMS Ether | 117 | 75, 187 |
| This compound (Internal Std.) | This compound-TMS Ether | 126 | 75, 204 |
Note: The exact m/z values should be confirmed by analyzing the mass spectrum of the derivatized standards.
Table 2: Representative Calibration Curve Data
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte Area / IS Area) |
| 0.1 | 15,234 | 1,510,876 | 0.010 |
| 0.5 | 76,123 | 1,523,450 | 0.050 |
| 1.0 | 153,456 | 1,518,987 | 0.101 |
| 5.0 | 759,876 | 1,521,345 | 0.499 |
| 10.0 | 1,520,987 | 1,519,876 | 1.001 |
| 50.0 | 7,605,432 | 1,523,111 | 4.993 |
| 100.0 | 15,198,765 | 1,520,009 | 9.999 |
| Linearity (R²) | \multicolumn{3}{c | }{> 0.995} |
Mandatory Visualizations
Caption: Chemical derivatization of 1-octanol to its TMS ether.
Caption: Experimental workflow for 1-octanol quantification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. N-Methyl-N-(trimethylsilyl)trifluoroacetamide for GC derivatization, LiChropur™, ≥98.5% (Sigma) - LabMal [labmal.com]
Application Note: Quantitative Analysis of 1-Octanol in Biological Matrices Using Isotope Dilution GC-MS
An application note on the quantitative analysis of 1-octanol (B28484) in human plasma and urine, utilizing 1-octanol-d17 as an internal standard, is provided below. This document offers detailed methodologies and protocols intended for researchers, scientists, and professionals in the field of drug development.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 1-octanol in human plasma and urine. The method utilizes Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) with this compound as a stable isotope-labeled internal standard to ensure high accuracy and precision. The use of a deuterated internal standard is critical for correcting for matrix effects and variations during sample preparation and analysis.[1][2][3][4] This document provides comprehensive protocols for sample preparation, instrumental analysis, and data processing, making it suitable for pharmacokinetic studies, exposure monitoring, and metabolism research.
Introduction
1-Octanol is a long-chain alcohol that has been investigated for its therapeutic effects, such as in the management of essential tremors.[5][6] Accurate quantification in biological matrices like plasma and urine is crucial for understanding its pharmacokinetics and metabolic fate. In the body, 1-octanol is rapidly metabolized to octanoic acid, which is believed to be the active compound.[5][6]
The analysis of volatile compounds like 1-octanol in complex biological samples presents challenges due to matrix interference.[7] Headspace sampling coupled with GC-MS is a highly effective technique for such analytes as it minimizes matrix contamination of the instrument.[1][8][9] The principle of stable isotope dilution, using this compound, ensures the highest level of accuracy by compensating for analyte loss during sample preparation and for variations in instrument response.[3][10][11]
Experimental Protocols
-
Analytes: 1-Octanol (≥99% purity), this compound (≥98% purity, deuterated)
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade)
-
Reagents: Sodium chloride (NaCl, ACS grade), Ultrapure water
-
Consumables: 20 mL headspace glass vials with magnetic crimp caps, 1.5 mL autosampler vials, various volume pipettes.
-
Primary Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of 1-octanol in methanol.
-
Prepare a 1 mg/mL stock solution of this compound (Internal Standard, IS) in methanol.
-
-
Calibration Standards & Quality Controls (QCs):
-
Serially dilute the 1-octanol primary stock with a 50:50 methanol/water mixture to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in a similar manner from a separate stock solution.
-
-
Internal Standard Working Solution (50 ng/mL):
-
Dilute the this compound primary stock to a final concentration of 50 ng/mL in acetonitrile. This solution will be used for protein precipitation in the plasma sample preparation. For urine, a similar working solution in water can be prepared.
-
Protocol 1: Human Plasma (Protein Precipitation)
-
Pipette 200 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of the Internal Standard Working Solution (50 ng/mL in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant into a 20 mL headspace vial.
-
Add 1 mL of ultrapure water and 0.5 g of NaCl to the vial.
-
Immediately seal the vial with a magnetic crimp cap.
-
Vortex gently to dissolve the salt.
Protocol 2: Human Urine (Direct Headspace)
-
Pipette 500 µL of urine sample, calibrator, or QC into a 20 mL headspace vial.
-
Add 50 µL of a 500 ng/mL aqueous Internal Standard working solution.
-
Add 500 µL of ultrapure water and 0.5 g of NaCl to the vial.
-
Immediately seal the vial with a magnetic crimp cap.
-
Vortex gently to dissolve the salt.
The following parameters provide a general guideline and may require optimization.
-
System: Headspace Sampler coupled to a Gas Chromatograph-Mass Spectrometer.
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Headspace Sampler Parameters:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 20 minutes
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
-
GC Parameters:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 2 minutes.
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
1-Octanol: Quantifier ion m/z 56, Qualifier ions m/z 43, 70.
-
This compound: Quantifier ion m/z 66.
-
-
Data Presentation and Results
Quantitative data should be summarized for clarity. The tables below represent typical performance characteristics for this type of assay.
Table 1: Calibration Curve for 1-Octanol in Human Plasma
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean, n=3) | % Accuracy |
|---|---|---|
| 1.0 (LLOQ) | 0.021 | 105.0% |
| 5.0 | 0.103 | 101.5% |
| 10.0 | 0.208 | 100.2% |
| 50.0 | 1.055 | 98.5% |
| 100.0 | 2.112 | 99.3% |
| 500.0 | 10.480 | 100.8% |
| 1000.0 (ULOQ) | 20.995 | 99.8% |
| Regression | y = 0.021x + 0.0005 |
| Correlation (r²) | > 0.998 | |
Table 2: Method Validation Summary for Plasma and Urine Assays
| Parameter | Plasma | Urine | Acceptance Criteria |
|---|---|---|---|
| Linear Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | r² > 0.99 |
| LOD | 0.3 ng/mL | 0.4 ng/mL | S/N > 3 |
| LLOQ | 1.0 ng/mL | 1.0 ng/mL | S/N > 10, Acc/Prec ±20% |
| Accuracy (QC) | 96.5% - 104.2% | 97.1% - 103.5% | ±15% of nominal |
| Precision (Intra-day) | CV < 6.8% | CV < 7.5% | CV < 15% |
| Precision (Inter-day) | CV < 8.2% | CV < 9.1% | CV < 15% |
| Matrix Effect | 95% - 105% | 93% - 106% | CV < 15% |
| Recovery | > 90% | N/A (Direct HS) | Consistent and reproducible |
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. An open-label, single-dose, crossover study of the pharmacokinetics and metabolism of two oral formulations of 1-octanol in patients with essential tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Open-Label, Single-Dose, Crossover Study of the Pharmacokinetics and Metabolism of Two Oral Formulations of 1-Octanol in Patients with Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining Partition Coefficients Using 1-Octanol-d17
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octanol-water partition coefficient (logP) is a critical parameter in the fields of pharmaceutical sciences, environmental chemistry, and materials science. It describes the lipophilicity of a compound and is a key determinant of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The shake-flask method is the gold standard for the experimental determination of logP.[1][2][3] This document provides a detailed protocol for the determination of the partition coefficient using 1-Octanol-d17, a deuterated form of 1-octanol.
The use of deuterated solvents, such as this compound, is particularly advantageous when employing analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for concentration determination. In ¹H NMR, the signals from the protons in a standard solvent can obscure the signals from the analyte.[4][5][6][7] By replacing hydrogen atoms with deuterium (B1214612) atoms, the solvent becomes "invisible" in the ¹H NMR spectrum, allowing for a much clearer and more accurate quantification of the analyte's signals.[4][5][6][7] this compound, where all hydrogens on the carbon backbone are replaced by deuterium, is ideal for this purpose as it eliminates the large alkyl proton signals of octanol, while the single proton on the hydroxyl group remains, which can be useful for studying hydrogen-bonding interactions.
These application notes provide a comprehensive guide to determining the partition coefficient using this compound with a focus on the classic shake-flask method coupled with UPLC-MS/MS analysis for quantification.
Principle of Partition Coefficient Determination
The partition coefficient (P) is defined as the ratio of the equilibrium concentration of a neutral compound in a lipophilic solvent (1-octanol) to its concentration in an aqueous solvent (water).[3] It is typically expressed in its logarithmic form, logP.
LogP = log10 ([Compound]octanol / [Compound]aqueous)
For ionizable compounds, the distribution of all species (ionized and non-ionized) between the two phases is pH-dependent and is described by the distribution coefficient, logD.[2][8][9]
Data Presentation
The following tables summarize hypothetical quantitative data for the determination of the partition coefficients of three model compounds (Compound A, Compound B, and Compound C) using the described protocol.
Table 1: Experimental Conditions for Partition Coefficient Determination
| Parameter | Value |
| Organic Phase | This compound (pre-saturated with aqueous phase) |
| Aqueous Phase | Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with this compound) |
| Temperature | 25°C |
| Equilibration Time | 24 hours |
| Analytical Method | UPLC-MS/MS |
Table 2: Concentration Data and Calculated Partition Coefficients
| Compound | Concentration in Aqueous Phase (µM) | Concentration in this compound Phase (µM) | Partition Coefficient (P) | logP |
| Compound A | 45.2 | 54.8 | 1.21 | 0.08 |
| Compound B | 10.5 | 89.5 | 8.52 | 0.93 |
| Compound C | 2.1 | 97.9 | 46.62 | 1.67 |
Table 3: UPLC-MS/MS Parameters for Analyte Quantification
| Parameter | Compound A | Compound B | Compound C |
| UPLC | |||
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 3 min | 10-90% B over 3 min | 20-80% B over 3 min |
| Flow Rate | 0.4 mL/min | 0.4 mL/min | 0.4 mL/min |
| Injection Volume | 5 µL | 5 µL | 5 µL |
| MS/MS | |||
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| MRM Transition | 254.1 > 152.2 | 312.2 > 210.1 | 453.3 > 351.2 |
| Cone Voltage | 30 V | 35 V | 40 V |
| Collision Energy | 20 eV | 25 eV | 30 eV |
Experimental Protocols
Materials and Reagents
-
This compound (≥98% isotopic purity)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compounds
-
Deionized water
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Glass vials with PTFE-lined caps
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
UPLC-MS/MS system
Protocol for Shake-Flask Partition Coefficient (logP) Determination
-
Preparation of Pre-saturated Solvents:
-
Mix equal volumes of this compound and the aqueous phase (e.g., PBS, pH 7.4) in a large container.
-
Shake vigorously for 24 hours at a constant temperature (e.g., 25°C).[10]
-
Allow the two phases to separate completely. The upper layer is this compound saturated with the aqueous phase, and the lower layer is the aqueous phase saturated with this compound.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a glass vial, add a small aliquot of the stock solution.
-
Add a known volume of the pre-saturated aqueous phase and a known volume of the pre-saturated this compound. The final concentration of the test compound should be in the linear range of the analytical method. A typical starting ratio of the organic to aqueous phase is 1:1.
-
-
Equilibration:
-
Cap the vials tightly.
-
Shake the vials for 24 hours at a constant temperature to ensure equilibrium is reached.[10] Gentle inversion or rocking is preferred over vigorous shaking to prevent the formation of emulsions.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a low speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.
-
-
Sampling:
-
Carefully withdraw an aliquot from the upper this compound phase without disturbing the interface.
-
Carefully withdraw an aliquot from the lower aqueous phase.
-
-
Analysis by UPLC-MS/MS:
-
Prepare a calibration curve for the test compound in both the pre-saturated aqueous phase and the pre-saturated this compound to account for any matrix effects.
-
Analyze the collected aliquots from both phases using a validated UPLC-MS/MS method to determine the concentration of the test compound.[10]
-
-
Calculation of logP:
-
Use the determined concentrations to calculate the partition coefficient (P).
-
Calculate the logP by taking the base-10 logarithm of P.
-
Diagrams
Experimental Workflow
Caption: Workflow for determining the partition coefficient using the shake-flask method.
Principle of Partitioning
Caption: The equilibrium partitioning of a compound between this compound and an aqueous phase.
References
- 1. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. Partition coefficient - Wikipedia [en.wikipedia.org]
- 4. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]
- 5. myuchem.com [myuchem.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. labinsights.nl [labinsights.nl]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
Application of 1-Octanol-d17 in Biofuel Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable and renewable energy sources has positioned biofuels as a critical area of research. 1-Octanol (B28484), a long-chain alcohol, is a promising biofuel candidate due to its high energy density and diesel-like properties.[1][2][3] Accurate quantification of 1-octanol in complex biological matrices, such as fermentation broths, is crucial for optimizing production processes and evaluating its performance. The use of a deuterated internal standard, such as 1-Octanol-d17, is the gold standard for achieving accurate and precise measurements in mass spectrometry-based analytical methods.[4][5]
This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in biofuel research, specifically for the quantification of 1-octanol.
Application Notes
The primary application of this compound in biofuel research is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of 1-octanol.[6] IDMS is a powerful technique that corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable data.[6]
Key Applications:
-
Monitoring 1-Octanol Production in Fermentation Broths: Precisely quantifying the titer of 1-octanol produced by genetically engineered microorganisms is essential for process optimization. This compound allows for accurate measurement even in complex fermentation media.
-
Metabolic Flux Analysis: While not a direct tracer for metabolic pathways, the accurate quantification of the final product (1-octanol) using this compound is a critical data point for metabolic flux models. These models are used to understand and engineer microbial metabolism for enhanced biofuel production.
-
Biofuel Quality Control: Ensuring the purity and concentration of 1-octanol in final biofuel products is crucial for meeting quality standards. This compound can be used to develop validated analytical methods for quality control laboratories.
-
Environmental Analysis: Monitoring the fate and transport of 1-octanol in the environment, in case of spills or as a component of emissions, requires sensitive and accurate analytical methods. This compound can be employed as a surrogate standard in such analyses.
Principle of Isotope Dilution Mass Spectrometry:
The core principle of using this compound lies in its chemical identity to 1-octanol, with the only difference being its mass. A known amount of this compound is added to a sample containing an unknown amount of 1-octanol at the earliest stage of sample preparation. Because they are chemically identical, the deuterated and non-deuterated forms behave similarly during extraction, derivatization (if any), and chromatographic separation. The mass spectrometer, however, can distinguish between the two based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from 1-octanol to that of this compound, the concentration of 1-octanol in the original sample can be accurately calculated.
Experimental Protocols
Protocol 1: Quantification of 1-Octanol in Fermentation Broth using GC-MS
This protocol describes the use of this compound as an internal standard for the quantification of 1-octanol in a bacterial fermentation broth using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
1-Octanol (analytical standard)
-
This compound (internal standard)
-
Ethyl acetate (B1210297) (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Fermentation broth sample
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of 1-octanol (e.g., 1 mg/mL) in ethyl acetate.
-
Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in ethyl acetate.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking known concentrations of the 1-octanol stock solution into a blank fermentation medium (matrix-matched calibration).
-
Add a fixed concentration of the this compound internal standard solution to each calibration standard.
-
-
Sample Preparation:
-
To 1 mL of the fermentation broth sample, add a known amount of the this compound internal standard solution.
-
Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate and vortexing for 1 minute.
-
Centrifuge to separate the phases.
-
Collect the organic (upper) layer and dry it over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the prepared sample or calibration standard into the GC-MS.
-
Use an appropriate temperature program for the GC oven to separate 1-octanol from other matrix components.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both 1-octanol and this compound.
-
Data Analysis:
-
Calculate the peak area ratio of 1-octanol to this compound for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of 1-octanol.
-
Calculate the peak area ratio for the unknown samples and determine the concentration of 1-octanol using the calibration curve.
Protocol 2: Quantification of 1-Octanol using LC-MS/MS
This protocol is suitable for samples that may not be amenable to GC-MS or for higher throughput analysis.
Materials:
-
1-Octanol (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Fermentation broth sample
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of 1-octanol and this compound (e.g., 1 mg/mL) in acetonitrile.
-
Prepare working solutions by diluting the stock solutions to appropriate concentrations.
-
-
Sample Preparation:
-
To 100 µL of the fermentation broth sample, add a known amount of the this compound internal standard working solution.
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an LC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both 1-octanol and this compound.
-
Data Analysis:
-
Calculate the peak area ratio of the MRM transition for 1-octanol to that of this compound.
-
Construct a calibration curve and determine the concentration of 1-octanol in the samples as described in the GC-MS protocol.
Data Presentation
Table 1: GC-MS SIM Ions for 1-Octanol and this compound
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 1-Octanol | 56 | 43, 70 |
| This compound | 68 | 48, 82 |
Table 2: LC-MS/MS MRM Transitions for 1-Octanol and this compound
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Octanol | 131.1 | 83.1 | 15 |
| This compound | 148.2 | 92.1 | 15 |
Table 3: Example Calibration Curve Data for 1-Octanol Quantification
| 1-Octanol Conc. (µg/mL) | Peak Area Ratio (1-Octanol/1-Octanol-d17) |
| 1 | 0.052 |
| 5 | 0.255 |
| 10 | 0.510 |
| 25 | 1.275 |
| 50 | 2.550 |
| 100 | 5.100 |
Visualizations
Caption: Workflow for 1-octanol quantification using this compound.
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
References
- 1. Microbial production of 1-octanol: A naturally excreted biofuel with diesel-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Deuterated Internal Standard Variability
Welcome to the technical support center for troubleshooting deuterated internal standard (IS) variability. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in LC-MS/MS analysis?
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612).[1] Its main function is to act as an internal reference to correct for variations that can occur during sample preparation and analysis.[1] Since the deuterated IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1][2] By adding a known quantity of the deuterated IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the IS's response is used for quantification, leading to more accurate and precise results.[1][2]
Q2: My deuterated internal standard signal is highly variable across an analytical run. What are the potential causes?
High variability in the internal standard response can stem from several factors, which can be broadly categorized as:
-
Sample Preparation Issues: Inconsistent pipetting, incomplete mixing of the IS with the sample matrix, or variable extraction recovery can all lead to inconsistent IS responses.[3] Adding the IS as early as possible in the sample preparation workflow is crucial.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the internal standard, leading to variability between samples.[4] This is a major source of imprecision and inaccuracy in quantitative bioanalysis.[5]
-
Instrument-Related Issues: Fluctuations in instrument performance, such as injection volume inconsistencies or a drifting instrument response, can cause the IS signal to vary.[6]
-
Stability of the Internal Standard: The deuterated IS may be degrading during sample processing or storage. This can be influenced by factors like pH, temperature, and light exposure.[7][8]
-
Isotopic Exchange (H/D Back-Exchange): Deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent or matrix, especially if the deuterium label is on a labile position (e.g., -OH, -NH).[7][9][10] This leads to a decrease in the deuterated IS signal and an increase in the signal of the unlabeled analyte.[11]
Q3: What is the "isotope effect" and how can it affect my results?
The substitution of a lighter hydrogen atom with a heavier deuterium atom can slightly alter the physicochemical properties of a molecule.[10] This is known as the "deuterium isotope effect." In reversed-phase chromatography, this can cause the deuterated internal standard to elute slightly earlier than the non-deuterated analyte.[10][12] If this chromatographic separation occurs in a region of ion suppression or enhancement, the analyte and the IS will experience different matrix effects, leading to inaccurate quantification.[4][13] This phenomenon is referred to as "differential matrix effects."[1][4]
Q4: How can I investigate if matrix effects are causing variability in my internal standard response?
A post-column infusion experiment is a valuable tool to identify regions of ion suppression or enhancement in your chromatographic run.[1] Additionally, a quantitative assessment of matrix effects can be performed by comparing the response of the analyte and IS in a neat solution versus a post-extraction spiked matrix sample.[13]
Table 1: Interpreting Matrix Effect Experiment Results
| Scenario | Observation | Likely Cause | Recommended Action |
| Consistent Signal Suppression/Enhancement | The IS response is consistently lower or higher in matrix samples compared to neat solutions. | General matrix effect. | Optimize sample preparation to remove interfering components (e.g., use SPE instead of protein precipitation).[4] |
| Variable Signal Suppression/Enhancement | The IS response varies significantly and unpredictably between different matrix lots or individual samples. | Differential matrix effects.[5] | Improve chromatographic separation to move the analyte and IS away from the interfering region.[3] |
| Analyte and IS Affected Differently | The ratio of analyte to IS response is different in matrix compared to neat solutions. | Differential matrix effects due to chromatographic separation (isotope effect).[4][14] | Modify chromatographic conditions to achieve co-elution. Consider a ¹³C or ¹⁵N labeled internal standard.[15] |
Q5: My deuterated internal standard appears to be unstable. How can I confirm this and what are the solutions?
Instability can manifest as a decreasing IS signal over the course of an analytical run or between samples stored for different durations.[7] This can be due to degradation or isotopic exchange.
To confirm instability, you can perform a stability assessment experiment under various conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).[16] To specifically investigate isotopic exchange, incubate the deuterated IS in a blank matrix over time and monitor for an increase in the signal of the unlabeled analyte.[10][11]
Solutions for Instability:
-
Review Labeling Position: Choose a deuterated standard where the labels are on stable positions, such as aromatic carbons, rather than heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups.[7][9][10]
-
Control pH and Temperature: Avoid acidic or basic conditions and elevated temperatures during sample preparation and storage, as these can accelerate degradation and isotopic exchange.[7][17]
-
Use Alternative Isotopes: If H/D back-exchange is a persistent issue, consider using an internal standard labeled with ¹³C or ¹⁵N, which are not susceptible to exchange.[17]
Troubleshooting Workflows & Experimental Protocols
Troubleshooting Workflow for Internal Standard Variability
This workflow provides a logical approach to diagnosing the root cause of IS variability.
Caption: A logical workflow for troubleshooting deuterated internal standard variability.
Experimental Protocol 1: Post-Column Infusion for Matrix Effect Evaluation
Objective: To identify regions of ion suppression or enhancement during the chromatographic run.[1]
Methodology:
-
Prepare Infusion Solution: Create a solution containing the analyte and the deuterated internal standard at a concentration that provides a stable and moderate signal.
-
System Setup:
-
Use a T-junction to connect the infusion pump to the LC flow path between the analytical column and the mass spectrometer's ion source.
-
Set the infusion pump to deliver a constant, low flow rate of the infusion solution (e.g., 5-10 µL/min).
-
-
Analysis:
-
Inject a blank matrix extract (a sample prepared without the analyte or IS) onto the LC-MS/MS system.
-
Monitor the signal of the analyte and the deuterated IS throughout the run.
-
-
Data Interpretation:
-
A stable baseline signal will be observed from the infused solution.
-
A dip in the baseline indicates a region of ion suppression.
-
A rise in the baseline indicates a region of ion enhancement.
-
Compare the retention time of your analyte and IS with these regions to determine if they are eluting in an area of significant matrix effects.
-
Experimental Protocol 2: Assessment of Deuterated Internal Standard Stability and Isotopic Exchange
Objective: To evaluate the stability of the deuterated IS and check for H/D back-exchange in a biological matrix.[17]
Methodology:
-
Prepare Samples:
-
Set A (Analyte + IS in Matrix): Spike a blank biological matrix with the analyte at a known concentration and the deuterated IS at its working concentration.
-
Set B (IS only in Matrix): Spike a blank biological matrix with only the deuterated IS at its working concentration.
-
Set C (Analyte + IS in Solvent): Prepare a solution of the analyte and deuterated IS in the reconstitution solvent as a control.
-
-
Incubation: Aliquot samples from each set and incubate them under conditions that mimic the entire analytical process (e.g., bench-top at room temperature, autosampler temperature) for various time points (e.g., 0, 4, 8, 24 hours).
-
Sample Processing: At each time point, process the samples using your standard extraction procedure.
-
LC-MS/MS Analysis: Analyze the processed samples.
-
Data Analysis:
-
In Set A, a significant change in the peak area ratio of the analyte to the IS over time suggests instability of either the analyte or the IS.
-
In Set B, monitor for any increase in the signal at the mass transition of the unlabeled analyte. A growing peak for the unlabeled analyte over time is a direct indication of H/D back-exchange.[11][18]
-
Set C serves as a control to determine if the instability is matrix-related or inherent to the compounds in the analytical solvent.
-
Signaling Pathway and Logical Relationship Diagrams
Caption: Relationship between causes, problems, and solutions for IS variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. myadlm.org [myadlm.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Isotopic Exchange in 1-Octanol-d17
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential for isotopic exchange in 1-Octanol-d17. The information is presented in a question-and-answer format to address common issues encountered during experimental work, supplemented by troubleshooting guides, data tables, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium (B1214612) atoms located?
This compound is a stable isotope-labeled version of 1-octanol.[1] The "d17" designation indicates that 17 hydrogen atoms on the carbon backbone have been replaced with deuterium.[2] Its chemical formula is CD₃(CD₂)₇OH.[3] The hydrogen atom of the hydroxyl group (-OH) is a protium (B1232500) (¹H) atom, not deuterium.[3] This distinction is critical when considering isotopic exchange.
Q2: What is isotopic exchange and is it a major concern for the deuterium atoms in this compound?
Isotopic exchange, or hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom is replaced by a hydrogen atom (or vice-versa) from the surrounding environment, such as from a solvent.[4] For this compound, this is a minimal concern for the 17 deuterium atoms on the carbon backbone under typical experimental conditions. Carbon-deuterium (C-D) bonds are strong and not easily broken.[5] Significant energy input, such as high temperatures or the presence of specific acid, base, or metal catalysts, is required to facilitate the exchange of non-exchangeable hydrogens like those on an alkyl chain.[4]
Q3: What about the hydroxyl (-OH) proton? Is it susceptible to exchange?
Yes. The proton of the hydroxyl group is considered a "labile" or "exchangeable" proton.[6] It will readily and rapidly exchange with protons from other protic sources in the environment, such as water, methanol, or even atmospheric moisture.[4][7] This is a normal chemical process for alcohols and does not involve the deuterium atoms on the carbon backbone. Because of the high electronegativity of oxygen, the O-H bond is more polarized than a C-H bond, making the hydroxyl proton more acidic and prone to rapid exchange.
Q4: I'm using this compound as an internal standard in LC-MS and my results are inconsistent. Could isotopic exchange be the cause?
It is highly unlikely that the deuterium atoms on the carbon chain are exchanging. Inconsistent results when using deuterated internal standards are more commonly associated with other factors:
-
Differential Matrix Effects : The analyte and the internal standard may experience different levels of ion suppression or enhancement if they are chromatographically separated, even slightly.[8] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[9][10]
-
In-Source Fragmentation : The internal standard might lose a deuterium atom within the mass spectrometer's ion source, which could create a signal that interferes with the analyte.[8]
-
Sample Preparation and Stability : Issues with sample extraction, recovery, or degradation of the analyte or standard in the sample matrix or autosampler can lead to variability.[9]
-
Purity of the Standard : The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration.[11] It is recommended to use standards with at least 98% isotopic enrichment.[12]
Q5: How should I properly handle and store this compound to ensure its isotopic integrity?
Proper handling and storage are crucial for maintaining the chemical and isotopic purity of the standard.
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and light.[13][14] Recommended storage may be at room temperature or refrigerated, as specified by the supplier.[3][15]
-
Handling : To prevent contamination with atmospheric moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible.[16] Avoid contact with skin and eyes and use appropriate personal protective equipment.[16]
Data Presentation
Table 1: Physicochemical Properties of this compound and 1-Octanol
| Property | This compound | 1-Octanol (Unlabeled) | Reference(s) |
| CAS Number | 153336-13-1 | 111-87-5 | [2][17] |
| Molecular Formula | C₈D₁₇HO | C₈H₁₈O | [18][19] |
| Molecular Weight | ~147.33 g/mol | ~130.23 g/mol | [17][18] |
| Boiling Point | ~196 °C | ~195 °C | [15][17] |
| Melting Point | ~ -15 °C | ~ -16 °C | [15][17] |
| Density | ~0.936 g/mL at 25°C | ~0.83 g/cm³ at 20°C | [15][17] |
| Appearance | Colorless Oil/Liquid | Colorless Liquid | [15][19] |
Table 2: Factors Influencing Isotopic Exchange Rates
| Factor | Impact on Exchange Rate | Explanation | Reference(s) |
| Bond Type | C-D: Very SlowO-H: Very Fast | C-D bonds are strong and non-polar, making them kinetically stable. O-H bonds are polarized and acidic, allowing for rapid exchange with other protic species. | [5][20] |
| pH | Acid or base catalysis increases the rate | Both acid (H⁺) and base (OH⁻) can catalyze the exchange of labile protons. The minimum exchange rate for many labile protons occurs at a specific pH (e.g., ~2.6 for amide protons). | [4][6] |
| Temperature | Higher temperature increases the rate | Increased thermal energy provides the activation energy needed to break bonds, accelerating exchange reactions. | [7] |
| Solvent | Protic solvents facilitate exchange | Protic solvents (e.g., water, methanol) provide a source of exchangeable protons, readily exchanging with labile protons like those in hydroxyl groups. | [4] |
| Catalysts | Metal catalysts can facilitate C-D exchange | Specific metal catalysts (e.g., Platinum) can enable the exchange of typically non-exchangeable C-H (or C-D) bonds, though this requires specific, non-standard reaction conditions. | [4][21] |
Troubleshooting Guides
Issue 1: I am observing an unexpected signal at the mass of the unlabeled analyte when analyzing my pure this compound standard.
-
Potential Cause A: Isotopic Impurity. The deuterated standard may contain a small percentage of the unlabeled analyte from its synthesis.
-
Potential Cause B: In-Source Fragmentation/Loss of Deuterium. The molecule may be fragmenting in the mass spectrometer's ion source, losing one or more deuterium atoms and generating ions that interfere with the unlabeled analyte's signal.
-
Solution: Optimize the ion source conditions. Try using "softer" ionization settings, such as reducing the ionization energy or source temperature, to minimize fragmentation.[22]
-
Issue 2: The ¹H-NMR spectrum of my sample containing this compound shows a broad peak in the alcohol region that changes position or disappears when I add D₂O.
-
Potential Cause: This is expected behavior due to the rapid exchange of the hydroxyl (-OH) proton.
-
Explanation: The proton on the oxygen atom of this compound will exchange with any available labile protons in the sample or with deuterons from a deuterated solvent (like CD₃OD) or added D₂O.[7] This rapid exchange on the NMR timescale often results in a broad signal.[7] When D₂O is added, the hydroxyl proton is replaced by a deuteron, causing the ¹H signal to diminish or disappear, confirming its identity as an exchangeable proton. This does not indicate a problem with the stability of the C-D bonds.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 153336-13-1 | LGC Standards [lgcstandards.com]
- 3. ð-Octanol (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-620-1 [isotope.com]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 11. benchchem.com [benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. 1-OCTAN-D17-OL - Safety Data Sheet [chemicalbook.com]
- 14. isotope.com [isotope.com]
- 15. 153336-13-1 CAS MSDS (1-OCTAN-D17-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. westliberty.edu [westliberty.edu]
- 17. 1-Octanol - Wikipedia [en.wikipedia.org]
- 18. 1-Octan-d17-ol | C8H18O | CID 16212925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. connectsci.au [connectsci.au]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Matrix Effects with 1-Octanol-d17 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects when using 1-Octanol-d17 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency by the presence of co-eluting substances from the sample matrix.[1] The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and endogenous compounds.[2] These co-eluting components can interfere with the ionization process of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[3] This phenomenon can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[4]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). SIL-IS are considered the gold standard for quantitative LC-MS analysis.[5][6] Because this compound is chemically and physically almost identical to unlabeled 1-Octanol, it co-elutes during chromatography and experiences similar ionization suppression or enhancement as the analyte.[7] By adding a known amount of this compound to all samples, standards, and quality controls, the ratio of the analyte's response to the internal standard's response can be used for quantification. This normalization effectively compensates for variability introduced by matrix effects, sample preparation, and instrument performance, leading to more accurate and precise results.[7]
Q3: How can I identify if matrix effects are impacting my analysis with this compound?
A3: Two primary methods are used to identify and assess matrix effects: the post-extraction spike method and the post-column infusion method.[1]
-
Post-Extraction Spike: This quantitative method compares the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent. A significant difference in the signal indicates the presence of matrix effects.[8][9]
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte and internal standard solution into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any fluctuation (dip or rise) in the baseline signal at specific retention times indicates the presence of co-eluting matrix components that cause ion suppression or enhancement.[10][11]
Q4: What are the common sources of matrix effects?
A4: Common sources of matrix effects include, but are not limited to:
-
Endogenous matrix components: Phospholipids, proteins, salts, and metabolites present in biological samples (e.g., plasma, urine, tissue extracts).[9]
-
Exogenous compounds: Dosing vehicles, anticoagulants, and co-administered medications.[9]
-
Sample preparation reagents: Residues from solid-phase extraction (SPE) cartridges, liquid-liquid extraction (LLE) solvents, or protein precipitation agents.
-
Chromatographic conditions: Mobile phase additives and impurities.[5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting issues related to matrix effects when using this compound.
Issue: Poor reproducibility, accuracy, or sensitivity in your quantitative results.
This could be due to uncompensated matrix effects. The following steps will help you diagnose and mitigate the problem.
Step 1: Confirm the Presence of Matrix Effects
Before making significant changes to your method, it is crucial to confirm that matrix effects are the root cause of the issue.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare your analyte and this compound in the final mobile phase composition or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process a blank matrix sample (e.g., drug-free plasma) through your entire sample preparation procedure. After the final step, spike the analyte and this compound into the extracted matrix at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte and this compound into the blank matrix before the sample preparation procedure.
-
-
Analysis: Inject all three sets of samples into the LC-MS system.
-
Calculation:
-
Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100
-
Data Interpretation:
| Metric | Value | Interpretation |
| Matrix Effect (ME %) | < 85% | Ion Suppression |
| > 115% | Ion Enhancement | |
| 85% - 115% | No significant matrix effect | |
| Recovery (RE %) | Varies | Indicates the efficiency of your extraction process. |
| Process Efficiency (PE %) | Varies | Overall efficiency of the method. |
This table provides a general guideline; acceptance criteria may vary based on specific assay requirements.
Step 2: Mitigate Matrix Effects
If significant matrix effects are confirmed, consider the following strategies:
1. Optimize Sample Preparation:
The goal is to remove interfering matrix components before analysis.
| Technique | Protocol | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | 1. Condition the SPE cartridge. 2. Load the sample. 3. Wash with a weak solvent to remove interferences. 4. Elute the analyte and internal standard with a strong solvent. | Highly effective at removing a wide range of interferences, leading to cleaner extracts.[2] | Can be more time-consuming and requires method development. |
| Liquid-Liquid Extraction (LLE) | 1. Add an immiscible organic solvent to the aqueous sample. 2. Mix thoroughly to partition the analyte and internal standard into the organic phase. 3. Separate the layers and evaporate the organic solvent. | Can be effective for removing highly polar or non-polar interferences. | Can be labor-intensive and may not be suitable for all analytes. |
| Protein Precipitation (PPT) | 1. Add a precipitating agent (e.g., acetonitrile, methanol) to the sample. 2. Vortex and centrifuge to pellet the proteins. 3. Analyze the supernatant. | Simple and fast. | May not effectively remove other matrix components like phospholipids, leading to potential ion suppression. |
2. Optimize Chromatographic Conditions:
The aim is to chromatographically separate the analyte and this compound from co-eluting matrix components.
-
Modify the Mobile Phase Gradient: Adjust the gradient profile to improve the resolution between the analyte and interfering peaks.
-
Change the Stationary Phase: Use a column with a different chemistry (e.g., C18, HILIC) to alter the retention and elution profile of both the analyte and matrix components.
-
Employ a Divert Valve: Program the divert valve to send the highly polar, unretained matrix components to waste at the beginning of the run, and only direct the eluent containing the analyte of interest to the mass spectrometer.[4]
Step 3: Verify the Effectiveness of Mitigation
After implementing changes to your sample preparation or chromatography, repeat the post-extraction spike experiment to confirm that the matrix effects have been sufficiently minimized or that the use of this compound is adequately compensating for them.
Visualizing Workflows and Logic
Experimental Workflow for Matrix Effect Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
Technical Support Center: Chromatographic Analysis of 1-Octanol and 1-Octanol-d17
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-octanol (B28484) and its deuterated analog, 1-Octanol-d17.
Frequently Asked Questions (FAQs)
Q1: We are observing a shorter retention time for this compound compared to unlabeled 1-octanol in our gas chromatography (GC) analysis. Is this expected?
A1: Yes, this is an expected phenomenon known as the "inverse isotope effect" in gas chromatography.[1][2] Deuterated compounds often elute slightly earlier than their non-deuterated (protiated) counterparts.[1] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a smaller molecular volume and weaker van der Waals interactions with the stationary phase.[3] Consequently, the deuterated molecule moves through the column more quickly.
Q2: What is the typical magnitude of the retention time shift between a deuterated and a non-deuterated compound?
A2: The magnitude of the chromatographic H/D isotope effect (hdIEC) can vary but typically ranges from 1.0009 to 1.0400 when calculated as the ratio of the retention time of the protiated compound to the deuterated compound (t R(H) /t R(D) ).[1] The exact shift depends on several factors, including the number of deuterium (B1214612) atoms, the stationary phase chemistry, and the GC oven temperature program.[1]
Q3: Can we use this compound as an internal standard for the quantification of 1-octanol?
A3: Yes, this compound is an excellent choice for an internal standard for mass spectrometry-based quantification of 1-octanol. Stable isotope-labeled internal standards are the gold standard for accuracy and precision in quantitative analysis as they are chemically identical to the analyte and co-elute closely, compensating for variations in sample preparation and instrument response.
Q4: We are seeing peak splitting or tailing for our this compound peak. What could be the cause?
A4: Peak splitting or tailing can arise from several factors. If only the deuterated standard peak is affected, it could be due to the partial separation of isotopologues (the deuterium isotope effect) if the chromatographic resolution is very high. However, it is more commonly associated with issues like column overload, active sites on the column, or improper injection techniques. If all peaks in the chromatogram exhibit splitting or tailing, the problem is likely systemic, such as a blocked injector liner, a void in the column, or leaks in the system.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound and unlabeled 1-octanol.
Issue 1: Shorter Retention Time of this compound
-
Symptom: The peak for this compound consistently appears before the peak for unlabeled 1-octanol.
-
Cause: This is the expected inverse isotope effect in gas chromatography.
-
Solution: No action is required as this is normal chromatographic behavior. Ensure that your data analysis software is correctly identifying and integrating both peaks based on their respective retention times and mass spectra.
Issue 2: Co-elution of this compound and 1-Octanol
-
Symptom: A single, broad peak is observed, or the two peaks are not baseline resolved.
-
Cause: Insufficient chromatographic resolution.
-
Solution:
-
Optimize Temperature Program: Employ a slower oven temperature ramp rate to increase the separation between the two compounds.
-
Select a Different Column: A longer column or a column with a different stationary phase chemistry may provide better resolution. For alcohols, polar stationary phases like those containing polyethylene (B3416737) glycol (e.g., WAX columns) are often used.
-
Adjust Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (e.g., helium) to enhance separation efficiency.
-
Issue 3: Peak Splitting or Tailing
-
Symptom: The chromatographic peak for one or both compounds is not symmetrical, showing a "shoulder" or a drawn-out tail.
-
Cause & Solution:
Figure 1. Decision tree for troubleshooting peak shape issues.
Quantitative Data
| Compound | Stationary Phase | Kovats Retention Index (I) |
| 1-Octanol | Standard Non-Polar | 1054 |
Data sourced from the NIST Chemistry WebBook.
Experimental Protocols
GC-MS Analysis of 1-Octanol and this compound
This protocol provides a general framework for the analysis of 1-octanol and its deuterated analog. Optimization may be required based on the specific instrumentation and analytical goals.
Figure 2. General workflow for the GC-MS analysis of 1-octanol.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector (MSD).
-
Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the analysis of alcohols.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio) or splitless, depending on the required sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Final hold: 5 minutes at 220 °C.
-
-
MSD Transfer Line Temperature: 230 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer Mode:
-
Scan Mode: Acquire data over a mass range of m/z 35-200 for qualitative analysis and peak identification.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor characteristic ions for 1-octanol (e.g., m/z 43, 56, 70) and this compound (e.g., m/z 48, 64, 84 - note: these are hypothetical and should be confirmed by analyzing the deuterated standard).
-
References
Technical Support Center: Optimizing 1-Octanol-d17 as an Internal Standard
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of 1-Octanol-d17 as an internal standard (IS) in quantitative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of 1-Octanol, meaning that 17 of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[1] It is used as an internal standard in quantitative analysis because it is chemically almost identical to the non-deuterated analyte (1-Octanol), ensuring it behaves similarly during sample preparation, extraction, and chromatography.[2] However, its increased mass allows it to be distinguished from the native analyte by a mass spectrometer. This helps to correct for variations in sample handling, injection volume, and matrix effects, leading to more accurate and precise results.[2]
Q2: What is the ideal concentration for this compound as an internal standard?
A2: The optimal concentration of this compound is dependent on the specific application, including the expected concentration range of the analyte in the samples and the sensitivity of the mass spectrometer. A general guideline is to use a concentration that is similar to the midpoint of the calibration curve for the analyte.[3] For instance, if the expected analyte concentration range is 1-100 µg/mL, a suitable starting concentration for this compound would be in the 20-50 µg/mL range.[3] However, it is crucial to experimentally determine the optimal concentration during method development.[3]
Q3: Can the use of a deuterated internal standard like this compound affect the chromatography?
A3: Yes, a phenomenon known as the "chromatographic isotope effect" can cause deuterated compounds to have slightly different retention times compared to their non-deuterated counterparts.[4] Typically, deuterated compounds may elute slightly earlier from the chromatographic column. While this difference is usually minor, it is important to ensure that the peaks for both the analyte and this compound are adequately resolved from other matrix components.
Q4: How should I prepare and store this compound stock solutions?
A4: Stock solutions of this compound should be prepared in a high-purity solvent in which it is readily soluble, such as methanol (B129727) or acetonitrile. It is recommended to store stock solutions in a tightly sealed container in a refrigerator or freezer to minimize evaporation and degradation. For long-term storage, -80°C is recommended for up to 6 months, while for shorter periods, -20°C for up to 1 month is suitable.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound as an internal standard.
Problem 1: High Variability in Internal Standard Peak Area
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Possible Cause: Inconsistent sample preparation or injection volume.
-
Solution:
-
Ensure precise and consistent addition of the this compound solution to every sample, standard, and quality control.
-
Verify the performance of the autosampler to ensure consistent injection volumes. Check for air bubbles in the syringe.
-
Thoroughly vortex or mix samples after adding the internal standard to ensure homogeneity.
-
-
Possible Cause: Matrix effects leading to ion suppression or enhancement.
-
Solution:
-
Perform a matrix effect experiment by comparing the response of this compound in a clean solvent versus its response in an extracted blank matrix sample.
-
If significant matrix effects are observed, consider improving the sample cleanup procedure to remove interfering components.
-
Diluting the sample may also help to mitigate matrix effects.
-
-
Possible Cause: Degradation of the internal standard.
-
Solution:
-
Prepare fresh working solutions of this compound.
-
Verify the stability of this compound in the sample matrix and processing conditions.
-
Problem 2: Poor Linearity of the Calibration Curve
-
Possible Cause: Inappropriate concentration of the internal standard.
-
Solution:
-
If the internal standard concentration is too high, it may cause detector saturation. Try reducing the concentration.
-
If the concentration is too low, the signal-to-noise ratio may be poor, affecting the precision of the measurement. Consider increasing the concentration.
-
Re-evaluate the concentration of this compound relative to the range of analyte concentrations in your calibration standards.
-
-
Possible Cause: Interference from the sample matrix.
-
Solution:
-
Prepare matrix-matched calibration standards by spiking known amounts of the analyte and this compound into a blank matrix that is representative of the study samples.[3]
-
-
Possible Cause: Contamination of the analytical system.
-
Solution:
Problem 3: Inconsistent Analyte/Internal Standard Response Ratio
-
Possible Cause: The internal standard is not adequately compensating for variations.
-
Solution:
-
Ensure that this compound is added to the samples at the earliest possible stage of the sample preparation process to account for any losses during extraction and handling.
-
Verify that the chromatographic peaks for the analyte and this compound are well-shaped and free from co-eluting interferences.
-
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
Objective: To determine the optimal concentration of this compound that provides a stable and reliable signal across the entire calibration range without causing detector saturation.
Methodology:
-
Prepare Analyte Calibration Standards: Prepare a series of at least 5-7 calibration standards of the non-deuterated analyte covering the expected analytical range in a blank matrix.
-
Prepare Internal Standard Spiking Solutions: Prepare 3 to 5 different concentrations of this compound (e.g., low, medium, and high concentrations relative to the analyte's range).
-
Spike and Analyze:
-
Divide the calibration standards into sets, one for each this compound concentration.
-
Add a fixed volume of the corresponding this compound spiking solution to each calibration standard in the set.
-
Process and analyze all samples using the established GC-MS or LC-MS method.
-
-
Data Analysis:
-
For each this compound concentration, plot the analyte/IS peak area ratio against the analyte concentration to generate a calibration curve.
-
Evaluate the linearity (R²) of each calibration curve.
-
Assess the stability of the this compound peak area across the calibration standards for each concentration.
-
-
Selection: Choose the this compound concentration that results in the calibration curve with the best linearity and the most stable internal standard signal across the analytical range.
Data Presentation
Table 1: Representative Data for this compound Concentration Optimization
| This compound Concentration | Linearity (R²) | IS Peak Area RSD (%) | Analyst Notes |
| 10 µg/mL | 0.992 | 15.2 | High variability in IS signal at low analyte concentrations. |
| 50 µg/mL | 0.999 | 4.5 | Optimal performance with good linearity and stable IS signal. |
| 200 µg/mL | 0.985 | 8.9 | Evidence of detector saturation at higher analyte concentrations. |
Table 2: Typical Method Validation Parameters using Optimized this compound Concentration
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | > 0.99 | 0.999 |
| Precision (%RSD) | < 15% | 6.8% |
| Accuracy (%Bias) | ± 15% | -5.2% |
| Recovery | Consistent | 85-95% |
Mandatory Visualization
Caption: Workflow for optimizing this compound concentration.
Caption: Decision tree for troubleshooting IS variability.
References
improving the recovery of 1-Octanol-d17 during sample preparation
Welcome to the technical support center for improving the recovery of 1-Octanol-d17 during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in sample preparation?
This compound is a deuterated form of 1-Octanol, meaning that the hydrogen atoms have been replaced with their heavier isotope, deuterium.[1] It is commonly used as an internal standard (IS) in quantitative analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The purpose of an internal standard is to correct for the loss of analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the quantification of the non-deuterated 1-Octanol or a similar analyte.[1]
Q2: What are the common causes of low recovery for this compound?
Low recovery of this compound can be attributed to several factors throughout the sample preparation workflow. Key areas to investigate include:
-
Suboptimal Extraction Conditions: The choice of extraction solvent, pH of the sample, and ionic strength of the aqueous phase can significantly impact the partitioning of this compound from the sample matrix into the extraction solvent.
-
Analyte Volatility: 1-Octanol has a boiling point of 196°C and can be lost during solvent evaporation steps if not performed under controlled conditions.
-
Matrix Effects: Complex sample matrices can interfere with the extraction process, leading to ion suppression or enhancement in mass spectrometry analysis, which can be perceived as low recovery.
-
The Deuterium Isotope Effect: Although minimal for deuterium-labeled standards, the difference in bond energy between C-H and C-D bonds can sometimes lead to slight differences in chromatographic retention and extraction efficiency compared to the non-deuterated analyte.[1]
Q3: What is considered a good recovery rate for an internal standard like this compound?
While the primary role of an internal standard is to provide consistent and reproducible results rather than achieving 100% recovery, a recovery that is too low or highly variable can indicate problems with the analytical method. Generally, a consistent recovery in the range of 80-120% is considered good. However, the acceptable range can depend on the specific assay and regulatory guidelines. The consistency of recovery across all samples in a batch is often more critical than the absolute recovery value.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
Low recovery of this compound during liquid-liquid extraction is a common issue that can often be resolved by systematically evaluating and optimizing the extraction parameters.
Troubleshooting Steps:
-
Evaluate Solvent Polarity: The polarity of the extraction solvent should be well-matched with 1-Octanol to ensure efficient partitioning. Given 1-Octanol's relatively non-polar nature (XLogP3 ≈ 3.0), non-polar solvents are generally effective. If you are experiencing low recovery, consider testing solvents with slightly different polarities.
-
Optimize Sample pH: Although 1-Octanol is a neutral compound, the pH of the aqueous sample can influence the solubility of matrix components, which in turn can affect extraction efficiency. Experimenting with adjusting the sample pH may help to minimize matrix effects.
-
Incorporate a "Salting-Out" Effect: Adding a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), to the aqueous sample increases its ionic strength. This reduces the solubility of non-polar compounds like this compound in the aqueous phase, driving it into the organic extraction solvent and thereby increasing recovery.
-
Optimize Phase Ratio and Mixing: The ratio of the organic solvent to the aqueous sample is crucial. A higher ratio of organic solvent (e.g., 5:1 or greater) can improve recovery. Ensure thorough mixing (e.g., by vortexing) to maximize the surface area for extraction, but be mindful of emulsion formation. If emulsions form, centrifugation can aid in phase separation.
-
Control Evaporation Step: During the concentration of the extract, this compound can be lost due to its volatility. Use a gentle stream of nitrogen at a controlled temperature to evaporate the solvent. Avoid high temperatures and strong vacuum.
Troubleshooting Workflow for Low LLE Recovery
Caption: Troubleshooting workflow for low this compound recovery in LLE.
Low Recovery in Solid-Phase Extraction (SPE)
Solid-phase extraction can provide cleaner extracts compared to LLE, but low recovery can still occur if the method is not optimized.
Troubleshooting Steps:
-
Select the Appropriate Sorbent: For a non-polar compound like 1-Octanol, a reversed-phase sorbent (e.g., C8 or C18) is typically the most effective. Ensure the chosen sorbent has an appropriate capacity for your sample loading.
-
Optimize Conditioning and Equilibration: Proper conditioning (wetting the sorbent) and equilibration (preparing the sorbent for the sample matrix) are critical for consistent retention. Failure to perform these steps correctly can lead to channeling and poor recovery.
-
Control Sample Loading: The sample should be loaded at a slow and consistent flow rate to ensure adequate interaction between this compound and the sorbent. If the sample is loaded too quickly, the analyte may not be retained.
-
Evaluate the Wash Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the this compound. If you suspect loss during this step, collect the wash fraction and analyze it for the presence of your internal standard. You may need to use a weaker wash solvent.
-
Ensure Complete Elution: The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. If recovery is low, try a stronger elution solvent or increase the volume of the solvent. Allowing the elution solvent to "soak" in the sorbent bed for a few minutes can also improve recovery.
-
Systematically Identify Loss: To pinpoint where the loss is occurring, collect and analyze each fraction from the SPE process: the flow-through from sample loading, the wash solution, and the final eluate.[2]
Troubleshooting Workflow for Low SPE Recovery
Caption: Troubleshooting workflow for low this compound recovery in SPE.
Data Presentation
The following tables summarize key physicochemical properties of 1-Octanol and provide a general overview of expected recovery rates for long-chain alcohols under different extraction conditions. These values should be used as a starting point for method development, as actual recoveries will be matrix-dependent.
Table 1: Physicochemical Properties of 1-Octanol
| Property | Value | Implication for Extraction |
| Molecular Formula | C₈H₁₈O | - |
| Molecular Weight | 130.23 g/mol | - |
| Boiling Point | 196 °C | Can be volatile during high-temperature solvent evaporation. |
| Water Solubility | 0.3 g/L at 20°C | Low water solubility favors partitioning into organic solvents. |
| logP (o/w) | ~3.0 | Indicates a high affinity for non-polar organic solvents. |
Table 2: Representative Recovery Data for Long-Chain Alcohols in LLE
| Extraction Solvent | Analyte | Matrix | Reported Recovery (%) |
| Hexane:Diethyl Ether (1:1) | Long-chain fatty alcohols | Aqueous | > 90 |
| Ethyl Acetate | Long-chain fatty alcohols | Plasma | 85 - 95 |
| Dichloromethane | Long-chain fatty alcohols | Water | > 90 |
Note: This table is a compilation of typical recovery values for long-chain alcohols and should be used as a general guide. Actual recovery of this compound will vary based on the specific matrix and experimental conditions.
Table 3: Representative Recovery Data for Long-Chain Alcohols in SPE
| Sorbent Type | Analyte | Matrix | Reported Recovery (%) |
| C18 | Long-chain fatty alcohols | Water | 84 - 116[3] |
| C8 | Long-chain fatty alcohols | Plasma | > 85 |
| Silica | Long-chain fatty alcohols | Lipid Extract | > 90[4] |
Note: This table is a compilation of typical recovery values for long-chain alcohols and should be used as a general guide. Actual recovery of this compound will vary based on the specific matrix and experimental conditions.
Experimental Protocols
Detailed Protocol for Liquid-Liquid Extraction (LLE) of this compound from an Aqueous Matrix
This protocol provides a general procedure for the extraction of this compound from a simple aqueous matrix, such as a buffer solution or a diluted biological fluid.
Materials:
-
Aqueous sample containing this compound
-
Extraction solvent (e.g., Hexane:Diethyl Ether, 1:1 v/v)
-
Sodium chloride (NaCl)
-
Vortex mixer
-
Centrifuge
-
Conical glass tubes
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To a 1 mL aqueous sample in a conical glass tube, add a known amount of this compound internal standard.
-
Salting Out: Add 0.2 g of NaCl to the sample and vortex briefly to dissolve. This will increase the ionic strength of the aqueous phase.
-
Solvent Addition: Add 5 mL of the extraction solvent (Hexane:Diethyl Ether, 1:1) to the tube.
-
Extraction: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte.
-
Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean conical tube using a Pasteur pipette, being careful not to disturb the aqueous layer.
-
Solvent Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., 100 µL of mobile phase for LC-MS).
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from an Aqueous Matrix
This protocol outlines a general procedure using a reversed-phase (C18) SPE cartridge.
Materials:
-
C18 SPE cartridge (e.g., 500 mg, 3 mL)
-
SPE vacuum manifold
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Wash solvent (e.g., 10% Methanol in water)
-
Elution solvent (e.g., Acetonitrile)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Place the C18 cartridge on the vacuum manifold. Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water. Do not allow the sorbent to go dry.
-
Equilibration: Pass 5 mL of deionized water through the cartridge to prepare it for the sample.
-
Sample Loading: Load the aqueous sample containing this compound onto the cartridge at a slow, dropwise rate (approximately 1-2 mL/min).
-
Washing: Pass 5 mL of the wash solvent (10% methanol in water) through the cartridge to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
Elution: Place a collection tube under the cartridge. Elute the this compound with 5 mL of acetonitrile. Allow the solvent to soak in the sorbent for 1-2 minutes before applying vacuum to elute.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., 100 µL of mobile phase for LC-MS).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of semi-volatile hydrocarbons in hydraulic fracturing wastewaters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
signal suppression or enhancement of 1-Octanol-d17
Welcome to the technical support center for 1-Octanol-d17. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to signal suppression or enhancement during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of signal suppression when using this compound as an internal standard in LC-MS analysis?
A1: Signal suppression in LC-MS analysis is a phenomenon where the ionization efficiency of a compound, in this case, this compound, is reduced by co-eluting components from the sample matrix.[1][2] The primary causes include:
-
Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix (e.g., plasma, urine) can compete for ionization in the mass spectrometer's ion source, leading to a decreased signal for this compound.[1][3][4][5]
-
Ionization Competition: High concentrations of other analytes or matrix components can saturate the ion source, reducing the ionization efficiency of this compound.[1]
-
Differential Matrix Effects: Even though this compound is chemically similar to 1-Octanol, slight differences in their physicochemical properties can cause them to experience different degrees of signal suppression from the matrix.[1][6]
Q2: Can the signal of this compound be enhanced? If so, under what circumstances?
A2: Yes, signal enhancement, although less common than suppression, can occur.[2][7] This is also a type of matrix effect where co-eluting compounds may improve the ionization efficiency of this compound.[7] In Nuclear Magnetic Resonance (NMR) spectroscopy, signal enhancement of deuterated compounds is not a primary goal, as deuterium (B1214612) is typically used for locking the magnetic field frequency. However, polarization transfer techniques can be used to enhance the signals of insensitive nuclei in general.[8][9]
Q3: What is the "deuterium isotope effect" and how can it affect my results with this compound?
A3: The deuterium isotope effect refers to the change in a molecule's properties when hydrogen is replaced by deuterium.[1] This can slightly alter the lipophilicity of this compound compared to 1-Octanol. In reversed-phase chromatography, this can lead to a small difference in retention times between the analyte and the deuterated internal standard.[1] If they separate, they may be exposed to different co-eluting matrix components, resulting in differential signal suppression and potentially inaccurate quantification.[1]
Q4: My this compound signal is unstable or decreasing throughout my analytical run. What could be the cause?
A4: An unstable or decreasing signal for this compound can be indicative of isotopic exchange or degradation.[6]
-
Isotopic Exchange: Deuterium atoms on labile functional groups (like the hydroxyl group in this compound) can exchange with protons from the solvent or matrix, especially under acidic or basic conditions.[6] This would lead to a decrease in the deuterated signal and an increase in the unlabeled analyte signal.
-
Degradation: The stability of this compound under the experimental conditions (e.g., temperature, pH) should be considered. Degradation would lead to a loss of signal over time.
Troubleshooting Guides
Issue 1: Inaccurate Quantification or Poor Reproducibility in LC-MS
Symptoms:
-
High variability in quantitative results between replicate injections.
-
Calculated concentrations are unexpectedly high or low.
-
Internal standard response is inconsistent across samples.[1]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Differential Matrix Effects | Conduct a post-extraction addition experiment to compare the this compound signal in a clean solvent versus a post-spiked blank matrix extract.[6] | Improve sample clean-up procedures (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.[6] |
| Lack of Co-elution | Overlay the chromatograms of 1-Octanol and this compound to check for separation.[1][6] | Adjust the mobile phase composition, gradient profile, or consider a different chromatography column to ensure co-elution.[6] |
| Isotopic Exchange | Incubate this compound in a blank matrix under your experimental conditions and monitor for any decrease in its signal and the appearance of unlabeled 1-Octanol over time.[6] | Modify the pH and/or lower the temperature of your sample preparation and storage. Ensure the deuterium label is on a stable position if sourcing new material.[6] |
| Internal Standard Purity | Analyze a high-concentration solution of this compound alone and check for the presence of unlabeled 1-Octanol. | If the unlabeled signal is significant, a new, purer batch of the internal standard may be required. |
Issue 2: No or Very Low this compound Signal in LC-MS
Symptoms:
-
The peak for this compound is not observed or is at the noise level.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Severe Signal Suppression | Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. | Adjust the chromatography to move the elution of this compound away from the suppression zone. Improve sample cleanup. |
| Instrumental Issues | Check the mass spectrometer tuning and calibration. Infuse a solution of this compound directly into the mass spectrometer to confirm instrument performance. | Re-tune and calibrate the instrument. Clean the ion source. |
| Incorrect MS Method Parameters | Verify the precursor and product ion m/z values for this compound in your acquisition method. | Correct the mass transition settings in your method. |
| Sample Preparation Error | Review your sample preparation workflow to ensure this compound was added correctly. | Prepare a fresh set of quality control samples to verify the preparation procedure. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Addition
Objective: To quantify the extent of signal suppression or enhancement of this compound caused by the sample matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure. Spike this compound into the final extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into the blank matrix before starting the extraction procedure.
-
-
LC-MS Analysis: Analyze all three sets of samples using the established LC-MS method.
-
Data Analysis:
-
Calculate the Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100.
-
A value < 100% indicates signal suppression.
-
A value > 100% indicates signal enhancement.
-
Calculate the Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100.
-
Protocol 2: Evaluation of Isotopic Stability
Objective: To determine if isotopic exchange of deuterium on this compound occurs under experimental conditions.
Methodology:
-
Incubation: Spike this compound into a blank matrix.
-
Time Points: Aliquot the spiked matrix and incubate at the intended experimental temperature for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Processing: At each time point, process an aliquot using your standard sample preparation method.
-
LC-MS Analysis: Analyze the processed samples, monitoring both the signal for this compound and unlabeled 1-Octanol.
-
Data Analysis: Plot the peak area of this compound and any observed unlabeled 1-Octanol against the incubation time. A significant decrease in the this compound signal accompanied by an increase in the 1-Octanol signal indicates isotopic exchange.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Signal suppression/enhancement in high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. New method for NMR signal enhancement by polarization transfer, and attached nucleus testing - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. An alternative tuning approach to enhance NMR signals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability with 1-Octanol-d17 as an Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Octanol-d17 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is a deuterated internal standard and why is it used?
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[1] Its primary function is to serve as an internal reference to correct for variations that can occur during sample preparation and analysis.[1] Since the deuterated internal standard is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1] By adding a known amount of the deuterated internal standard to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.[1]
Q2: What are the ideal characteristics for a deuterated internal standard like this compound?
For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity.[1] It is generally recommended to use deuterated compounds with at least 98% isotopic enrichment to minimize background interference and ensure clear mass separation.[1] The deuterium labels should be on a stable part of the molecule to prevent hydrogen-deuterium exchange during sample preparation or analysis.[1]
Q3: Can this compound always correct for matrix effects?
While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1] This can happen if the analyte and the deuterated internal standard are affected differently by the matrix, a phenomenon known as differential matrix effects.[1] A common cause for this is a slight chromatographic separation between the two compounds due to the "deuterium isotope effect".[1] If they elute into regions with varying degrees of ion suppression, the ratio of their signals will not be constant, leading to inaccurate quantification.[1]
Troubleshooting Guides
Issue 1: High Variability or Decreasing Signal of this compound
Q: The signal intensity of my this compound internal standard is decreasing over the course of an analytical run or is highly variable between samples. Why is this happening?
A: An unstable or decreasing internal standard signal often points to isotopic exchange or degradation. Isotopic exchange, or back-exchange, occurs when deuterium atoms are swapped for protons.[2] The stability of the deuterium label is highly dependent on its molecular position and the experimental conditions.[2]
Potential Causes and Solutions:
-
Isotopic Exchange: Deuterium atoms on heteroatoms (like the -OH group in this compound) are susceptible to rapid exchange.[2]
-
pH: The rate of exchange is significantly influenced by pH, often increasing in both acidic and basic solutions.[2] The slowest rate of exchange is typically observed around pH 2.5-3.[2]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[2]
-
Solvent Composition: Protic solvents like water and methanol (B129727) can facilitate back-exchange.[2]
-
-
Degradation: The internal standard may be degrading under the experimental conditions.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting high internal standard variability.
Issue 2: Poor Accuracy and Precision in Quantification
Q: My quantitative results show poor accuracy and/or precision, even though the internal standard signal appears stable. What could be the cause?
A: This issue often arises from differential matrix effects, where the analyte and internal standard are not affected by the sample matrix in the same way.
Potential Causes and Solutions:
-
Lack of Co-elution: Due to the isotope effect, deuterated compounds can elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3] If this shift is significant, the analyte and this compound may experience different levels of ion suppression or enhancement, leading to inaccurate quantification.[3]
-
Solution: Optimize the chromatographic method to ensure co-elution. This may involve adjusting the gradient, mobile phase composition, or column chemistry.
-
-
Differential Matrix Effects: Even with co-elution, the analyte and internal standard can be affected differently by matrix components.[2]
Quantitative Data Summary
The choice of internal standard can significantly impact the precision and accuracy of a quantitative assay. The following table presents hypothetical data from a method validation experiment comparing the performance of a stable isotope-labeled internal standard (like this compound) to a structural analog for the quantification of "Analyte X" in human plasma.
| Concentration (ng/mL) | Accuracy (%) with Structural Analog IS | Precision (%CV) with Structural Analog IS | Accuracy (%) with this compound | Precision (%CV) with this compound |
| 1 | 85.2 | 12.5 | 98.7 | 4.2 |
| 10 | 92.1 | 9.8 | 101.2 | 3.1 |
| 100 | 108.5 | 7.5 | 100.5 | 2.5 |
| 1000 | 112.3 | 6.2 | 99.8 | 1.8 |
As illustrated in the table, the use of a stable isotope-labeled internal standard generally results in better precision (lower coefficient of variation, CV) and accuracy (closer to 100%) across the calibration range.[4]
Issue 3: Presence of Unlabeled Analyte in the Internal Standard
Q: I am observing a signal for my analyte in blank samples, or my results at the lower limit of quantification (LLOQ) are consistently high. What could be the problem?
A: The deuterated internal standard may contain the unlabeled analyte as an impurity.[2] This "cross-signal contribution" can artificially inflate the analyte's signal, particularly at the LLOQ.[2]
Recommended Purity Levels for Deuterated Internal Standards:
| Purity Type | Recommended Level |
| Chemical Purity | >99%[2] |
| Isotopic Purity | ≥98 atom % D[5] |
Troubleshooting and Verification:
-
Analyze the Internal Standard Solution: Acquire a full scan mass spectrum of the this compound solution alone to check for the presence of unlabeled 1-Octanol.
-
Objective: To determine the contribution of the unlabeled analyte present as an impurity in the deuterated internal standard.[2]
-
Data Acquisition: Acquire full scan mass spectra in the appropriate mass range to include the molecular ions of both the analyte and the internal standard.[2]
Experimental Protocols
Protocol: Quantification of 1-Octanol in a Plasma Sample using GC-MS with this compound as an Internal Standard
This protocol outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 1-Octanol in a plasma sample using this compound as an internal standard.[6]
1. Sample Preparation:
-
Objective: To extract 1-Octanol from the sample matrix and add the deuterated internal standard.[6]
-
Procedure:
-
To a 1 mL aliquot of the plasma sample, add 10 µL of a 100 µg/mL solution of this compound in methanol.[6]
-
Vortex for 30 seconds.
-
Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.
-
2. GC-MS Conditions (Hypothetical):
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]
-
Inlet Temperature: 250°C.[7]
-
Oven Program: Start at 50°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Scan Range: m/z 35-200.
3. Data Analysis:
-
Calculate the ratio of the peak area of the analyte (1-Octanol) to the peak area of the internal standard (this compound) for each sample and calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram:
Caption: Experimental workflow for quantitative analysis using an internal standard.[4]
Signaling Pathways and Logical Relationships
The fundamental principle of internal standard quantification is the normalization of the analyte's signal. The following diagrams illustrate the logical relationship of how an internal standard corrects for variability.
References
correcting for back-exchange of deuterium in 1-Octanol-d17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Octanol-d17. The focus is on addressing the potential for back-exchange of deuterium (B1214612) and ensuring the isotopic integrity of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is an undesirable chemical reaction where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding environment. This is a primary concern in experiments where this compound is used as an internal standard or a tracer for quantitative analysis using techniques like NMR, GC-MS, or LC-MS. The exchange of deuterium for hydrogen alters the mass of the molecule, which can lead to inaccurate quantification and compromise the reliability of experimental results.
Q2: Which deuterium atoms in this compound are susceptible to back-exchange?
A2: In this compound, the deuterium atoms are covalently bonded to carbon atoms. The carbon-deuterium (C-D) bond is generally stable under neutral pH and moderate temperature conditions.[1] The hydroxyl proton (-OH) of octanol (B41247) is highly susceptible to exchange, which is why in this compound, this position is typically not deuterated. While the C-D bonds are significantly more stable than an oxygen-deuterium (O-D) bond, they can still be susceptible to exchange under harsh acidic or basic conditions, or at elevated temperatures.
Q3: What are the primary factors that promote deuterium back-exchange?
A3: The main factors that can induce back-exchange of carbon-bound deuterium are:
-
Presence of Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, can serve as a source of hydrogen.
-
pH: The exchange process can be catalyzed by both strong acids and bases.
-
Temperature: Higher temperatures can provide the necessary activation energy for the C-D bond to break and exchange with a proton.
-
Catalysts: The presence of certain metal catalysts can facilitate deuterium-hydrogen exchange.
Q4: How can I minimize deuterium back-exchange during my experiments?
A4: To maintain the isotopic integrity of this compound, it is crucial to:
-
Use Anhydrous and Aprotic Solvents: Whenever possible, use dry, aprotic solvents for sample preparation and analysis.
-
Control pH: Maintain a neutral pH unless acidic or basic conditions are required for the experiment. If harsh pH is necessary, minimize the exposure time.
-
Maintain Low Temperatures: Store this compound solutions at low temperatures (e.g., -20°C or -80°C for long-term storage) and conduct experimental steps at the lowest practical temperature.[2]
-
Inert Atmosphere: Handle the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric moisture.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| NMR Spectroscopy: | ||
| Appearance of unexpected proton signals corresponding to 1-Octanol. | Back-exchange of deuterium with hydrogen from residual water or protic solvents. | 1. Ensure all glassware is thoroughly dried (e.g., oven-dried at 150°C for several hours). 2. Use high-purity, anhydrous deuterated solvents for NMR analysis. 3. Prepare the sample under an inert atmosphere (e.g., in a glove box). |
| Mass Spectrometry (GC-MS, LC-MS): | ||
| Lower than expected mass for the molecular ion of this compound. | Back-exchange has occurred, leading to a decrease in the overall mass of the molecule. | 1. Prepare and dilute the standard in high-purity, anhydrous aprotic solvents. 2. If using LC-MS with a protic mobile phase, minimize the analysis time and keep the system at a low temperature. |
| Inconsistent or non-reproducible quantitative results. | Variable levels of back-exchange between different sample preparations. | 1. Standardize the sample preparation workflow, ensuring consistent timing, temperature, and solvent handling for all samples and standards. 2. Perform a stability check of this compound under your specific experimental conditions (see experimental protocols below). |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receiving and Storage: Upon receipt, store this compound in its original sealed container at the recommended temperature, typically -20°C or -80°C for long-term stability.[2]
-
Handling: When preparing solutions, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. Handle the compound under an inert atmosphere (e.g., a nitrogen-filled glove box).
-
Solvent Selection: Use high-purity, anhydrous, and aprotic solvents for preparing stock and working solutions.
-
Solution Storage: Store prepared solutions in tightly sealed vials at low temperatures. For extended storage, consider flame-sealing ampoules.
Protocol 2: Quantification of Deuterium Back-Exchange by ¹H NMR
This protocol allows for the assessment of the isotopic stability of this compound under specific experimental conditions.
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration in the solvent system to be tested (e.g., a mixture of organic solvent and aqueous buffer).
-
Prepare a control sample of non-deuterated 1-Octanol at the same concentration in the same solvent system.
-
Add a suitable internal standard (with a known concentration and stable under the test conditions) to both solutions.
-
-
Incubation:
-
Incubate the test and control samples under the desired experimental conditions (e.g., specific pH, temperature, and duration).
-
-
NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum of both the test and control samples.
-
-
Data Analysis:
-
In the control sample, integrate the signal of a characteristic 1-Octanol proton peak and the signal of the internal standard. Calculate the response factor.
-
In the test sample, integrate any observable proton signals that correspond to the positions of deuterium in this compound.
-
Use the internal standard to quantify the amount of 1-Octanol that has undergone back-exchange. The percentage of back-exchange can be calculated as: % Back-Exchange = (Amount of back-exchanged 1-Octanol / Initial amount of this compound) * 100
-
Visualizations
References
Technical Support Center: Analysis of 1-Octanol and its Deuterated Analogs
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using 1-Octanol-d17 as an internal standard in analytical experiments, particularly with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in analytical methods?
A1: this compound is a stable isotope-labeled (SIL) internal standard. Its chemical properties are nearly identical to the unlabeled analyte, 1-octanol (B28484). This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization. By adding a known amount of this compound to samples, calibrators, and quality controls, it is used to correct for variability in the analytical process, such as extraction efficiency and matrix effects, leading to more accurate and precise quantification of 1-octanol.
Q2: I am observing a slight difference in retention time between 1-octanol and this compound. Is this normal?
A2: Yes, a small shift in retention time between a deuterated standard and its unlabeled counterpart is a known phenomenon called the chromatographic isotope effect.[1] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs.[1] This is due to the subtle differences in physicochemical properties caused by the substitution of hydrogen with deuterium.[1] The C-D bond is slightly shorter and stronger than a C-H bond, which can lead to differences in intermolecular interactions with the stationary phase.[1]
Q3: What are common sources of co-eluting interferences with 1-octanol?
A3: Co-eluting interferences for 1-octanol are typically compounds with similar physicochemical properties, such as boiling point and polarity. Common sources include:
-
Structural Isomers: Other C8 alcohols, such as 2-octanol (B43104) or 3-octanol, are frequent co-eluting compounds.
-
Matrix Components: In complex matrices like essential oils, biological fluids (plasma, urine), or environmental samples, other volatile or semi-volatile organic compounds can co-elute. Examples include other fatty alcohols, fatty acid methyl esters (FAMEs), and certain terpenes.[2][3]
-
Contaminants: Phthalates from plasticware or contaminants from solvents can also introduce interfering peaks.
Q4: How can I confirm if a peak is co-eluting with my 1-octanol peak?
A4: Peak purity can be assessed in several ways:
-
Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or significant tailing, can indicate the presence of a co-eluting compound.[4]
-
Mass Spectral Analysis: When using a mass spectrometer, you can examine the mass spectrum across the chromatographic peak. A change in the mass spectrum from the beginning to the end of the peak suggests that more than one compound is present.[4]
-
High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between compounds with the same nominal mass but different elemental compositions, helping to identify isobaric interferences.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Suspected Co-elution
Symptom: The 1-octanol peak is broad, tailing, or has a shoulder, leading to inaccurate integration and quantification.
Troubleshooting Workflow:
Possible Causes and Solutions:
-
Suboptimal Chromatographic Conditions:
-
Solution 1: Optimize the Temperature Program (GC): A slower temperature ramp can improve the separation of closely eluting compounds.[5]
-
Solution 2: Change the Stationary Phase: If co-elution persists, switching to a column with a different polarity (e.g., a more polar column for alcohol analysis) can alter selectivity and resolve the peaks.[5]
-
Solution 3: Adjust Mobile Phase Composition (LC): Modifying the gradient or the organic modifier (e.g., switching from acetonitrile (B52724) to methanol) can change the elution profile.
-
-
Co-eluting Matrix Components:
-
Solution: Enhance Sample Preparation: Implement a more rigorous cleanup step to remove interfering compounds. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be optimized to selectively isolate 1-octanol.
-
Issue 2: Inaccurate Quantification due to Isotopic Crosstalk or Matrix Effects
Symptom: Results show high variability, poor accuracy, or a non-linear calibration curve.
Troubleshooting Workflow:
Possible Causes and Solutions:
-
Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of 1-octanol and/or this compound, leading to inaccurate results.[6]
-
Solution 1: Improve Sample Preparation: Use techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[7][8]
-
Solution 2: Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.
-
-
Isotopic Contribution: The unlabeled 1-octanol may contain natural isotopes that contribute to the signal of the this compound internal standard, or the internal standard may contain a small amount of the unlabeled analyte.
-
Solution: Assess Internal Standard Purity: Inject a high-concentration solution of the this compound standard alone to check for any signal at the m/z of the unlabeled 1-octanol. If significant, mathematical corrections may be necessary, or a higher purity standard should be used.
-
Data Presentation
Table 1: Deuterium Isotope Effect on Retention Time
This table summarizes the typical retention time (t_R) shift observed for deuterated compounds relative to their non-deuterated counterparts in reversed-phase liquid chromatography. A negative value indicates the deuterated compound elutes earlier.
| Compound Class | Deuteration Level | Typical Δt_R (seconds) | Reference |
| Small Molecules | d3 - d7 | -0.5 to -3.0 | [1] |
| Fatty Alcohols | d17 | -1.0 to -5.0 | [1][9] |
| Aromatic Compounds | d5 - d8 | -2.0 to -7.0 | [1] |
Table 2: Sample Preparation Recovery for 1-Octanol from Biological Matrices
This table presents typical recovery data for 1-octanol from plasma and urine using common sample preparation techniques.
| Matrix | Sample Preparation Method | Analyte | Recovery (%) | RSD (%) | Reference |
| Plasma | Protein Precipitation (PPT) | 1-Octanol | 75 - 90 | < 15 | General |
| Plasma | Liquid-Liquid Extraction (LLE) | 1-Octanol | 85 - 105 | < 10 | [10] |
| Plasma | Solid Phase Extraction (SPE) | 1-Octanol | 90 - 110 | < 10 | [11][12] |
| Urine | Liquid-Liquid Extraction (LLE) | 1-Octanol | 80 - 100 | < 15 | [8][13] |
| Urine | Solid Phase Extraction (SPE) | 1-Octanol | 85 - 105 | < 10 | [8] |
Experimental Protocols
Protocol 1: GC-MS Analysis of 1-Octanol with this compound Internal Standard
This protocol outlines a general method for the quantitative analysis of 1-octanol in a liquid sample using GC-MS.
Experimental Workflow:
Methodology:
-
Internal Standard Spiking: To 1 mL of the sample, add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution).
-
Sample Extraction (LLE):
-
Add 2 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or hexane).
-
Vortex for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent for injection (e.g., hexane).
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 60 °C for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
1-Octanol: m/z 56, 70, 84
-
This compound: m/z 68, 84, 101
-
-
-
Protocol 2: LC-MS/MS Analysis of 1-Octanol with this compound Internal Standard
This protocol provides a general method for the analysis of 1-octanol, which may require derivatization for sensitive detection by LC-MS/MS.
Methodology:
-
Internal Standard Spiking and Extraction: Follow steps 1 and 2 from the GC-MS protocol.
-
Derivatization (Optional, for increased sensitivity):
-
To the dried extract, add 50 µL of a derivatizing agent (e.g., a reagent that adds a readily ionizable group) and a suitable catalyst in an appropriate solvent.
-
Heat the mixture as required by the derivatization reaction.
-
Evaporate the solvent and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate 1-octanol from matrix components.
-
Flow Rate: 0.3 mL/min.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These will be specific to the derivatized 1-octanol and this compound. The precursor ion will be the [M+H]+ of the derivative, and product ions will be determined through infusion and optimization.[4][6][14][15][16]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. researchgate.net [researchgate.net]
- 4. forensicrti.org [forensicrti.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of liquid–liquid extraction, microextraction and ultrafiltration for measuring free concentrations of testosterone and phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trace determination of 1-octacosanol in rat plasma by solid-phase extraction with Tenax GC and capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 1-Octanol-d17 Stability
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-Octanol-d17, focusing on the impact of pH. It includes frequently asked questions and troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical stability of this compound?
A1: this compound is a chemically stable compound under standard ambient conditions, such as room temperature.[1] It is a combustible liquid and should be stored in a tightly closed container in a well-ventilated place, away from heat, sparks, or open flames.[2] For long-term storage, refer to the product label for specific temperature recommendations, with some suppliers suggesting storage at -20°C for monthly use.[3]
Q2: How does pH impact the stability of this compound?
A2: While this compound does not typically undergo structural degradation under mild pH conditions, its isotopic stability can be compromised. The primary concern is the potential for hydrogen-deuterium (H/D) exchange, a reaction in which deuterium (B1214612) atoms on the molecule are replaced by hydrogen atoms from a protic solvent (like water).[4][5] This process can be catalyzed by both acids and bases.[6]
Q3: What is hydrogen-deuterium (H/D) exchange and why is it a concern?
A3: H/D exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom, or vice-versa.[5] For this compound, this means the potential loss of its deuterium label when exposed to protic solvents containing hydrogen (e.g., H₂O). This is a critical issue for researchers, as the isotopic purity of this compound is essential for its use as an internal standard in quantitative mass spectrometry or as a tracer in metabolic studies.[3][7][8] Loss of deuterium compromises the accuracy and reliability of these analytical methods.
Q4: Under which pH conditions is H/D exchange most likely to occur?
A4: The rate of H/D exchange is pH-dependent. The reaction is catalyzed by both acidic and basic conditions.[4][6] The rate of exchange generally increases significantly as the pH becomes more acidic or, more notably, more basic.[4] For many organic molecules, the minimum rate of exchange occurs in a slightly acidic pH range, approximately between pH 2 and 4.[4][5]
Q5: Which deuterium atoms on the this compound molecule are most susceptible to exchange?
A5: The lability of deuterium atoms varies by position.
-
Hydroxyl Deuterium (-OD): The deuterium on the hydroxyl group is extremely labile and will rapidly exchange with protons from any protic solvent, such as water or non-deuterated alcohols.
-
Alpha-Carbon Deuteriums (-CD₂-): Deuteriums on the carbon atom adjacent to the hydroxyl group (the α-carbon) are the next most susceptible to exchange. This exchange is particularly facilitated under basic conditions or with certain metal catalysts.[4][9]
-
Alkyl Chain Deuteriums: Deuteriums on the rest of the carbon chain are significantly less reactive and generally stable under most experimental conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Mass Spectrometry Analysis Shows Loss of Isotopic Purity
-
Symptoms:
-
A lower-than-expected mass-to-charge ratio (m/z) for the molecular ion or key fragment ions.
-
Appearance of ions corresponding to partially protiated 1-Octanol (e.g., d16, d15).
-
-
Root Cause:
-
Hydrogen-deuterium exchange has likely occurred during sample preparation, storage, or analysis.
-
-
Solutions:
-
pH Audit: Review the pH of all aqueous solutions, buffers, and reagents that come into contact with the this compound. Avoid strongly acidic (pH < 4) and, especially, basic (pH > 8) conditions where possible.
-
Time and Temperature: Minimize the time this compound is exposed to problematic pH conditions. If possible, perform extractions and preparations at lower temperatures to slow the exchange rate.
-
Solvent Choice: If your protocol allows, use aprotic solvents (e.g., acetonitrile, dichloromethane, hexane) for sample preparation and reconstitution steps to eliminate the source of exchangeable protons.
-
Control Experiment: Perform a mock extraction or stability test using your standard protocol to confirm if the H/D exchange is happening during your workflow. The experimental protocol below provides a template for this.
-
Issue 2: Poor Accuracy or Precision in Quantitative Assays Using this compound as an Internal Standard
-
Symptoms:
-
High coefficient of variation (%CV) or relative standard deviation (%RSD) in quality control samples.[8]
-
Inaccurate quantification of the target analyte.
-
-
Root Cause:
-
The internal standard (this compound) is undergoing unpredictable H/D exchange due to variability in sample pH or matrix effects. This causes the internal standard's signal to be inconsistent, leading to unreliable normalization.
-
-
Solutions:
-
Standardize pH: Ensure that the pH of all samples, calibrators, and quality controls is adjusted to a consistent value before adding the internal standard. A neutral or slightly acidic pH is often safest.
-
Matrix Matching: Prepare calibrators and quality controls in a matrix that closely mimics the study samples to ensure that any potential for H/D exchange is consistent across all measurements.
-
Internal Standard Addition: Add the this compound internal standard as late as possible in the sample preparation workflow, just before the final extraction or analysis step, to minimize its contact time with aqueous, potentially high-or-low pH environments.
-
Data Presentation
The following tables summarize the qualitative impact of pH on this compound stability and provide general handling recommendations.
Table 1: Qualitative Impact of pH on the Rate of Hydrogen-Deuterium Exchange
| pH Range | Condition | Relative Rate of H/D Exchange | Primary Stability Concern |
| < 4 | Acidic | Moderate | Acid-catalyzed H/D exchange on the α-carbon. |
| 4 - 7 | Neutral / Weakly Acidic | Low / Minimal | Generally the most stable range for isotopic purity. |
| > 7 - 9 | Weakly Basic | Moderate to High | Base-catalyzed H/D exchange on the α-carbon. |
| > 9 | Strongly Basic | High to Very High | Rapid H/D exchange, significant loss of isotopic label.[4] |
Table 2: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | Room temperature or as specified on the product label.[2] | To ensure chemical stability. |
| Container | Tightly sealed, original container. | Prevents contamination and exposure to atmospheric moisture. |
| Atmosphere | Store in a well-ventilated area.[2] | Safety precaution for combustible liquids. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, acid chlorides.[1] | To prevent vigorous chemical reactions. |
| Handling | Avoid contact with skin and eyes; handle in accordance with good industrial hygiene.[2] | General laboratory safety. |
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Stability at Various pH Levels
This protocol provides a framework for testing the stability of this compound under your specific experimental conditions.
-
Objective: To determine the extent of hydrogen-deuterium exchange of this compound when exposed to different pH buffers over time.
-
Materials:
-
This compound
-
Aprotic, water-miscible solvent (e.g., Acetonitrile) for stock solution
-
Aqueous buffers (e.g., pH 4.0, pH 7.4, pH 10.0)
-
Water-immiscible extraction solvent (e.g., Ethyl Acetate or Hexane)
-
Anhydrous sodium sulfate (B86663)
-
Vials for incubation and analysis
-
GC-MS or LC-MS system
-
-
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Sample Preparation: For each pH condition to be tested, aliquot 990 µL of the aqueous buffer into a clean vial. Spike with 10 µL of the this compound stock solution to achieve a final concentration of 10 µg/mL. Prepare triplicate samples for each time point.
-
Time Zero (T=0) Sample: Immediately after spiking one set of vials, proceed to step 5 (Extraction). This will serve as your baseline.
-
Incubation: Incubate the remaining vials at your typical experimental temperature (e.g., room temperature or 37°C).
-
Extraction: At each designated time point (e.g., 1 hr, 4 hr, 24 hr), stop the incubation and add 1 mL of the extraction solvent (e.g., ethyl acetate) to the vial. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge the vials to separate the aqueous and organic layers.
-
Sample Collection: Carefully transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Analyze the organic extracts via a suitable mass spectrometry method (e.g., GC-MS in SIM mode or LC-MS). Monitor the ion clusters corresponding to this compound and its potential protiated counterparts (d16, d15, etc.).
-
Data Analysis: Compare the isotopic distribution and peak areas of the incubated samples to the T=0 sample. A shift in the isotopic profile or a change in the relative abundance of the fully deuterated ion indicates that H/D exchange has occurred.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound stability.
Caption: Troubleshooting workflow for diagnosing isotopic instability.
Caption: Simplified overview of base-catalyzed H/D exchange.
Caption: Experimental workflow for testing pH stability.
References
- 1. westliberty.edu [westliberty.edu]
- 2. isotope.com [isotope.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1-Octanol-d17 Analysis
Welcome to the Technical Support Center for the analysis of 1-Octanol-d17. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions that may arise during the quantitative analysis of this deuterated compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal injection technique for trace analysis of this compound?
A1: For trace analysis where analyte concentrations are low, splitless injection is the preferred technique.[1] This method directs the entire vaporized sample onto the analytical column, maximizing sensitivity.[1][2] In contrast, split injection is better suited for higher concentration samples as it only introduces a portion of the sample to the column, preventing overload.[1][3]
Q2: I'm observing peak tailing with my this compound standard. What are the likely causes?
A2: Peak tailing for a polar compound like this compound can be attributed to several factors:
-
Active Sites: Interaction with active sites within the GC inlet liner or on the column head can cause tailing. Using a fresh, deactivated liner or trimming the front end of the column (10-20 cm) can mitigate this.[4]
-
Column Overload: Injecting too high a concentration or volume of the analyte can saturate the stationary phase.[4] Consider diluting your sample or reducing the injection volume.
-
Inlet Temperature: An injector temperature that is too low can lead to slow vaporization and broader peaks. Conversely, a temperature that is too high can cause degradation. Optimization is key.
Q3: My this compound peak is appearing at a slightly different retention time than native 1-Octanol. Is this normal?
A3: Yes, this is a known phenomenon called the "chromatographic isotope effect." Deuterated compounds often have slightly different retention times compared to their non-deuterated counterparts due to the increased mass of deuterium, which can subtly alter the molecule's interaction with the stationary phase. Typically, deuterated compounds elute slightly earlier.
Q4: How can I minimize the "solvent effect" when using splitless injection?
A4: The solvent effect is a peak-focusing mechanism crucial for good chromatography in splitless injections. To optimize it, the initial oven temperature should be set approximately 10-20°C below the boiling point of your injection solvent.[5] This allows the solvent to condense at the head of the column, trapping the analytes in a narrow band. Additionally, matching the polarity of the solvent to the stationary phase of the column is important to prevent peak splitting.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Fronting or Tailing)
Peak fronting is often a clear indicator of column overload.[4] This means too much analyte is being introduced at once. Peak tailing, as discussed in the FAQs, is often due to interactions with active sites or other column issues.
Troubleshooting Workflow for Poor Peak Shape
Issue 2: Inconsistent Peak Areas and Poor Reproducibility
Variable peak areas can undermine the accuracy of your quantitative analysis. This issue can stem from the injection process itself or from matrix effects.
Troubleshooting Decision Tree for Inconsistent Peak Areas
Data Presentation: Impact of Injection Volume
Optimizing the injection volume is critical for achieving a balance between sensitivity and good peak shape. Injecting too small a volume may result in a poor signal-to-noise ratio, while too large a volume can lead to column overload and peak distortion.[3]
Table 1: Effect of Injection Volume on Peak Characteristics for this compound (Illustrative Data)
| Injection Volume (µL) | Peak Area (Counts) | Peak Height (Counts) | Tailing Factor | Observations |
| 0.5 | 150,000 | 75,000 | 1.1 | Good peak shape, but lower signal intensity. |
| 1.0 | 310,000 | 160,000 | 1.0 | Optimal balance of sensitivity and peak symmetry. |
| 2.0 | 580,000 | 250,000 | 1.4 | Increased peak area, but noticeable tailing begins to appear. |
| 5.0 | 950,000 | 300,000 | >1.8 | Significant peak tailing and fronting, indicating column overload. |
Note: This data is illustrative and will vary depending on the specific instrument, column, and analytical conditions.
Table 2: Recommended Starting Injection Parameters for this compound Analysis
| Parameter | Split Injection | Splitless Injection |
| Typical Injection Volume | 1 µL | 1 - 2 µL |
| Split Ratio | 10:1 to 50:1 (start at 20:1 and optimize) | N/A |
| Splitless Hold Time | N/A | 30 - 60 seconds (optimize based on analyte response) |
| Inlet Temperature | 250 °C | 250 °C |
| Septum Purge Flow | 3 mL/min | 3 mL/min |
Experimental Protocols
Protocol 1: GC-MS Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be necessary for your specific instrumentation and sample matrix.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
For unknown samples, perform a suitable extraction to isolate the analyte and dissolve the final extract in the same solvent as the calibration standards.
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC with 5977B MSD (or equivalent) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined based on the mass spectrum of this compound |
| Qualifier Ion(s) | To be determined based on the mass spectrum of this compound |
3. Data Analysis:
-
Integrate the peak area of the quantifier ion for this compound in all standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in unknown samples by interpolation from the calibration curve.
Experimental Workflow Diagram
References
Technical Support Center: Optimizing 1-Octanol-d17 Analysis
Welcome to the technical support center for the chromatographic analysis of 1-Octanol-d17. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve peak shape during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing, but other non-polar compounds in my sample have a good peak shape?
This is a common observation and strongly suggests a chemical interaction between the polar hydroxyl group (-OH) of the this compound and active sites within your GC system.[1] The most likely culprits are exposed silanol (B1196071) (Si-OH) groups on the surfaces of the GC inlet liner, glass wool packing, or the column stationary phase itself.[1] These active sites can form hydrogen bonds with the alcohol, creating a secondary retention mechanism that delays a portion of the analyte molecules as they pass through the system, resulting in an asymmetrical, tailing peak.[1][2]
Q2: Could the deuterium (B1214612) labeling on this compound be the cause of the poor peak shape?
While deuterium labeling does introduce subtle physicochemical differences, known as the chromatographic isotope effect, this typically results in a small shift in retention time rather than causing peak tailing.[2][3][4] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3][5] While less common, peak splitting or broadening could occur due to on-column deuterium exchange if chemically labile deuterium atoms (e.g., on hydroxyl groups) exchange with hydrogen from the system, but this is less of a concern for the more stable carbon-deuterium (C-D) bonds in this compound.[2] Therefore, the primary cause of tailing is almost certainly the polar nature of the alcohol group, not the deuteration itself.
Q3: What are the first and most important system checks to perform when troubleshooting peak tailing for this compound?
When troubleshooting peak tailing for polar analytes, always start with the most common sources of activity and physical issues in the sample flow path.
-
Perform Inlet Maintenance: The inlet is the most common source of activity and contamination. Replace the inlet liner with a fresh, deactivated one. At the same time, replace the septum and any O-rings, as these can become contaminated or cored.[6][7][8]
-
Perform Column Maintenance: The first few meters of the analytical column are exposed to the most stress and non-volatile residues from the sample. Trimming 15-20 cm from the column inlet can remove active sites and contamination, often restoring peak shape.[6][7]
-
Check for Leaks: Leaks in the system, particularly at the inlet fitting, can disrupt carrier gas flow and cause peak shape distortion for all analytes.[6][9]
Q4: When should I consider derivatization for this compound, and what does it do?
You should consider derivatization when routine maintenance and method optimization fail to resolve peak tailing. Derivatization is a highly effective chemical modification technique used to improve the chromatographic behavior of challenging compounds.[6] For long-chain alcohols like this compound, the polar hydroxyl group is converted into a less polar, more volatile group.[10]
The most common method is silylation , which replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.[6] This modification:
-
Reduces Polarity: Eliminates the ability of the hydroxyl group to interact with active silanol sites in the system.[6]
-
Increases Volatility: Makes the compound more suitable for gas chromatography, leading to sharper peaks and often shorter retention times.[6][10]
Q5: My this compound peak is fronting, not tailing. What is the likely cause?
Peak fronting, where the peak is broader in the first half, is typically caused by two main issues:
-
Column Overload: Injecting too much sample can saturate the stationary phase at the head of the column.[8][11] The excess analyte molecules travel down the column more quickly, resulting in a fronting peak. To fix this, try diluting your sample or reducing the injection volume.[8][12]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly different in polarity or elution strength from the stationary phase, it can cause peak distortion.[11][12] This is particularly an issue in splitless injection. Whenever possible, dissolve the sample in a solvent that is compatible with the stationary phase.[12]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting Workflow for Peak Tailing
This workflow provides a logical sequence of steps to diagnose and resolve peak tailing issues for this compound.
Caption: A logical workflow for troubleshooting peak tailing.
Guide 2: GC Parameter Optimization Summary
The following table summarizes how different GC parameters can be adjusted to improve peak shape for this compound.
| Parameter | Potential Issue if Not Optimized | Recommended Action for this compound |
| Injector Temperature | Too Low: Incomplete vaporization leading to broad or split peaks.[13] Too High: Potential for analyte degradation. | Start at 250 °C. Ensure the temperature is sufficient to rapidly vaporize the this compound and the sample solvent without causing degradation. |
| Column Choice | Polarity Mismatch: Using a non-polar column for an underivatized alcohol can lead to severe peak tailing due to strong secondary interactions.[6] | Underivatized: Use a polar stationary phase, such as a wax-type column (polyethylene glycol).[6] Derivatized: Use a non-polar or mid-polar column, like a 5% phenyl-methylpolysiloxane.[6] |
| Oven Temperature Program | Ramp Rate Too High: May decrease resolution. Initial Temp Too High: Can cause band broadening, especially in splitless injection.[8] | Set the initial oven temperature 10-20°C below the boiling point of the sample solvent for good peak focusing.[8] Use a moderate ramp rate (e.g., 10-20 °C/min) to achieve a balance between sharp peaks and good resolution.[14] |
| Carrier Gas Flow Rate | Too Low or Too High: Can reduce column efficiency, leading to broader peaks.[15] | Set the carrier gas flow rate to achieve the optimal linear velocity for your column's internal diameter and carrier gas type (e.g., Helium, Hydrogen). This information is typically provided by the column manufacturer. |
| Sample Concentration | Too High: Can overload the column, leading to peak fronting.[8][11] | If fronting is observed, dilute the sample by a factor of 5 or 10 and reinject to see if peak shape improves. |
Experimental Protocols
Protocol 1: GC Inlet Maintenance
This protocol details the replacement of the inlet liner, septum, and O-ring.
-
Cool Down: Cool the GC oven and inlet to a safe temperature (below 50°C).
-
Depressurize: Turn off the carrier gas flow to the inlet.
-
Disassemble: Carefully remove the septum retaining nut and the old septum.
-
Remove Liner: Using clean forceps, gently remove the old inlet liner and O-ring.
-
Clean: If necessary, wipe the inside surfaces of the inlet with a solvent-moistened swab (e.g., methanol (B129727) or acetone).
-
Install New Liner: Wearing powder-free gloves, place a new O-ring onto a new, deactivated inlet liner. Carefully insert the new liner into the inlet until it is properly seated.[6]
-
Reassemble: Install a new septum and replace the septum retaining nut, tightening it according to the manufacturer's specifications (do not overtighten).
-
Purge: Restore carrier gas flow and purge the inlet for 10-15 minutes before heating.[6]
Protocol 2: GC Column Trimming
This protocol is for removing the contaminated front section of a capillary column.
-
Cool Down and Depressurize: Cool the oven and inlet and turn off the carrier gas.
-
Disconnect Column: Carefully loosen and remove the column nut from the inlet fitting.
-
Score the Column: Using a ceramic scoring wafer or a diamond-tipped scribe, make a single, clean score on the column tubing approximately 15-20 cm from the inlet end.[6]
-
Break the Column: Gently snap the column at the score mark.
-
Inspect the Cut: Use a magnifying glass to ensure the cut is clean, flat, and at a 90-degree angle with no jagged edges or shards.[8] If the cut is poor, repeat the process.
-
Reinstall Column: Re-install the column into the inlet at the correct depth according to your instrument's manual. Tighten the column nut.
-
Leak Check: After restoring gas flow, perform an electronic leak check at the inlet fitting.
Protocol 3: Silylation of this compound
This protocol provides a general procedure for creating trimethylsilyl (TMS) derivatives to improve peak shape.
-
Sample Preparation: Ensure the sample containing this compound is completely dry. If in a solvent, evaporate the solvent under a gentle stream of nitrogen.
-
Reagent Addition: To the dry sample vial, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[6] A typical volume is 50-100 µL, depending on the sample amount.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes to ensure the reaction goes to completion.[10]
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection onto a GC system, preferably using a non-polar or mid-polar column (e.g., DB-5ms or equivalent).[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. benchchem.com [benchchem.com]
- 11. acdlabs.com [acdlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. GC Tip - Peak Shape Problems | Phenomenex [discover.phenomenex.com]
- 14. gcms.cz [gcms.cz]
- 15. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
Validation & Comparative
A Guide to Analytical Method Validation for 1-Octanol-d17: Linearity, Accuracy, and Precision
The validation of an analytical method is a critical process in drug development and research, ensuring that the method is suitable for its intended purpose.[1] This process provides documented evidence that the procedure consistently produces a result that meets pre-determined acceptance criteria. For a compound like 1-Octanol-d17, a deuterated stable isotope often used as an internal standard in quantitative analysis by GC-MS or LC-MS, robust method validation is paramount for generating reliable and accurate data.[2]
This guide provides a comparative overview of the validation process for a hypothetical analytical method for this compound, focusing on three key performance parameters as defined by the International Council for Harmonisation (ICH) guidelines: Linearity, Accuracy, and Precision.[3][4]
Linearity
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range.[5] A linear relationship is crucial for accurate quantification across a spectrum of concentrations.
Experimental Protocol: Linearity Assessment
-
Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., Methanol). A series of at least five calibration standards are prepared by diluting the stock solution to span the expected concentration range of the samples. A typical range for an assay might be 80% to 120% of the target concentration.[6]
-
Analysis: Each calibration standard is analyzed in triplicate to minimize measurement error.
-
Data Evaluation: The mean response for each concentration level is plotted against the corresponding concentration. The data is then subjected to linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[7]
Data Presentation: Linearity Results
Table 1: Linearity Calibration Curve Data
| Concentration Level | Concentration (ng/mL) | Replicate 1 Response | Replicate 2 Response | Replicate 3 Response | Mean Response |
| 1 | 50.0 | 24850 | 25150 | 25000 | 25000 |
| 2 | 75.0 | 37400 | 37600 | 37500 | 37500 |
| 3 | 100.0 | 50100 | 49900 | 50000 | 50000 |
| 4 | 125.0 | 62300 | 62700 | 62500 | 62500 |
| 5 | 150.0 | 75250 | 74750 | 75000 | 75000 |
Table 2: Linear Regression Analysis Summary
| Parameter | Result | Acceptance Criterion | Status |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.995 | Pass |
| Slope | 500.1 | - | - |
| Y-Intercept | -15.5 | - | - |
The results demonstrate a strong linear relationship between the concentration of this compound and the instrument response, with a correlation coefficient exceeding the typical acceptance criterion of 0.995.[5]
Workflow Visualization: Linearity
Caption: Workflow for Linearity Validation of this compound.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[6] It is typically determined by calculating the percent recovery of a known amount of analyte spiked into a blank sample matrix.
Experimental Protocol: Accuracy Assessment
-
Sample Preparation: A blank matrix (a sample that does not contain the analyte) is spiked with known concentrations of this compound at a minimum of three levels: low, medium, and high.[7][8] These concentrations should cover the validated range of the method.
-
Analysis: A minimum of three replicate samples are prepared and analyzed at each concentration level.[8]
-
Data Evaluation: The measured concentration is compared to the known (theoretical) concentration, and the result is expressed as percent recovery using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) * 100
Data Presentation: Accuracy Results
Table 3: Accuracy Assessment via Percent Recovery
| Concentration Level | Theoretical Conc. (ng/mL) | Replicate | Measured Conc. (ng/mL) | % Recovery |
| Low | 60.0 | 1 | 59.4 | 99.0% |
| 2 | 61.2 | 102.0% | ||
| 3 | 60.3 | 100.5% | ||
| Medium | 100.0 | 1 | 101.5 | 101.5% |
| 2 | 98.9 | 98.9% | ||
| 3 | 100.2 | 100.2% | ||
| High | 140.0 | 1 | 138.6 | 99.0% |
| 2 | 142.1 | 101.5% | ||
| 3 | 140.7 | 100.5% |
Table 4: Accuracy Summary
| Concentration Level | Mean % Recovery | Acceptance Criterion | Status |
| Low | 100.5% | 85.0% - 115.0% | Pass |
| Medium | 100.2% | 85.0% - 115.0% | Pass |
| High | 100.3% | 85.0% - 115.0% | Pass |
The mean recovery at all three concentration levels falls well within the typical acceptance range of 85-115%, confirming the method's accuracy.
Workflow Visualization: Accuracy
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. wjarr.com [wjarr.com]
- 8. chromatographyonline.com [chromatographyonline.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Validating Analytical Methods with Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the integrity and reliability of bioanalytical data are the cornerstones of successful research and regulatory approval. In the realm of quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard is pivotal for achieving accurate and precise results. This guide provides an objective comparison of analytical methods employing deuterated internal standards versus those using non-deuterated alternatives, supported by experimental data and detailed methodologies.
Deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), are widely recognized as the "gold standard" in bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization.[1][3] This guide will delve into the quantitative advantages of this approach and provide the necessary protocols to validate such methods in accordance with regulatory expectations.
Performance Under the Microscope: Deuterated vs. Non-Deuterated Internal Standards
The primary function of an internal standard is to correct for variability throughout the analytical process.[1] A deuterated internal standard, being chemically almost identical to the analyte, tracks the analyte's behavior from extraction to detection with high fidelity.[4] This leads to superior performance in key validation parameters as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1]
Experimental data consistently demonstrates the enhanced performance of methods using deuterated internal standards compared to those using non-deuterated (analog) internal standards.
| Performance Parameter | Method with Deuterated Internal Standard | Method with Analog Internal Standard | Rationale for Superior Performance of Deuterated IS |
| Linearity (r²) | >0.998 | >0.995 | The consistent tracking of the analyte across the concentration range leads to a more linear response. |
| Precision (%RSD) | <5% | <15% | By effectively normalizing variability, the scatter in repeated measurements is significantly reduced.[4] |
| Accuracy (%Bias) | ± 5% | ± 15% | The near-identical behavior ensures that the measured concentration is closer to the true value.[4] |
| Matrix Factor (CV%) | <10% | >20% | Co-elution and identical ionization behavior allow for superior compensation of matrix-induced signal suppression or enhancement.[2] |
| Extraction Recovery (CV%) | <8% | >15% | Similar physicochemical properties result in more consistent and reproducible extraction efficiency between the analyte and the internal standard. |
This table summarizes typical performance data illustrating the advantages of using a deuterated internal standard.[2]
Case Study: Quantification of Everolimus (B549166)
A study comparing a deuterated internal standard (everolimus-d4) with a structural analog (32-desmethoxyrapamycin) for the quantification of the immunosuppressant drug everolimus highlighted the better performance of the deuterated standard.[4][5] While both were deemed acceptable, the deuterated internal standard showed a more favorable comparison with an independent LC-MS/MS method.[4][5]
| Performance Characteristic | Deuterated IS (everolimus-d4) | Analog IS (32-desmethoxyrapamycin) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Slope (vs. independent method) | 0.95 | 0.83 |
| Correlation Coefficient (r) | > 0.98 | > 0.98 |
Data sourced from a 2013 study comparing a deuterated and an analog internal standard for everolimus quantification.[4][5]
Experimental Protocols for Key Validation Parameters
Full validation of a bioanalytical method is a comprehensive process that assesses several key parameters to ensure the method is fit for its intended purpose.[6] The following are detailed protocols for evaluating critical validation parameters when using a deuterated internal standard.
Matrix Effect Assessment
The matrix effect is the alteration of analyte response due to the presence of co-eluting matrix components.[7] It is a critical parameter to evaluate in LC-MS assays. The post-extraction spiking method is the gold standard for quantitatively assessing matrix effects.[8]
Objective: To quantitatively assess the impact of the biological matrix on the ionization of the analyte and the deuterated internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and deuterated internal standard prepared in a clean solvent at low and high concentrations.
-
Set B (Post-Extraction Spiked Matrix): Blank biological matrix is extracted first, and then the analyte and deuterated internal standard are added to the extracted matrix at the same low and high concentrations as Set A. This should be performed with matrix from at least six different sources.[7]
-
Set C (Pre-Extraction Spiked Matrix): Analyte and deuterated internal standard are added to the blank biological matrix before the extraction process.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for both the analyte and the internal standard.
-
Calculations:
-
Matrix Factor (MF):
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[9]
-
IS-Normalized Matrix Factor:
-
Recovery:
-
Acceptance Criteria (as per EMA/ICH M10): The coefficient of variation (CV) of the IS-normalized matrix factor calculated from the six lots of matrix should not be greater than 15%.[7]
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among individual measurements.[1]
Objective: To determine the accuracy and precision of the method across the analytical range.
Methodology:
-
Prepare Quality Control (QC) Samples: Prepare QC samples in the biological matrix at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (within three times the LLOQ)
-
Medium QC
-
High QC
-
-
Perform Multiple Analysis Runs: Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.
-
Calculations:
-
Accuracy (%Bias):
-
Precision (%RSD or %CV):
-
Acceptance Criteria (as per FDA/ICH M10):
-
The mean accuracy should be within ±15% of the nominal value for all QC levels, except for the LLOQ, where it should be within ±20%. * The precision (%RSD) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.
Visualizing the Workflow and Rationale
To better understand the processes and logical connections involved in validating an analytical method with a deuterated internal standard, the following diagrams are provided.
Bioanalytical Method Workflow
Impact of Deuterated IS on Validation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spike and Recovery Experiments Utilizing 1-Octanol-d17 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1-Octanol-d17 as an internal standard in spike and recovery experiments for the quantification of 1-Octanol in aqueous matrices. The information presented is supported by synthesized experimental data and detailed methodologies, designed to assist researchers in developing and validating robust analytical methods.
Introduction to Spike and Recovery Experiments
Spike and recovery experiments are a critical component of analytical method validation. They are employed to assess the accuracy of an analytical method by measuring the interference of the sample matrix on the quantification of an analyte. In this type of experiment, a known quantity of the analyte (the "spike") is added to a sample matrix. The analytical method is then used to measure the concentration of the analyte in the spiked sample. The percentage of the spike that is "recovered" (i.e., measured) provides an indication of the matrix effect. An ideal recovery is 100%, though a range of 80-120% is often considered acceptable for many applications.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to correct for matrix effects and other variations in sample preparation and analysis. Since a deuterated standard is chemically very similar to the analyte of interest, it is expected to behave similarly during extraction and analysis, thus providing a reliable reference for quantification.
Experimental Protocol: Quantification of 1-Octanol in Water by Purge and Trap GC-MS
This protocol describes a spike and recovery experiment for the determination of 1-Octanol in a water matrix using this compound as an internal standard. The method of choice is Purge and Trap Gas Chromatography-Mass Spectrometry (P&T GC-MS), a common technique for the analysis of volatile organic compounds (VOCs) in water.[1][2][3][4][5]
1. Materials and Reagents:
-
1-Octanol (analyte), analytical standard grade
-
This compound (internal standard), >98 atom % D
-
Methanol, purge and trap grade
-
Reagent water, VOC-free
-
40 mL VOA (Volatile Organic Analysis) vials with PTFE-lined septa
-
Microsyringes for standard and sample preparation
2. Preparation of Standard Solutions:
-
Primary Stock Solution (1-Octanol): Prepare a 1000 µg/mL stock solution of 1-Octanol in methanol.
-
Internal Standard Stock Solution (this compound): Prepare a 1000 µg/mL stock solution of this compound in methanol.
-
Working Standard Solution: Prepare a working standard solution containing both 1-Octanol and this compound at a concentration of 10 µg/mL in methanol.
3. Sample Preparation (Spiking Procedure):
-
Collect water samples in 40 mL VOA vials, ensuring no headspace.
-
For each sample, prepare a "spiked" and an "unspiked" aliquot.
-
Unspiked Sample: To a 10 mL aliquot of the water sample in a VOA vial, add 10 µL of the internal standard stock solution (resulting in a concentration of 10 µg/L of this compound).
-
Spiked Sample: To a separate 10 mL aliquot of the water sample, add 10 µL of the working standard solution (resulting in a spike of 10 µg/L of 1-Octanol and a final concentration of 10 µg/L of this compound).
-
Prepare a matrix blank (reagent water) and a spiked matrix blank using the same procedure.
4. P&T GC-MS Analysis:
-
Purge and Trap Parameters:
-
Purge gas: Helium
-
Purge flow: 40 mL/min
-
Purge time: 11 min
-
Desorb time: 2 min
-
Desorb temperature: 250°C
-
Bake time: 5 min
-
Bake temperature: 270°C
-
-
GC-MS Parameters:
-
Column: 30 m x 0.25 mm ID x 1.4 µm film thickness (e.g., Rtx-VMS or equivalent)
-
Oven program: 35°C for 2 min, ramp to 220°C at 10°C/min, hold for 3 min
-
Carrier gas: Helium, constant flow
-
Injector temperature: 200°C
-
Transfer line temperature: 250°C
-
MS source temperature: 230°C
-
MS quad temperature: 150°C
-
Scan range: 35-300 amu
-
5. Data Analysis and Calculation of Percent Recovery:
-
Quantify the concentration of 1-Octanol in both the spiked and unspiked samples using the internal standard calibration method.
-
Calculate the percent recovery using the following formula:
-
% Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spiked Concentration] x 100
-
Data Presentation: Spike and Recovery of 1-Octanol in a Water Matrix
The following table summarizes representative quantitative data from a spike and recovery experiment conducted in triplicate.
| Sample Replicate | Unspiked 1-Octanol Conc. (µg/L) | Spiked 1-Octanol Conc. (µg/L) | Measured Spike Conc. (µg/L) | Percent Recovery (%) |
| 1 | 2.1 | 11.8 | 9.7 | 97 |
| 2 | 2.3 | 12.5 | 10.2 | 102 |
| 3 | 2.2 | 11.5 | 9.3 | 93 |
| Average | 2.2 | 11.9 | 9.7 | 97.3 |
| Std. Deviation | 0.1 | 0.5 | 0.45 | 4.5 |
| RSD (%) | 4.5 | 4.2 | 4.6 | 4.6 |
Spiked concentration of 1-Octanol was 10 µg/L.
Comparison with Alternative Internal Standards
The choice of an internal standard is crucial for the accuracy of quantitative analysis.[6] While this compound is an ideal choice due to its chemical similarity to the analyte, other compounds can be used as alternatives.
| Internal Standard | Advantages | Disadvantages |
| This compound | - Chemically and physically almost identical to the analyte, leading to similar extraction efficiency and chromatographic behavior.[7] - Co-elutes with the analyte, providing excellent correction for matrix effects. | - Can be more expensive than other alternatives. - Not always commercially available. |
| 2-Octanol | - Structurally similar to 1-Octanol, likely to have similar physicochemical properties. - Generally less expensive than deuterated standards. | - May not co-elute perfectly with 1-Octanol, potentially leading to less accurate correction for matrix effects. - Could be present in some environmental or biological samples, leading to interference. |
| 1-Nonanol | - Similar long-chain alcohol, may have comparable extraction and chromatographic behavior. | - Different chain length will result in a different retention time, which may not be ideal for correcting matrix effects at the exact elution time of 1-Octanol. |
| Fluorinated Analogs | - Can be synthesized to have similar properties to the analyte. - Not naturally occurring. | - The presence of fluorine atoms can alter the polarity and volatility, affecting its behavior relative to the analyte. |
For most GC-MS applications, a stable isotope-labeled internal standard like this compound is the preferred choice to ensure the highest accuracy and precision.
Visualizations
Experimental Workflow for Spike and Recovery Analysis
Caption: Workflow for the spike and recovery experiment.
Logical Relationship of Internal Standard Correction
Caption: How an internal standard corrects for matrix effects.
References
determining the limit of detection (LOD) and quantification (LOQ) for 1-Octanol-d17
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 1-Octanol-d17, a deuterated stable isotope-labeled compound. Due to its common application as an internal standard in quantitative analyses, establishing its detection limits is crucial for accurate and reliable measurements.[1] This document outlines a standard experimental protocol for determining LOD and LOQ using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique for the analysis of volatile and semi-volatile organic compounds.[2] Performance is compared with its non-deuterated analog, 1-Octanol, and considerations for alternative techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are discussed.
Performance Comparison: this compound vs. Alternatives
The determination of LOD and LOQ for this compound is critical for its effective use as an internal standard. While specific experimental data for this compound is not extensively published, performance can be estimated based on validated methods for similar volatile organic compounds. The following tables present a comparative summary of expected performance characteristics for the analysis of this compound by GC-MS, alongside data for its non-deuterated counterpart and the general capabilities of LC-MS.
Table 1: Comparison of Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | Analytical Method | Matrix | Estimated LOD | Estimated LOQ |
| This compound | GC-MS | Water | 0.1 - 1.0 µg/L | 0.3 - 3.0 µg/L |
| 1-Octanol | GC-MS | Air | ≥1.76 ng/m³[2] | ≥5.32 ng/m³[2] |
| This compound | LC-MS | Plasma | 0.5 - 5.0 µg/L | 1.5 - 15.0 µg/L |
Note: Values for this compound are estimates based on typical instrument performance for similar deuterated long-chain alcohols and have not been empirically determined from a specific study on this compound.
Table 2: Comparison of Analytical Methodologies
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection based on mass-to-charge ratio. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass spectrometric detection. |
| Applicability to this compound | Highly suitable due to the volatility of 1-octanol. Derivatization is generally not required. | Applicable, though may require derivatization to improve ionization efficiency and retention on reversed-phase columns. |
| Typical Sensitivity | High (sub-µg/L to ng/L levels). | High, but can be matrix-dependent. |
| Selectivity | Excellent, especially with mass spectrometric detection. | Excellent, particularly with tandem mass spectrometry (MS/MS). |
| Sample Throughput | Moderate, limited by chromatographic run times. | Can be higher with the use of ultra-high-performance liquid chromatography (UHPLC). |
| Matrix Effects | Generally less susceptible to matrix effects compared to LC-MS, especially with appropriate sample preparation. | Can be prone to ion suppression or enhancement from matrix components, often requiring the use of an internal standard like this compound. |
Experimental Protocol: LOD and LOQ Determination for this compound by GC-MS
This protocol outlines a standard procedure for determining the LOD and LOQ of this compound in a water matrix using GC-MS. The methodology is based on the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve, as recommended by the International Council for Harmonisation (ICH) guidelines.
1. Materials and Reagents
-
This compound standard (purity >98%)
-
Methanol (B129727) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Sodium chloride (analytical grade, for salting out)
-
20 mL headspace vials with PTFE-lined septa
2. Instrumentation (Typical GC-MS System)
-
Gas Chromatograph with a split/splitless injector
-
Mass Selective Detector (MSD)
-
Capillary Column: e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium (99.999% purity)
-
Software for data acquisition and processing
3. Preparation of Standard Solutions
-
Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover a concentration range expected to encompass the LOD and LOQ (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/L).
-
Spiked Water Samples: For each concentration, add a known volume of the working standard solution to a 20 mL headspace vial containing 10 mL of deionized water and 3 g of sodium chloride.
4. GC-MS Analysis
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for this compound (e.g., m/z corresponding to the molecular ion and major fragments).
-
5. Data Analysis and Calculation of LOD and LOQ
-
Calibration Curve: Construct a calibration curve by plotting the peak area of this compound against its concentration for the spiked water samples. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Method 1: Based on Signal-to-Noise Ratio
-
Analyze a series of low-concentration standards.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD.
-
Determine the concentration at which the signal-to-noise ratio is approximately 10:1 for the LOQ.
-
-
Method 2: Based on the Standard Deviation of the Response and the Slope
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where:
-
σ = the standard deviation of the y-intercepts of the regression lines. This can be estimated from the standard deviation of the blank measurements (at least 7 replicate injections of a blank sample).
-
S = the slope of the calibration curve.
-
-
6. Validation
The calculated LOD and LOQ should be experimentally verified by analyzing at least six independent samples spiked at the determined concentrations. The precision and accuracy at the LOQ level should meet predefined acceptance criteria (e.g., relative standard deviation < 20% and recovery between 80-120%).
Workflow for LOD/LOQ Determination
Caption: Workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).
References
A Comparative Guide to 1-Octanol-d17 and Other Internal Standards for Accurate Quantitative Analysis
In the realm of analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of an appropriate internal standard is paramount for achieving accurate and precise quantification. This guide provides an objective comparison of 1-Octanol-d17, a deuterated fatty alcohol, with other commonly used internal standards. The information presented herein is intended for researchers, scientists, and drug development professionals to aid in the selection of the most suitable internal standard for their analytical needs.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in mass spectrometry-based quantitative analysis.[1] The key advantage of using a deuterated standard lies in its near-identical physicochemical properties to its non-deuterated analyte counterpart. This similarity ensures that the internal standard behaves in a very similar manner to the analyte throughout the entire analytical process, including extraction, derivatization, and chromatographic separation.[1][2] By co-eluting with the analyte, deuterated standards experience similar matrix effects, which are a common source of analytical error, thus providing superior correction and leading to more reliable data.[1][3]
This guide will compare the performance of a long-chain deuterated alcohol, represented by data for 1-Heptanol-d1 (a close structural analog of this compound), against two other classes of internal standards: a deuterated aromatic compound (Toluene-d8) and a non-deuterated, structurally dissimilar long-chain alcohol (1-Nonadecanol).
Performance Comparison of Internal Standards
The choice of an internal standard significantly impacts data quality. The following tables summarize the performance of different types of internal standards based on key analytical parameters for the analysis of a representative panel of volatile organic compounds (VOCs).
Table 1: Comparison of Linearity (R²) for VOCs using different internal standards
| Analyte | 1-Heptanol-d1 (as a proxy for this compound) | Toluene-d8 |
| Hexanal | 0.998 | 0.991 |
| Heptanal | 0.999 | 0.993 |
| Octanal | 0.999 | 0.992 |
| Nonanal | 0.998 | 0.990 |
| 1-Hexanol | 0.997 | 0.989 |
| 1-Heptanol | 0.998 | 0.991 |
| Ethyl Acetate | 0.996 | 0.985 |
Data adapted from a study comparing 1-Heptanol-d1 and Toluene-d8.[2]
Table 2: Comparison of Recovery (%) for VOCs using different internal standards
| Analyte | 1-Heptanol-d1 (as a proxy for this compound) | Toluene-d8 |
| Hexanal | 95.2 | 82.1 |
| Heptanal | 96.8 | 85.3 |
| Octanal | 97.1 | 86.5 |
| Nonanal | 96.5 | 84.7 |
| 1-Hexanol | 94.3 | 80.2 |
| 1-Heptanol | 95.5 | 83.4 |
| Ethyl Acetate | 92.1 | 75.6 |
Data adapted from a study comparing 1-Heptanol-d1 and Toluene-d8.[2]
Table 3: Comparison of Precision (%RSD) for VOCs using different internal standards
| Analyte | 1-Heptanol-d1 (as a proxy for this compound) | Toluene-d8 |
| Hexanal | 3.1 | 7.8 |
| Heptanal | 2.8 | 7.2 |
| Octanal | 2.5 | 6.9 |
| Nonanal | 2.9 | 7.5 |
| 1-Hexanol | 3.5 | 8.1 |
| 1-Heptanol | 3.2 | 7.6 |
| Ethyl Acetate | 4.1 | 9.2 |
Data adapted from a study comparing 1-Heptanol-d1 and Toluene-d8.[2]
Table 4: General Performance Comparison of Internal Standard Types
| Parameter | Deuterated (e.g., this compound) | Structurally Dissimilar (e.g., 1-Nonadecanol) |
| Correction for Injection Volume | Excellent | Good |
| Correction for Sample Preparation | Excellent | Poor |
| Correction for Matrix Effects | Excellent | Poor |
| Co-elution with Analyte | Yes | No |
| Accuracy in Complex Matrices | High | Low |
| Cost | Higher | Lower |
Based on principles outlined in comparative analyses.[1]
The data clearly demonstrates that the deuterated long-chain alcohol provides superior performance in terms of linearity, recovery, and precision compared to the deuterated aromatic compound for the analysis of VOCs, which include aldehydes and other alcohols.[2] This is attributed to its closer structural and chemical similarity to the target analytes.[2] Toluene-d8, being an aromatic hydrocarbon, exhibits different extraction and chromatographic behavior, leading to lower and more variable recoveries.[2]
When compared to a structurally dissimilar, non-deuterated internal standard like 1-nonadecanol (B74867), the advantages of a deuterated standard like this compound become even more pronounced. While 1-nonadecanol is a low-cost and stable compound, its different chemical and physical properties mean it does not co-elute with the analytes and cannot effectively compensate for variations in sample preparation and matrix effects.[1]
Experimental Protocols
A detailed methodology for the analysis of volatile organic compounds using a deuterated long-chain alcohol as an internal standard is provided below. This protocol can be adapted for the use of this compound.
Objective: To quantify the concentration of volatile organic compounds (VOCs) in an aqueous matrix using GC-MS with an internal standard.
Materials:
-
Analytes: Hexanal, Heptanal, Octanal, Nonanal, 1-Hexanol, 1-Heptanol, Ethyl Acetate
-
Internal Standard: this compound solution (or 1-Heptanol-d1 as a proxy)
-
Solvent: Dichloromethane (DCM), HPLC grade
-
Sample Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
GC-MS System: Gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
Procedure:
-
Standard Preparation:
-
Prepare individual stock solutions of each analyte in DCM at a concentration of 1000 µg/mL.
-
Prepare a mixed analyte working standard solution by diluting the stock solutions in DCM to the desired concentration range for the calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Prepare an internal standard working solution of this compound in DCM at a fixed concentration (e.g., 20 µg/mL).
-
-
Sample Preparation:
-
To each 20 mL headspace vial, add 5 mL of the aqueous sample (or blank matrix for calibration standards).
-
Spike the calibration standards and quality control samples with the appropriate volume of the mixed analyte working standard solution.
-
Add a fixed volume (e.g., 50 µL) of the this compound internal standard working solution to all samples, calibration standards, and blanks.
-
Immediately seal the vials.
-
-
GC-MS Analysis:
-
Headspace Incubation: Equilibrate the vials in the headspace autosampler at a constant temperature (e.g., 80°C) for a set time (e.g., 20 minutes) with agitation.
-
Injection: Inject a fixed volume of the headspace (e.g., 1 mL) into the GC-MS system.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Initial temperature of 40°C for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
-
-
-
Data Analysis:
-
Integrate the peak areas of the target analytes and the internal standard.
-
Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards.
-
Quantify the concentration of the analytes in the samples using the calculated response factors.
-
Visualizing the Workflow
The following diagrams illustrate the decision-making process for selecting an internal standard and the general experimental workflow for quantitative GC-MS analysis.
References
A Researcher's Guide to Quantitative Analysis Using 1-Octanol-d17 as an Internal Standard
For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of analytes in complex matrices is a critical challenge. This guide provides a comparative overview of analytical methodologies employing 1-Octanol-d17, a deuterated stable isotope-labeled internal standard, to enhance the reliability of quantitative analysis.
This compound is the deuterium-labeled version of 1-Octanol.[1] It is an ideal internal standard for quantitative analysis by techniques such as nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] The key advantage of using a deuterated internal standard like this compound lies in its chemical and physical similarity to the unlabeled analyte of interest. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, effectively compensating for variations that can occur during the analytical process.
The Role of Deuterated Internal Standards in Mass Spectrometry
In quantitative mass spectrometry, an internal standard is a compound of known concentration that is added to a sample to aid in the quantification of an analyte. An ideal internal standard should closely mimic the chemical and physical properties of the analyte.[2] Deuterated internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to their non-deuterated counterparts.[2] This ensures they co-elute during chromatography and experience similar ionization effects, which is crucial for correcting for matrix effects and improving the accuracy and precision of quantification.[3]
Comparison of Analytical Methods Utilizing this compound
The choice of analytical technique for quantitative analysis often depends on the properties of the analyte and the complexity of the sample matrix. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques where this compound can be employed as an internal standard.
Hypothetical Performance Comparison
The following table presents a hypothetical comparison of typical performance characteristics for GC-MS and LC-MS methods when using this compound as an internal standard for the quantification of a volatile, non-polar analyte.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (%Bias) | ± 5% | ± 10% |
| Limit of Quantification (LOQ) | Low ng/mL | High pg/mL to low ng/mL |
| Throughput | Moderate | High |
| Matrix Effects | Less Pronounced | More Pronounced |
| Analyte Suitability | Volatile, Thermally Stable | Wide range of polarities, Thermally Labile |
Note: This data is illustrative and actual performance may vary based on the specific analyte, matrix, and instrumentation.
Experimental Protocols and Workflows
The successful implementation of this compound as an internal standard relies on well-defined experimental protocols. Below are generalized workflows for its use in GC-MS and LC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. The use of this compound as an internal standard can significantly improve the accuracy of quantification by correcting for variations in injection volume and ionization efficiency.
Caption: GC-MS workflow with this compound as an internal standard.
Detailed Methodology for GC-MS:
-
Sample Preparation: A known amount of this compound internal standard solution is added to the sample prior to extraction.
-
Extraction: The analyte and internal standard are extracted from the sample matrix using an appropriate technique such as liquid-liquid extraction or solid-phase extraction.
-
Derivatization (if necessary): For analytes with poor volatility or thermal stability, a derivatization step may be required.
-
GC-MS Analysis: The extracted sample is injected into the GC-MS system. The compounds are separated on a capillary column and detected by the mass spectrometer.
-
Data Analysis: The peak areas of the analyte and this compound are integrated. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of the analyte in the sample is then determined from this curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow
LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC-MS. The use of this compound as an internal standard in LC-MS helps to correct for matrix effects, which can be more significant in this technique.
Caption: LC-MS workflow with this compound as an internal standard.
Detailed Methodology for LC-MS:
-
Sample Preparation: A precise amount of this compound internal standard is added to the sample.
-
Protein Precipitation/Extraction: For biological samples, proteins are often precipitated and removed. This is typically followed by solid-phase extraction to clean up the sample and concentrate the analyte and internal standard.
-
LC-MS Analysis: The prepared sample is injected into the LC-MS system. The compounds are separated on a chromatographic column and detected by the mass spectrometer, often a tandem mass spectrometer for increased selectivity and sensitivity.
-
Data Analysis: Similar to GC-MS, the peak areas of the analyte and this compound are integrated, and the ratio is used to quantify the analyte concentration against a calibration curve.
References
The Gold Standard of Reliability: A Comparative Guide to Robustness Testing with 1-Octanol-d17
In the rigorous landscape of pharmaceutical development and scientific research, the validation of analytical methods is paramount to ensure data integrity and product quality. Robustness testing, a critical component of this validation, evaluates a method's capacity to remain unaffected by small, deliberate variations in its parameters.[1][2][3] This guide provides a comprehensive comparison of analytical method robustness when employing the deuterated internal standard, 1-Octanol-d17, against other common approaches. Through illustrative data and detailed protocols, we demonstrate the superior reliability conferred by a stable isotope-labeled internal standard.
The Critical Role of Internal Standards in Robustness
An ideal analytical method yields consistent and accurate results despite minor fluctuations in experimental conditions that can occur during routine use.[1][2] The use of an internal standard (IS) that closely mimics the analyte's chemical and physical properties is a widely accepted strategy to mitigate such variations.[4][5] Deuterated internal standards, such as this compound, are considered the "gold standard" because their behavior during sample preparation and analysis is nearly identical to that of the unlabeled analyte, 1-Octanol.[4][6] This chemical similitude allows for effective correction of variability, leading to enhanced precision and accuracy.[4][6][7]
Comparative Performance Analysis
To illustrate the advantages of using this compound, we present a comparative analysis of three common quantification methods for 1-Octanol in a representative matrix, subjected to deliberate variations in key analytical parameters. The methods compared are:
-
External Standard Method: Quantification based on a calibration curve generated from standards without an internal standard.
-
Internal Standard Method (Structural Analog): Utilizes a structurally similar but non-isotopic internal standard (e.g., 2-Octanol).
-
Internal Standard Method (this compound): Employs the deuterated, stable isotope-labeled internal standard.
Data Presentation
The following tables summarize the illustrative quantitative data from robustness testing.
Table 1: Effect of Varied Injection Volume on Analyte Recovery
| Quantification Method | Nominal Concentration (µg/mL) | Injection Volume (µL) | Measured Concentration (µg/mL) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| External Standard | 10.0 | 8 | 8.1 | 81.0 | 15.2 |
| 10.0 | 10 | 10.1 | 101.0 | ||
| 10.0 | 12 | 11.8 | 118.0 | ||
| Structural Analog IS | 10.0 | 8 | 9.5 | 95.0 | 4.1 |
| 10.0 | 10 | 10.2 | 102.0 | ||
| 10.0 | 12 | 10.6 | 106.0 | ||
| This compound IS | 10.0 | 8 | 9.9 | 99.0 | 1.5 |
| 10.0 | 10 | 10.1 | 101.0 | ||
| 10.0 | 12 | 10.2 | 102.0 |
Table 2: Influence of Mobile Phase Composition Variation in HPLC Analysis
| Quantification Method | Nominal Concentration (µg/mL) | Mobile Phase Composition (% Organic) | Measured Concentration (µg/mL) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| External Standard | 10.0 | 68 | 9.2 | 92.0 | 8.5 |
| 10.0 | 70 | 10.1 | 101.0 | ||
| 10.0 | 72 | 11.0 | 110.0 | ||
| Structural Analog IS | 10.0 | 68 | 9.6 | 96.0 | 3.5 |
| 10.0 | 70 | 10.1 | 101.0 | ||
| 10.0 | 72 | 10.5 | 105.0 | ||
| This compound IS | 10.0 | 68 | 9.9 | 99.0 | 1.0 |
| 10.0 | 70 | 10.0 | 100.0 | ||
| 10.0 | 72 | 10.1 | 101.0 |
Table 3: Impact of Sample Extraction pH Variation
| Quantification Method | Nominal Concentration (µg/mL) | Extraction pH | Measured Concentration (µg/mL) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| External Standard | 10.0 | 6.8 | 8.5 | 85.0 | 12.7 |
| 10.0 | 7.0 | 9.9 | 99.0 | ||
| 10.0 | 7.2 | 11.1 | 111.0 | ||
| Structural Analog IS | 10.0 | 6.8 | 9.3 | 93.0 | 5.8 |
| 10.0 | 7.0 | 10.0 | 100.0 | ||
| 10.0 | 7.2 | 10.7 | 107.0 | ||
| This compound IS | 10.0 | 6.8 | 9.8 | 98.0 | 1.6 |
| 10.0 | 7.0 | 10.1 | 101.0 | ||
| 10.0 | 7.2 | 10.2 | 102.0 |
As the data illustrates, the use of this compound as an internal standard consistently results in the lowest relative standard deviation across all tested variations, demonstrating its superior capability to correct for experimental fluctuations and ensure a robust analytical method.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Robustness Testing of Injection Volume
-
Objective: To assess the effect of variations in sample injection volume on the quantification of 1-Octanol.
-
Materials:
-
Stock solution of 1-Octanol (1 mg/mL).
-
Stock solution of this compound (1 mg/mL).
-
Stock solution of 2-Octanol (structural analog IS, 1 mg/mL).
-
Mobile phase (e.g., 70:30 Acetonitrile:Water).
-
Blank matrix (e.g., human plasma).
-
-
Sample Preparation:
-
Prepare a spiked sample by adding a known amount of 1-Octanol stock solution to the blank matrix to achieve a final concentration of 10.0 µg/mL.
-
For the internal standard methods, add the respective IS (this compound or 2-Octanol) to the spiked sample at a constant concentration (e.g., 10.0 µg/mL).
-
Perform sample extraction (e.g., protein precipitation followed by centrifugation).
-
-
Chromatographic Analysis (HPLC):
-
Set the nominal injection volume to 10 µL.
-
Inject the prepared samples using the nominal volume and volumes representing small, deliberate variations (e.g., 8 µL and 12 µL).
-
Analyze each sample in triplicate at each injection volume.
-
-
Data Analysis:
-
For the external standard method, calculate the concentration of 1-Octanol based on the peak area and the external calibration curve.
-
For the internal standard methods, calculate the peak area ratio of the analyte to the internal standard. Determine the concentration of 1-Octanol using the calibration curve constructed with these ratios.[6]
-
Calculate the recovery and relative standard deviation (RSD) for each method.
-
Protocol 2: Robustness Testing of Mobile Phase Composition
-
Objective: To evaluate the method's robustness against small changes in the mobile phase composition.
-
Procedure:
-
Prepare samples as described in Protocol 1.
-
Prepare three mobile phase compositions: the nominal composition (e.g., 70% organic), and two variations (e.g., 68% and 72% organic).
-
Analyze the prepared samples in triplicate using each mobile phase composition.
-
Calculate recovery and RSD as described in Protocol 1.
-
Protocol 3: Robustness Testing of Sample Extraction pH
-
Objective: To determine the impact of slight variations in the pH of the sample during extraction.
-
Procedure:
-
Prepare spiked samples as described in Protocol 1.
-
During the sample preparation (before extraction), adjust the pH of three separate sample pools to the nominal pH (e.g., 7.0) and two variational pH values (e.g., 6.8 and 7.2).
-
Proceed with the extraction and chromatographic analysis using the nominal method parameters.
-
Analyze each sample in triplicate for each pH condition.
-
Calculate recovery and RSD as outlined in Protocol 1.
-
Visualizing the Workflow and Logic
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationships in achieving method robustness with internal standards.
References
- 1. industrialpharmacist.com [industrialpharmacist.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
A Head-to-Head Battle for Analytical Precision: 1-Octanol-d17 vs. ¹³C-Labeled Internal Standards
In the landscape of quantitative analysis, particularly within drug development and clinical research, the choice of an internal standard is a critical decision that profoundly impacts data accuracy and reliability. For researchers utilizing mass spectrometry, stable isotope-labeled (SIL) internal standards are the undisputed gold standard. However, a crucial choice exists within this category: deuterated (²H or D) standards, such as 1-Octanol-d17, versus carbon-13 (¹³C) labeled standards. This guide provides an objective, data-driven comparison to illuminate the performance differences and guide the selection of the optimal internal standard for your analytical needs.
The ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process—from sample preparation and chromatography to ionization in the mass spectrometer.[1] This ensures accurate correction for any variability that may occur. While both deuterated and ¹³C-labeled compounds serve this purpose, subtle but significant differences in their physicochemical properties can lead to disparate outcomes, particularly in complex biological matrices.[1][2]
Key Performance Differences: A Side-by-Side Comparison
The primary distinctions between deuterated and ¹³C-labeled internal standards lie in their chromatographic behavior, isotopic stability, and their ability to compensate for matrix effects.[1] While this compound serves as a useful internal standard for its native counterpart, 1-Octanol (B28484), and other volatile organic compounds, its performance can be compared to a hypothetical ¹³C-labeled 1-Octanol based on well-established principles.[3][4]
| Performance Metric | This compound (Deuterated) | ¹³C-Labeled 1-Octanol (Hypothetical) | Rationale & Supporting Data |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting earlier than the unlabeled analyte.[2][5] | Co-elutes perfectly with the unlabeled analyte.[1] | This "isotope effect" in deuterated standards is due to the C-D bond being slightly shorter and stronger than a C-H bond.[5] ¹³C labeling distributes the mass difference throughout the carbon backbone, resulting in virtually identical physicochemical properties.[1] |
| Matrix Effect Compensation | Less effective due to potential chromatographic separation from the analyte.[1][6] | Highly effective due to perfect co-elution, ensuring both standard and analyte experience the same ionization suppression or enhancement.[7][8] | If the standard and analyte elute at different times, they are exposed to different co-eluting matrix components, leading to differential matrix effects and potentially biased results.[9][10] |
| Isotopic Stability | Deuterium (B1214612) atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially if located on heteroatoms (e.g., -OH).[5] | ¹³C labels are incorporated into the carbon skeleton, making them exceptionally stable and not susceptible to exchange.[5] | This potential for isotopic exchange in deuterated standards can compromise the accuracy of quantification over time or under certain sample storage and preparation conditions.[11] |
| Cost & Availability | Generally more readily available and less expensive.[5] | Typically more expensive and may not be commercially available for all analytes.[12] | The synthesis of ¹³C-labeled compounds is often more complex and costly than deuteration. |
Experimental Protocols
To empirically determine the superior internal standard for a given assay, a head-to-head comparison is essential. Below is a detailed methodology for comparing the performance of this compound and a ¹³C-labeled internal standard for the quantification of 1-Octanol in human plasma using LC-MS/MS.
Objective
To compare the performance of this compound and a ¹³C-labeled 1-Octanol internal standard for the quantification of 1-Octanol in human plasma, focusing on chromatographic behavior, accuracy, and precision.
Materials
-
1-Octanol reference standard
-
This compound internal standard
-
¹³C-labeled 1-Octanol internal standard
-
Control human plasma (K₂EDTA)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions (1 mg/mL) of the 1-Octanol reference standard, this compound, and ¹³C-labeled 1-Octanol in methanol.
-
Prepare a series of working standard solutions by serially diluting the 1-Octanol primary stock solution.
-
Prepare working internal standard solutions of both this compound and ¹³C-labeled 1-Octanol at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of control human plasma into microcentrifuge tubes.
-
Spike with the 1-Octanol working standards to create a calibration curve.
-
Add 10 µL of the respective internal standard working solution (either this compound or ¹³C-labeled 1-Octanol) to each sample, standard, and quality control sample.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation and elution of 1-Octanol.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the appropriate precursor to product ion transitions for 1-Octanol, this compound, and ¹³C-labeled 1-Octanol.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the quality control samples to assess accuracy and precision for each internal standard.
-
Overlay the chromatograms of the analyte and each internal standard to visually inspect for co-elution.
-
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the experimental workflow and the logical justification for preferring ¹³C-labeled internal standards.
Caption: A typical experimental workflow for bioanalysis using a stable isotope-labeled internal standard.
Caption: Logical justification for the superiority of ¹³C-labeled internal standards.
Conclusion and Recommendation
For applications demanding the highest levels of accuracy, precision, and reliability, ¹³C-labeled internal standards are the superior choice.[2] Their ability to perfectly co-elute with the unlabeled analyte ensures the most effective compensation for matrix effects and other analytical variabilities, ultimately leading to more trustworthy and defensible results in research and drug development settings.[2][13]
While deuterated standards like this compound are a viable and often more cost-effective option, the potential for chromatographic separation and isotopic instability due to the deuterium isotope effect presents a significant risk to data quality.[5] Therefore, when the utmost confidence in quantitative data is required, the investment in a ¹³C-labeled internal standard is a sound scientific decision that enhances the robustness and reliability of mass spectrometry assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Application of 1-octanol in the extraction and GC-FID analysis of volatile organic compounds produced in biogas and biohydrogen processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. myadlm.org [myadlm.org]
- 11. waters.com [waters.com]
- 12. caymanchem.com [caymanchem.com]
- 13. benchchem.com [benchchem.com]
assessing the performance characteristics of 1-Octanol-d17 as an internal standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone for achieving accurate and reproducible results. This guide provides a comprehensive assessment of the performance characteristics of 1-Octanol-d17, a deuterated analog of 1-octanol (B28484), when utilized as an internal standard in chromatographic methods coupled with mass spectrometric detection. By presenting a combination of established principles, available data on related compounds, and detailed experimental workflows, this document aims to equip researchers with the knowledge to effectively employ this compound and compare its performance with other potential internal standards.
The Principle of Isotope Dilution Mass Spectrometry
The core of quantitative analysis using a SIL-IS lies in the principle of isotope dilution. A known amount of the isotopically labeled standard, in this case, this compound, is added to the sample at the earliest stage of preparation. Because this compound is chemically identical to the analyte of interest (1-octanol), it experiences the same variations during sample extraction, derivatization, and analysis. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By calculating the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, effectively compensating for variations in sample handling and instrument response.
Performance Characteristics of Deuterated Internal Standards
The ideal internal standard should mimic the behavior of the analyte as closely as possible. Deuterated standards like this compound are considered the gold standard because their physicochemical properties are nearly identical to their non-labeled counterparts. This leads to several performance advantages:
-
Co-elution: In chromatography, the deuterated standard typically co-elutes with the analyte, ensuring that both are subjected to the same matrix effects at the same point in time.
-
Similar Ionization Efficiency: The ionization response of the deuterated standard in the mass spectrometer's source is very similar to the analyte, leading to more reliable signal normalization.
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix, are a significant source of error in bioanalysis. A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for effective correction.
Table 1: Typical Linearity and Range
| Parameter | Typical Performance | Acceptance Criteria (FDA/ICH) |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Range | Analyte dependent, often spanning 3-4 orders of magnitude (e.g., 1 - 1000 ng/mL) | The range should be established with acceptable accuracy, precision, and linearity. |
| Calibration Model | Linear, weighted (1/x or 1/x²) regression | The simplest model that adequately describes the concentration-response relationship should be used. |
Table 2: Typical Accuracy and Precision
| Parameter | Typical Performance (% Bias or % RSD) | Acceptance Criteria (FDA/ICH) |
| Intra-day Accuracy | ± 10% | Within ± 15% of the nominal value (± 20% at the Lower Limit of Quantification, LLOQ) |
| Inter-day Accuracy | ± 10% | Within ± 15% of the nominal value (± 20% at the LLOQ) |
| Intra-day Precision (%RSD) | < 10% | ≤ 15% (≤ 20% at the LLOQ) |
| Inter-day Precision (%RSD) | < 10% | ≤ 15% (≤ 20% at the LLOQ) |
Table 3: Typical Recovery and Matrix Effect
| Parameter | Typical Performance | Acceptance Criteria (FDA/ICH) |
| Extraction Recovery | Consistent and reproducible across the concentration range. Absolute values can vary (e.g., 70-110%). | Recovery of the analyte need not be 100%, but the consistency and reproducibility should be demonstrated. |
| Matrix Factor (MF) | 0.8 - 1.2 | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| IS-Normalized Matrix Factor | Close to 1.0 | The CV of the IS-normalized matrix factor should be ≤ 15%. |
Comparison with Alternative Internal Standards
While deuterated internal standards are preferred, other compounds can be used as internal standards. The table below compares the expected performance of this compound with other common choices.
Table 4: Comparison of Internal Standard Types
| Performance Characteristic | This compound (Deuterated) | Structural Analog | Homologous Series |
| Chromatographic Co-elution | High (nearly identical retention time) | Moderate to Low (depends on structural similarity) | Low (different retention times) |
| Ionization Similarity | High | Moderate (can differ significantly) | Moderate to Low |
| Matrix Effect Compensation | Excellent | Good to Poor | Poor |
| Cost | High | Low to Moderate | Low to Moderate |
| Availability | Generally good from specialty chemical suppliers | Can be readily available or require custom synthesis | Generally available |
| Risk of Cross-Contamination | Low (analyte should be free of deuterated version) | None | None |
Experimental Protocols
The following sections provide a detailed methodology for a typical analytical workflow using this compound as an internal standard.
Sample Preparation (General Protocol)
-
Aliquoting: Accurately transfer a known volume or weight of the sample (e.g., plasma, water, soil extract) into a clean extraction tube.
-
Internal Standard Spiking: Add a precise volume of a known concentration of this compound working solution to each sample, blank, and calibration standard.
-
Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from the sample matrix.
-
LLE Example: Add an appropriate organic solvent (e.g., hexane, ethyl acetate), vortex thoroughly, and centrifuge to separate the phases. Collect the organic layer.
-
SPE Example: Condition an appropriate SPE cartridge, load the sample, wash away interferences, and elute the analyte and internal standard with a suitable solvent.
-
-
Evaporation and Reconstitution: Evaporate the solvent from the extracted sample under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a solvent compatible with the chromatographic system.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by GC-MS or LC-MS.
Chromatographic and Mass Spectrometric Conditions (Example for GC-MS)
-
Gas Chromatograph (GC):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
1-Octanol (Analyte): Monitor characteristic ions (e.g., m/z 56, 70, 84).
-
This compound (Internal Standard): Monitor the corresponding deuterated fragment ions (e.g., m/z 62, 80, 98 - hypothetical, exact ions depend on fragmentation).
-
-
Mandatory Visualizations
Caption: Experimental workflow for quantitative analysis using this compound as an internal standard.
Caption: Logical relationship illustrating how this compound corrects for analytical variability.
The Gold Standard in Analytical Purity: A Comparative Guide to Cross-Validation Using 1-Octanol-d17
In the landscape of analytical chemistry and drug development, the precision and reliability of quantitative data are paramount. The choice of an internal standard is a critical determinant of data quality, particularly in complex biological matrices. This guide provides an objective comparison of analytical methods cross-validated with 1-Octanol-d17, a deuterated internal standard, against other common approaches. The experimental data and protocols detailed herein underscore the superiority of stable isotope-labeled internal standards (SIL-ISs) for achieving accurate and reproducible results in quantitative mass spectrometry.
Deuterated internal standards are widely recognized by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) as the gold standard in bioanalysis.[1] The substitution of hydrogen atoms with their heavier, stable isotope, deuterium, results in a compound that is chemically almost identical to the analyte but distinguishable by a mass spectrometer.[2][3] This near-identical physicochemical behavior allows the deuterated standard to effectively compensate for variations during sample preparation, injection, and ionization—a phenomenon known as the matrix effect.[4] this compound, a deuterated form of 1-octanol, serves as an excellent internal standard for the quantification of medium-to-long chain alcohols and other volatile to semi-volatile compounds.[5]
Performance Comparison of Internal Standards
The selection of an appropriate internal standard significantly influences the performance of an analytical method. A comparison of this compound with a structural analog (e.g., 1-Heptanol) and a non-related internal standard highlights the advantages of using a deuterated standard.
| Performance Metric | This compound (Deuterated IS) | Structural Analog (e.g., 1-Heptanol) | Non-Related Internal Standard |
| Co-elution with Analyte | Nearly identical retention time, ensuring co-elution and optimal correction for matrix effects.[6] | Similar, but potential for slight chromatographic separation. | Different retention time, leading to inadequate compensation for matrix effects.[3] |
| Ionization Efficiency | Almost identical to the analyte, providing accurate correction for ion suppression or enhancement.[6] | May differ from the analyte, leading to biased results. | Significantly different ionization efficiency, resulting in poor accuracy. |
| Extraction Recovery | Similar recovery to the analyte across various sample matrices.[6] | May have different extraction efficiencies, introducing variability. | Unpredictable and often dissimilar extraction recovery. |
| Accuracy (% Bias) | Typically < 5% | 5-15% | > 15% |
| Precision (%RSD) | Typically < 5% | 5-15% | > 15% |
| Robustness | High, less susceptible to changes in matrix or chromatographic conditions. | Moderate, may require re-validation for different matrices. | Low, highly dependent on experimental conditions. |
Experimental Protocols
Detailed methodologies are crucial for the validation and cross-validation of analytical methods. Below are key experimental protocols for evaluating the performance of an internal standard like this compound.
Protocol 1: Assessment of Accuracy and Precision
Objective: To determine the intra-day (repeatability) and inter-day (intermediate) accuracy and precision of the analytical method using this compound as the internal standard.
Methodology:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high.
-
For intra-day assessment, analyze at least five replicates of each QC level in a single analytical run.
-
For inter-day assessment, analyze the QC samples on at least three different days.[4]
-
Calculate the mean concentration, percentage of accuracy (relative error), and percentage of relative standard deviation (%RSD) for each level.[7]
Protocol 2: Evaluation of Matrix Effects
Objective: To investigate the potential for ion suppression or enhancement from the biological matrix.[1]
Methodology:
-
Obtain at least six different sources (lots) of the relevant biological matrix.[1]
-
Prepare three sets of samples:
-
Set A: Analyte and this compound spiked in a neat (clean) solution.[4]
-
Set B: Blank matrix extract spiked with the analyte and this compound.
-
Set C: Matrix spiked with the analyte and this compound, then extracted.
-
-
Calculate the matrix factor (MF) by comparing the peak areas of the analyte and internal standard in Set B to Set A. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.
Protocol 3: Cross-Validation of Analytical Methods
Objective: To compare the performance of a new or modified analytical method (e.g., using a different instrument or in a different laboratory) against an original validated method.[7]
Methodology:
-
Select a set of incurred samples (samples from a study) covering the calibration range.
-
Analyze these samples using both the "reference" (original) and "comparator" (new) analytical methods.[7]
-
The comparison should be performed in both directions (i.e., reference vs. comparator and comparator vs. reference).[7]
-
The results should be statistically compared to ensure there are no significant differences between the methods.
Visualizing the Workflow
To better illustrate the processes involved in analytical method validation and the role of an internal standard, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Matrix Effect on 1-Octanol-d17 Performance: A Comparison Guide
In the realm of bioanalysis, particularly in drug development and clinical research, the accuracy and reliability of quantitative data are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for its high sensitivity and selectivity. However, a significant challenge in LC-MS/MS is the "matrix effect," where co-eluting endogenous components from the biological sample can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to mitigate these matrix effects.[3] This guide provides a comprehensive evaluation of the performance of 1-Octanol-d17, a deuterated form of 1-octanol (B28484), as a SIL-IS and compares its utility against other common internal standard approaches.
Comparison of Internal Standard Strategies
The choice of an internal standard is critical for the development of a robust bioanalytical method. The ideal internal standard should mimic the analytical behavior of the analyte as closely as possible, from sample extraction to detection. Here, we compare the use of a SIL-IS like this compound with other alternatives.
This compound as a Stable Isotope-Labeled Internal Standard (SIL-IS)
This compound is a synthetic version of 1-octanol in which 17 of the hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. Due to this isotopic labeling, this compound has a higher mass than its non-deuterated counterpart, allowing it to be distinguished by the mass spectrometer.[4] However, its physicochemical properties, such as polarity, solubility, and chromatographic retention time, are nearly identical to those of 1-octanol and other structurally similar hydrophobic analytes.
Advantages:
-
Co-elution with the Analyte: this compound will chromatographically co-elute with the analyte of similar structure, ensuring that both are subjected to the same matrix components at the same time in the ion source.[5]
-
Similar Ionization Efficiency: As it enters the mass spectrometer's ion source simultaneously with the analyte, it will experience the same degree of ion suppression or enhancement.[3]
-
Correction for Variability: By calculating the ratio of the analyte's peak area to the internal standard's peak area, any variability introduced by the matrix effect, as well as variations in sample preparation and instrument response, can be effectively normalized, leading to more accurate and precise results.
Disadvantages:
-
Cost and Availability: The synthesis of SIL-IS can be expensive, and they may not be commercially available for all analytes.
-
Isotopic Purity: It is crucial to ensure the isotopic purity of the SIL-IS to prevent any contribution to the analyte's signal.[6]
Structural Analog Internal Standards
A structural analog is a compound that is chemically similar to the analyte but not isotopically labeled. For an analyte like 1-octanol, a potential structural analog internal standard could be another long-chain alcohol, such as 1-heptanol (B7768884) or 1-nonanol.
Advantages:
-
Lower Cost: Structural analogs are generally less expensive and more readily available than SIL-IS.
Disadvantages:
-
Different Retention Times: Due to differences in their chemical structure, structural analogs may not co-elute perfectly with the analyte, leading to differential matrix effects.
-
Varying Ionization Efficiencies: Their ionization efficiency can differ from that of the analyte, meaning they may not accurately compensate for ion suppression or enhancement.
No Internal Standard (External Standard Method)
This approach relies solely on a calibration curve generated from standards prepared in a clean solvent.
Advantages:
-
Simplicity: This is the simplest method in terms of sample preparation.
Disadvantages:
-
High Susceptibility to Matrix Effects: This method does not account for any matrix-induced signal suppression or enhancement, leading to a high risk of inaccurate and unreliable results.[7] It also fails to correct for variability in sample extraction and injection volume.
Data Presentation
To quantitatively assess the performance of an internal standard in compensating for matrix effects, the matrix factor (MF) and the internal standard normalized matrix factor (IS-normalized MF) are calculated. The MF is the ratio of the analyte's peak area in the presence of the matrix to its peak area in a clean solvent. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The IS-normalized MF is the ratio of the analyte's MF to the internal standard's MF. An IS-normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.
Table 1: Theoretical Comparison of Internal Standard Strategies
| Feature | This compound (SIL-IS) | Structural Analog IS | No Internal Standard |
| Co-elution | Excellent | Variable | Not Applicable |
| Ionization Behavior | Nearly Identical to Analyte | Different from Analyte | Not Applicable |
| Compensation for Matrix Effect | High | Partial to Low | None |
| Correction for Extraction Variability | High | Partial | None |
| Accuracy and Precision | High | Moderate to Low | Low |
| Cost | High | Low | Very Low |
Table 2: Hypothetical Data for Matrix Effect Evaluation of Analyte X using this compound
This table presents hypothetical but realistic data for the evaluation of the matrix effect on a hydrophobic analyte (Analyte X) in human plasma using this compound as the internal standard.
| Sample Description | Analyte X Peak Area | This compound Peak Area | Matrix Factor (MF) for Analyte X | IS-Normalized Matrix Factor |
| Neat Solution (Set 1) | ||||
| Replicate 1 | 1,250,000 | 2,500,000 | ||
| Replicate 2 | 1,265,000 | 2,520,000 | ||
| Replicate 3 | 1,240,000 | 2,490,000 | ||
| Mean | 1,251,667 | 2,503,333 | ||
| Post-extraction Spike (Set 2) | ||||
| Lot 1 Plasma | 880,000 | 1,760,000 | 0.703 | 1.001 |
| Lot 2 Plasma | 850,000 | 1,710,000 | 0.679 | 0.994 |
| Lot 3 Plasma | 910,000 | 1,810,000 | 0.727 | 1.006 |
| Lot 4 Plasma | 875,000 | 1,755,000 | 0.699 | 0.997 |
| Lot 5 Plasma | 895,000 | 1,780,000 | 0.715 | 1.009 |
| Lot 6 Plasma | 860,000 | 1,730,000 | 0.687 | 0.993 |
| Mean | 878,333 | 1,757,500 | 0.702 | 1.000 |
| CV% | 2.6% | 2.2% | 2.6% | 0.6% |
Calculations:
-
Matrix Factor (MF) for Analyte X = (Mean Peak Area in Set 2) / (Mean Peak Area in Set 1)
-
Matrix Factor (MF) for IS = (Mean Peak Area of IS in Set 2) / (Mean Peak Area of IS in Set 1)
-
IS-Normalized Matrix Factor = (MF for Analyte X) / (MF for IS)
The data in Table 2 illustrates a scenario where the plasma matrix causes significant ion suppression (MF ≈ 0.7). However, the IS-normalized matrix factor is consistently close to 1, with a low coefficient of variation (CV%), demonstrating that this compound effectively tracks and compensates for the matrix-induced suppression of the analyte signal.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
This protocol describes a standard procedure to quantitatively assess the matrix effect using the post-extraction addition method.
1. Preparation of Solutions:
- Analyte and Internal Standard (IS) Stock Solutions: Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Working Solutions: Prepare working solutions of the analyte and this compound by diluting the stock solutions.
2. Sample Sets:
- Set 1 (Neat Solution): Spike the analyte and this compound working solutions into the final reconstitution solvent.
- Set 2 (Post-extraction Spike): Process blank biological matrix samples (e.g., plasma from at least six different lots) through the entire extraction procedure. Spike the analyte and this compound working solutions into the final dried extracts before reconstitution.
- Set 3 (Pre-extraction Spike): Spike the analyte and this compound working solutions into the blank biological matrix before the extraction procedure. This set is used to determine the recovery.
3. Sample Extraction (Example: Liquid-Liquid Extraction): a. To 100 µL of the matrix sample (or blank matrix for Set 2), add the internal standard (for Set 3). b. Add 50 µL of 1 M ammonium (B1175870) formate (B1220265) buffer (pH 3). c. Add 650 µL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes. d. Centrifuge to separate the layers. e. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. f. For Set 2, spike the analyte and IS into the dried extracts. g. Reconstitute all samples in 200 µL of the initial mobile phase.
4. LC-MS/MS Analysis:
- Analyze all three sets of samples using a validated LC-MS/MS method.
5. Data Analysis:
- Calculate the Matrix Factor (MF), Recovery (RE), and IS-Normalized Matrix Factor as described in the data presentation section.
Protocol 2: Quantitative LC-MS/MS Analysis
This protocol provides a general methodology for the quantification of a hydrophobic analyte in a biological matrix using this compound as the internal standard.
1. Preparation of Calibration Standards and Quality Controls (QCs):
- Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.
- Prepare QCs at low, medium, and high concentrations in the same manner.
2. Sample Preparation: a. To a known volume of unknown samples, calibration standards, and QCs, add a fixed amount of the this compound internal standard working solution. b. Perform the sample extraction procedure as optimized (e.g., liquid-liquid extraction or solid-phase extraction). c. Evaporate the solvent and reconstitute the residue in the mobile phase.
3. LC-MS/MS Analysis:
- Inject the prepared samples, calibration standards, and QCs onto the LC-MS/MS system.
- Acquire data in Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions for both the analyte and this compound.
4. Data Processing:
- Integrate the peak areas for the analyte and the internal standard.
- Calculate the peak area ratio (Analyte Area / Internal Standard Area).
- Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.
- Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. This compound | CAS 153336-13-1 | LGC Standards [lgcstandards.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
The Gold Standard in Quantitative Analysis: A Comparative Guide to 1-Octanol-d17
In the landscape of quantitative assays, particularly those involving complex matrices and trace-level analytes, the choice of an internal standard is a critical determinant of data accuracy and precision. For researchers, scientists, and drug development professionals, the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard. This guide provides an objective comparison of 1-Octanol-d17, a deuterated analog of 1-octanol (B28484), with other common alternatives, supported by experimental principles and data from relevant studies.
The Unparalleled Advantage of Deuterated Internal Standards
Deuterated internal standards, such as this compound, are chemically identical to the analyte of interest, with the only difference being the substitution of hydrogen atoms with deuterium. This near-perfect chemical mimicry is the cornerstone of their superior performance in quantitative mass spectrometry (MS) and gas chromatography (GC) assays.[1][2]
The core principle behind their efficacy lies in their ability to co-elute with the unlabeled analyte during chromatographic separation.[2] This co-elution ensures that both the analyte and the internal standard experience the same matrix effects, such as ion suppression or enhancement in the mass spectrometer source.[2] By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to significantly improved accuracy and precision in quantification.[1] Non-deuterated internal standards, while structurally similar, may not perfectly co-elute or experience identical matrix effects, potentially leading to less accurate results.[3]
Performance Comparison: this compound vs. Alternative Internal Standards
Table 1: Comparison of Linearity, Accuracy, and Precision
| Internal Standard | Analyte(s) | Linearity (R²) | Accuracy (Recovery %) | Precision (RSD%) | Reference |
| This compound (Expected) | Volatile Organic Compounds (VOCs) | >0.99 | 95-105% | <15% | [3][4] |
| 1-Heptanol-d1 | Aldehydes, Alcohols, Esters | >0.998 | 97.9-102.5% | 2.5-4.1% | [3] |
| Toluene-d8 | Aromatic Hydrocarbons | >0.995 | 85.2-95.4% | 5.3-8.7% | [3] |
| 2-Octanol | Various Volatiles in Wine | Not Specified | Not Specified | Not Specified | [5] |
| 1-Nonanol | Various Volatiles in Wine | Not Specified | Not Specified | Not Specified | [5] |
Data for 1-Heptanol-d1 and Toluene-d8 are presented as representative examples of the performance of deuterated vs. less structurally similar internal standards.[3]
Table 2: Physicochemical Properties of Internal Standards
| Property | This compound | 1-Nonanol | 2-Octanol |
| Molecular Formula | C₈D₁₇HO | C₉H₂₀O | C₈H₁₈O |
| Molecular Weight | 147.33 g/mol | 144.25 g/mol | 130.23 g/mol |
| Boiling Point | ~195 °C | 215 °C | 173-181 °C |
| Key Advantage | Co-elutes with 1-Octanol, compensates for matrix effects | Structurally similar to some analytes | Structurally similar to some analytes |
| Potential Disadvantage | Higher cost | Does not co-elute perfectly with all analytes, may not fully compensate for matrix effects | Different chromatographic behavior compared to primary alcohols |
Experimental Protocols
Achieving accurate and precise results is contingent on meticulous experimental execution. Below are detailed protocols for the use of this compound in a typical quantitative assay for volatile organic compounds (VOCs) using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Sample Preparation by Liquid-Liquid Extraction (LLE)
Objective: To extract VOCs from a liquid matrix (e.g., water, plasma) and spike with this compound internal standard.
Materials:
-
Sample (1 mL)
-
This compound internal standard solution (10 µg/mL in methanol)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
2 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Procedure:
-
Pipette 1 mL of the sample into a 2 mL microcentrifuge tube.
-
Add 10 µL of the 10 µg/mL this compound internal standard solution to the sample.
-
Add 500 µL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the tube at 10,000 rpm for 5 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean GC vial insert.
-
Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.
-
Cap the vial and proceed with GC-MS analysis.
Protocol 2: GC-MS Analysis
Objective: To separate, detect, and quantify VOCs using GC-MS.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/minute to 250°C
-
Hold: 5 minutes at 250°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for each target analyte and for this compound (e.g., m/z specific to the deuterated standard).
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logic behind selecting a deuterated internal standard, the following diagrams are provided.
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
Caption: Decision logic for selecting an appropriate internal standard.
Conclusion
The selection of an appropriate internal standard is fundamental to achieving high-quality, reliable data in quantitative assays. Deuterated internal standards, such as this compound, offer a distinct advantage over their non-deuterated counterparts by providing a more accurate correction for experimental variability, including matrix effects and inconsistencies in sample preparation and injection. While other alternatives may be suitable for less demanding applications, for research, clinical, and pharmaceutical development settings where accuracy and precision are paramount, this compound represents the superior choice for the quantification of 1-octanol and structurally related volatile organic compounds.
References
Linearity of Response: A Comparative Guide to 1-Octanol-d17 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly within the pharmaceutical and drug development sectors, the use of a reliable internal standard (IS) is paramount for achieving accurate and reproducible results. The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for any variations. Deuterated compounds are often considered the gold standard for internal standards in mass spectrometry-based assays due to their chemical similarity to the analyte and their distinct mass-to-charge ratio.
This guide provides a comparative analysis of the linearity of response for 1-Octanol-d17, a deuterated internal standard, against a common alternative, n-Heptanol. The data presented herein is based on typical performance characteristics observed in Gas Chromatography-Mass Spectrometry (GC-MS) applications for the analysis of volatile and semi-volatile organic compounds.
Comparative Linearity Data
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A key metric for evaluating linearity is the coefficient of determination (R²), where a value close to 1.000 indicates a strong linear relationship.
The following table summarizes representative linearity data for this compound and n-Heptanol when used as internal standards for the quantitative analysis of a target analyte (e.g., 1-Octanol) over a typical calibration range.
| Internal Standard | Linear Range (µg/mL) | Coefficient of Determination (R²) | Response Factor (RF) |
| This compound | 0.1 - 100 | 0.9995 | 1.02 |
| n-Heptanol | 0.1 - 100 | 0.9982 | 0.95 |
Note: The data presented in this table is illustrative and representative of typical performance. Actual results may vary depending on the specific analytical method, instrumentation, and matrix.
Experimental Workflow for Linearity Assessment
The determination of an internal standard's linearity of response is a critical component of analytical method validation. The following diagram illustrates a typical experimental workflow for this process.
Discussion of Comparative Performance
As illustrated by the representative data, This compound typically exhibits a superior linear response with a coefficient of determination (R²) closer to unity compared to n-Heptanol . This enhanced linearity can be attributed to several factors:
-
Structural Similarity: Being a deuterated analog of 1-octanol (B28484), this compound has nearly identical physicochemical properties. This results in very similar behavior during sample extraction, chromatographic elution, and ionization, leading to a more consistent response ratio across the calibration range.
-
Reduced Matrix Effects: The co-elution of the analyte and its deuterated internal standard helps to mitigate the impact of matrix components that can cause ion suppression or enhancement in the mass spectrometer. Any effect on the analyte is mirrored by the internal standard, leading to a more accurate and linear response.
-
Consistent Response Factor: The response factor, which is a measure of the detector's response to a given amount of substance, is generally more stable for a deuterated internal standard across the concentration range.
While n-Heptanol can be a suitable internal standard in many applications, its different chemical structure compared to 1-octanol can lead to slight variations in extraction efficiency and chromatographic retention time. These differences can result in a less ideal correction for matrix effects and a slightly lower coefficient of determination.
Experimental Protocol: Linearity Validation of this compound
The following is a detailed protocol for a typical experiment to validate the linearity of this compound as an internal standard for the quantification of 1-Octanol in a biological matrix (e.g., plasma) by GC-MS.
1. Materials and Reagents
-
1-Octanol (analyte), certified reference standard
-
This compound (internal standard), certified reference standard
-
Methanol, HPLC grade
-
Human plasma (or other relevant matrix)
-
Deionized water
-
Microcentrifuge tubes
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
2. Preparation of Stock Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Octanol and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with methanol.
3. Preparation of Calibration Standards
Prepare a series of calibration standards in the desired matrix (e.g., plasma) by spiking with the analyte stock solution to achieve final concentrations ranging from 0.1 µg/mL to 100 µg/mL. A typical calibration curve would include 7-8 non-zero concentration levels.
4. Sample Preparation (Protein Precipitation)
-
To 100 µL of each calibration standard and blank matrix, add 10 µL of the internal standard working solution (10 µg/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of methanol.
-
Transfer to a GC-MS autosampler vial.
5. GC-MS Analysis
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
1-Octanol: m/z 56, 70, 84
-
This compound: m/z 62, 76, 98
-
6. Data Analysis
-
Integrate the peak areas for the selected ions for both 1-Octanol and this compound.
-
Calculate the peak area ratio (1-Octanol peak area / this compound peak area) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the known concentration of 1-Octanol (x-axis).
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).
Conclusion
The choice of an internal standard is a critical decision in the development of robust and reliable quantitative analytical methods. Based on its structural similarity and co-elution with the analyte, This compound demonstrates superior linearity and is the recommended internal standard for the accurate quantification of 1-octanol and similar compounds by GC-MS. While other compounds like n-Heptanol can be used, they may require more extensive validation to ensure they meet the stringent linearity requirements of regulated environments. The detailed experimental protocol provided serves as a foundation for researchers to validate the linearity of this compound within their specific analytical workflows.
A Comparative Guide to the Extraction of 1-Octanol-d17 for Research Applications
For researchers, scientists, and drug development professionals, the accurate quantification of deuterated compounds like 1-Octanol-d17 is pivotal for a variety of applications, including its use as an internal standard in mass spectrometry-based analyses. The choice of extraction method from complex biological matrices is a critical step that dictates recovery, purity, and overall analytical sensitivity. This guide provides an objective comparison of two common extraction methodologies: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), offering detailed protocols and supporting data to inform your experimental design.
Performance Comparison of Extraction Methods
The selection of an appropriate extraction technique hinges on a balance of recovery efficiency, processing time, and the required purity of the final extract. Below is a summary of expected performance metrics for the extraction of this compound using optimized SPE and LLE protocols.
| Performance Metric | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Notes |
| Recovery | 85 - 95% | 90 - 99% | LLE can offer higher recovery with multiple extractions. |
| Relative Standard Deviation (RSD) | < 5% | < 10% | SPE generally provides better repeatability. |
| Processing Time (per sample) | ~20 minutes | ~15 minutes | LLE can be faster for single samples, but SPE is more amenable to automation for high throughput. |
| Solvent Consumption | Low (~10-15 mL) | High (~30-50 mL) | SPE is a more environmentally friendly option with reduced solvent usage. |
| Extract Purity | High | Moderate | SPE provides a cleaner extract by selectively removing interferences. |
| Amenability to Automation | High | Low | SPE cartridges and 96-well plates are well-suited for automated sample preparation systems. |
Experimental Workflows
The general workflows for Solid-Phase Extraction and Liquid-Liquid Extraction present distinct steps, each influencing the final extract quality.
Performance of 1-Octanol-d17 in Different Mass Spectrometers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1-Octanol-d17 as an internal standard in various mass spectrometry systems. The selection of an appropriate internal standard and mass spectrometry platform is critical for achieving accurate and reproducible quantification of analytes in complex matrices. This compound, a deuterated form of 1-octanol (B28484), is a valuable tool for such analyses due to its chemical similarity to the unlabeled analyte, allowing it to compensate for variations in sample preparation and instrument response.
Data Presentation: Quantitative Performance Comparison
The following tables summarize typical quantitative performance data for the analysis of 1-octanol using this compound as an internal standard on three common types of mass spectrometers: Triple Quadrupole (QqQ), Time-of-Flight (TOF), and Ion Trap. These values are representative and may vary depending on the specific instrument, method parameters, and sample matrix.
Table 1: Performance on a Triple Quadrupole (QqQ) Mass Spectrometer
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity (r²) | > 0.995 |
| Precision (%RSD) | < 10% |
| Accuracy (%Bias) | ± 15% |
| Dynamic Range | 3 - 4 orders of magnitude |
Table 2: Performance on a Time-of-Flight (TOF) Mass Spectrometer
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 2 - 15 ng/mL |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 20% |
| Mass Resolution | > 10,000 FWHM |
Table 3: Performance on an Ion Trap Mass Spectrometer
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 20% |
| Accuracy (%Bias) | ± 25% |
| MS/MS Capabilities | MSⁿ fragmentation |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are generalized protocols for the analysis of 1-octanol using this compound as an internal standard with LC-MS/MS and GC-MS.
Protocol 1: Quantitative Analysis by LC-MS/MS
This protocol is suitable for the analysis of 1-octanol in biological matrices such as plasma or serum.
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 0.5 mL of plasma or serum, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL).
-
Vortex the sample for 30 seconds.
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Parameters
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate 1-octanol from matrix components (e.g., 50% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole, TOF, or Ion Trap mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
-
MRM Transitions (for QqQ and Ion Trap):
-
1-Octanol: Precursor Ion > Product Ion (e.g., m/z 113.1 > 70.1)
-
This compound: Precursor Ion > Product Ion (e.g., m/z 130.2 > 70.1)
-
-
High-Resolution Monitoring (for TOF):
-
1-Octanol: Accurate mass of a characteristic ion (e.g., [M+H-H₂O]⁺).
-
This compound: Accurate mass of a characteristic ion (e.g., [M+H-H₂O]⁺).
-
-
Protocol 2: Quantitative Analysis by GC-MS
This protocol is suitable for the analysis of 1-octanol in samples where it is present as a volatile or semi-volatile compound.
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of a liquid sample, add 10 µL of this compound internal standard working solution (e.g., 10 µg/mL in a suitable solvent like methanol).
-
Add 1 mL of a water-immiscible solvent (e.g., dichloromethane (B109758) or hexane).
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the phases.
-
Transfer the organic layer to a clean vial for GC-MS analysis.
-
-
GC-MS Parameters
-
GC System: Gas chromatograph with a suitable capillary column.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS System: Quadrupole, TOF, or Ion Trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-200.
-
Selected Ion Monitoring (SIM) (for Quadrupole and Ion Trap):
-
1-Octanol: Monitor characteristic fragment ions (e.g., m/z 43, 56, 70).
-
This compound: Monitor characteristic fragment ions (e.g., m/z 48, 62, 70).
-
-
Visualization of Pathways and Workflows
Metabolic Pathway of 1-Octanol
The following diagram illustrates a biosynthetic pathway for 1-octanol, starting from octanoyl-CoA, a common intermediate in fatty acid metabolism.
Caption: Biosynthetic pathway of 1-Octanol.
Experimental Workflow for Quantitative Analysis
This diagram outlines the general workflow for quantifying an analyte using an internal standard with LC-MS/MS.
Caption: Experimental workflow for quantitative analysis.
Safety Operating Guide
Proper Disposal of 1-Octanol-d17: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-Octanol-d17, a deuterated fatty alcohol. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This substance is a combustible liquid and causes serious eye irritation. Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile rubber).[1] Avoid contact with skin and eyes, and do not inhale vapors.[2] In case of a spill, contain the spillage with a non-combustible absorbent material and collect it for disposal.[1]
Quantitative Data for 1-Octanol
The following tables summarize key quantitative data for 1-octanol, which is chemically similar to this compound and serves as a reliable reference for its physical and chemical properties.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈D₁₇OH |
| Appearance | Colorless liquid |
| Odor | Aromatic |
| Melting Point | -16 °C (3 °F; 257 K)[3] |
| Boiling Point | 195 °C (383 °F; 468 K)[3] |
| Density | 0.83 g/cm³ (at 20 °C)[3] |
| Flash Point | 81 °C (178 °F)[3] |
| Water Solubility | 0.3 g/L (at 20 °C)[3] |
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 4 | H227: Combustible liquid |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Hazardous to the Aquatic Environment, Chronic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local environmental regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: Classify this compound waste as a non-halogenated organic solvent waste.
-
Container Selection: Use a designated, leak-proof, and clearly labeled waste container made of a compatible material (e.g., glass or polyethylene). The container must have a secure screw-top cap.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Combustible," "Irritant")
-
The date of waste accumulation initiation.
-
-
Waste Accumulation:
-
Collect waste this compound in the designated container.
-
Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[2]
-
Keep the waste container closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the operator.
-
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, should be collected as solid hazardous waste in a separate, clearly labeled container.
Disposal Plan: Final Disposition
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in accumulation for the maximum allowable time per institutional and regulatory guidelines (typically 90 days for large quantity generators), contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Professional Disposal: The collected waste will be transported by a licensed hazardous waste disposal company for final disposition, which is typically incineration.[4]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sink. Organic solvents are prohibited from being discharged into the sewer system.
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 1-Octanol-d17
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety and logistical information for 1-Octanol-d17, including operational and disposal plans, to ensure laboratory safety and build trust in our commitment to value beyond the product itself.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a combustible liquid that can cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1] Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Minimum PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard are required.[4][5] A face shield should be worn over safety glasses whenever there is a splash hazard.[4][5]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[5] For prolonged contact or immersion, it is advisable to consult the glove manufacturer's resistance guide.[4]
-
Body Protection: A flame-resistant lab coat or a 100% cotton lab coat should be worn and buttoned to cover as much skin as possible.[4][6] Long pants and closed-toe shoes are mandatory.[5][6]
-
Respiratory Protection: If working in an area with inadequate ventilation where vapors or aerosols may be generated, a respirator is required.[4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for 1-Octanol. The data for the deuterated form (d17) is expected to be very similar to the unlabeled compound.
| Property | Value | Source |
| Molecular Formula | C₈D₁₇OH | [7] |
| Molecular Weight | 147.33 g/mol | [1] |
| Boiling Point | 196 °C (385 °F) | |
| Melting Point | -15 °C (5 °F) | |
| Density | 0.827 g/cm³ at 25 °C (77 °F) | |
| Flash Point | < 93 °C (200 °F) - Classified as Flammable | [8] |
| GHS Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects) | [1][2] |
Experimental Protocols
Standard Operating Procedure for Handling this compound
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
-
Preparation:
-
Handling:
-
Conduct all work with this compound inside a chemical fume hood to avoid the buildup of flammable vapors.[6][9]
-
Avoid contact with skin and eyes.[10]
-
Keep away from all sources of ignition, including open flames, hot surfaces, and sparks.[6][9] No smoking is permitted in the handling area.[2][10]
-
When transferring, ground and bond all metal containers to prevent static discharge.[9]
-
-
Storage:
Chemical Spill Response Protocol
This protocol provides a systematic approach to managing a spill of this compound.
-
Immediate Actions:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or involves other hazardous materials, evacuate the area and call emergency services.
-
If safe to do so, eliminate all ignition sources.
-
-
Containment and Cleanup:
-
Wear appropriate PPE, including respiratory protection if vapors are present.
-
Contain the spill using an inert, absorbent material such as sand, earth, or a commercial absorbent for flammable liquids.
-
Do not use combustible materials like paper towels to clean up the bulk of the spill.
-
Collect the absorbed material and place it into a properly labeled, sealed container for disposal.[3]
-
-
Decontamination and Disposal:
Visual Workflow Guides
The following diagrams illustrate key procedural workflows for handling this compound.
Caption: Standard Operating Procedure for this compound
Caption: Chemical Spill Response Workflow
References
- 1. 1-Octan-d17-ol | C8H18O | CID 16212925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. isotope.com [isotope.com]
- 3. westliberty.edu [westliberty.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. This compound | CAS 153336-13-1 | LGC Standards [lgcstandards.com]
- 8. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. 1-OCTAN-D17-OL - Safety Data Sheet [chemicalbook.com]
- 11. Safe Storage and Use of Flammable Solvents | Lab Manager [labmanager.com]
- 12. safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]
- 13. chemos.de [chemos.de]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
